molecular formula C26H31I2N3O B15552239 YO-PRO-3

YO-PRO-3

Numéro de catalogue: B15552239
Poids moléculaire: 655.4 g/mol
Clé InChI: ZVUUXEGAYWQURQ-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

YO-PRO-3 is a useful research compound. Its molecular formula is C26H31I2N3O and its molecular weight is 655.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C26H31I2N3O

Poids moléculaire

655.4 g/mol

Nom IUPAC

trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium diiodide

InChI

InChI=1S/C26H31N3O.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2

Clé InChI

ZVUUXEGAYWQURQ-UHFFFAOYSA-L

Origine du produit

United States

Foundational & Exploratory

YO-PRO-3: A Comprehensive Technical Guide for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YO-PRO-3, a far-red fluorescent nucleic acid stain. It is an essential tool for researchers and scientists involved in cellular analysis, particularly in the fields of apoptosis, cell viability, and drug development. This document details its chemical structure, biophysical properties, mechanism of action, and provides comprehensive experimental protocols for its application in fluorescence microscopy and flow cytometry.

Core Chemical and Physical Properties

This compound is a carbocyanine-based nucleic acid stain. Structurally, it is characterized by a benzoxazolium and a quinolinium moiety linked by a polymethine bridge.[1] This structure is fundamental to its fluorescent properties and its interaction with nucleic acids. As a cell-impermeant dye, it cannot cross the intact plasma membranes of healthy, viable cells.[2] However, in cells with compromised membranes, a hallmark of apoptosis and necrosis, this compound can enter the cell and intercalate with double-stranded DNA (dsDNA).[2] This binding event leads to a significant enhancement of its fluorescence, providing a clear signal for identifying dead or dying cells.[2]

PropertyValueReferences
Chemical Formula C₂₆H₃₁I₂N₃O[1][3]
Molecular Weight 655.36 g/mol [1][2]
Excitation Maximum (with DNA) 612 nm[1][4][5]
Emission Maximum (with DNA) 631 nm[1][4][5]
Molar Extinction Coefficient (ε) 100,100 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) (with DNA) 0.16[1]
Solubility Soluble in DMSO[1][3]
Appearance Solid[1]
CAS Number 157199-62-7[3]

Mechanism of Action and Cellular Staining

The utility of this compound as a cell viability and apoptosis marker is based on its differential permeability across cell membranes.[2] In healthy cells, the intact plasma membrane acts as a barrier, excluding the dye.[2] As cells undergo apoptosis or necrosis, membrane integrity is lost, allowing this compound to enter.[2] Once inside, it binds to nucleic acids, resulting in a dramatic increase in its fluorescence quantum yield.[6] This is because, in its free form, the molecule can dissipate energy through non-radiative pathways like photoisomerization.[6] Upon intercalation into the DNA double helix, this rotational freedom is restricted, favoring the radiative decay pathway of fluorescence.[6]

This mechanism allows for the clear distinction between live, apoptotic, and necrotic cell populations, especially when used in combination with other fluorescent dyes like Propidium Iodide (PI).[2]

G Mechanism of this compound Staining cluster_0 Healthy Cell cluster_1 Apoptotic/Necrotic Cell Healthy_Cell Intact Plasma Membrane No_Fluorescence No Fluorescence Healthy_Cell->No_Fluorescence Exclusion YO_PRO_3_out This compound YO_PRO_3_out->Healthy_Cell Impermeant Compromised_Cell Compromised Plasma Membrane DNA_Binding Binds to Nucleic Acids Compromised_Cell->DNA_Binding Entry YO_PRO_3_in This compound YO_PRO_3_in->Compromised_Cell Permeant Fluorescence Far-Red Fluorescence DNA_Binding->Fluorescence Fluorescence Enhancement

Caption: Mechanism of this compound differential staining in healthy vs. compromised cells.

Experimental Protocols

Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol details the simultaneous use of this compound and Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)

  • Flow cytometer with appropriate laser excitation (e.g., 488 nm, 561 nm, or 633 nm)

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line of choice using a known method. Include untreated control cells.

    • Harvest the cells and wash them once with cold PBS.

    • Resuspend the cells in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[1]

    • Add Propidium Iodide to a final concentration of 1.5 µM.[1]

    • Incubate the cells on ice, protected from light, for 20-30 minutes.[1]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Excite this compound with a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect emission around 631 nm.[1]

    • Excite PI with a 488 nm laser and detect emission around 617 nm.[1]

    • Use unstained, this compound only, and PI only stained cells to set up compensation.[1]

Data Interpretation:

  • Live cells: Low to no fluorescence for both this compound and PI.[1][2]

  • Apoptotic cells: Positive for this compound (far-red fluorescence) and negative for PI.[1][2]

  • Necrotic/Late Apoptotic cells: Positive for both this compound and PI.[1][2]

G Flow Cytometry Experimental Workflow start Start: Cell Culture (Treated & Untreated) harvest Harvest and Wash Cells with PBS start->harvest resuspend Resuspend in cold PBS (1x10^6 cells/mL) harvest->resuspend stain Stain with This compound (0.1 µM) & PI (1.5 µM) resuspend->stain incubate Incubate on ice (20-30 min, dark) stain->incubate analyze Analyze on Flow Cytometer incubate->analyze end End: Data Interpretation analyze->end

References

An In-depth Technical Guide on the Mechanism of Action of YO-PRO-3 in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe YO-PRO-3, detailing its mechanism of action, spectral characteristics, and methodologies for its application in key cell-based assays. This compound is a carbocyanine-based nucleic acid stain that is a critical tool for assessing cell viability and distinguishing stages of cell death.[1][2][3] Its utility lies in its differential permeability across cell membranes of varying integrity, making it a highly specific marker for apoptotic and necrotic cells.[3][4][5]

Core Mechanism of Action

This compound's function is predicated on two core principles: selective membrane permeability and fluorescence enhancement upon binding to nucleic acids.[3]

1.1. Differential Membrane Permeability:

In its free state, this compound is a dicationic molecule that cannot passively cross the intact lipid bilayer of healthy, viable cells.[5][6] The integrity of the plasma membrane in live cells effectively excludes the dye.[3]

The mechanism of this compound entry is a hallmark of changes in membrane integrity during cell death:

  • Early Apoptosis: A key event in early apoptosis is the activation of caspases, particularly caspase-3.[1][7] This activation initiates a cascade that leads to the opening of specific channels on the cell surface, such as pannexin channels and P2X7 receptors.[1] These channels form pores large enough for this compound to enter the cell, while the membrane is still largely intact and impermeable to larger dyes like Propidium Iodide (PI).[1][8]

  • Late Apoptosis and Necrosis: In the later stages of apoptosis and during necrosis, the plasma membrane loses its structural integrity, becoming generally permeable.[6] This allows this compound and other larger dyes to freely enter the cell.[3]

1.2. DNA Intercalation and Fluorescence Enhancement:

Once inside the cell, the primary target of this compound is double-stranded DNA (dsDNA).[2][3] The planar aromatic ring system of the this compound molecule inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[2] This interaction is stabilized by non-covalent forces, including van der Waals and electrostatic interactions.[2]

In its unbound, aqueous state, this compound is virtually non-fluorescent, with a very low quantum yield.[2][9] Upon intercalation into DNA, the molecule's structure becomes sterically hindered and constrained.[2][9] This physical restriction significantly limits non-radiative decay pathways (e.g., molecular rotations), forcing the dissipation of absorbed energy through the emission of photons.[2] The result is a dramatic enhancement of its fluorescence quantum yield, leading to a bright far-red signal that is easily detectable.[2][9]

Data Presentation: Physicochemical and Spectral Properties

The quantitative properties of this compound are summarized below, providing essential data for experimental design and interpretation.

PropertyValueReference(s)
Molecular Formula C₂₆H₃₁I₂N₃O[4]
Molecular Weight 655.36 g/mol [3][4]
Molecular Charge Dicationic (2+)[6]
Solubility Soluble in DMSO[4]
Excitation Maximum (λex) 612 nm (DNA-bound)[1][4][6]
Emission Maximum (λem) 631 nm (DNA-bound)[1][4][6]
Molar Extinction Coeff. (ε) 100,100 cm⁻¹M⁻¹ (DNA-bound)[1][3][4]
Fluorescence Quantum Yield (Φ) 0.16 (DNA-bound)[1][6][9]
< 0.01 (Free in aqueous solution)[9]

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space YOPRO_ext This compound Pore Pannexin Channel / P2X7 Receptor YOPRO_ext->Pore enters via pore YOPRO_int This compound DNA Nuclear DNA YOPRO_int->DNA intercalates with Fluorescence Far-Red Fluorescence DNA->Fluorescence leads to ApoptoticStimulus Apoptotic Stimulus Caspase3 Caspase-3 Activation ApoptoticStimulus->Caspase3 Caspase3->Pore opens

Caption: Signaling pathway for this compound uptake during early apoptosis.

G cluster_mechanism Mechanism of Fluorescence Enhancement Unbound Unbound this compound (in solution) NonRad_Decay Non-Radiative Decay (Rotation/Vibration) Unbound->NonRad_Decay Energy dissipated via Bound Bound this compound (intercalated in DNA) Fluorescence Fluorescence Emission Bound->Fluorescence Rotation restricted, energy dissipated via Energy_Abs Photon Absorption Energy_Abs->Unbound Energy_Abs->Bound Low_Fluorescence Low Quantum Yield (Essentially non-fluorescent) NonRad_Decay->Low_Fluorescence High_Fluorescence High Quantum Yield (Brightly fluorescent) Fluorescence->High_Fluorescence

Caption: this compound fluorescence is enhanced by conformational restriction.

G cluster_results Data Interpretation start Induce Apoptosis in Cell Suspension (include untreated control) wash Harvest and Wash Cells with Cold PBS start->wash resuspend Resuspend Cells at 1x10^6 cells/mL in Cold PBS or Binding Buffer wash->resuspend stain Stain with this compound (e.g., 0.1-1 µM) and Propidium Iodide (PI) (e.g., 1.5 µM) resuspend->stain incubate Incubate on Ice (20-30 min) Protected from Light stain->incubate analyze Analyze by Flow Cytometry (Ex: 488nm for PI, 594/633nm for this compound) incubate->analyze Live Live Cells This compound Negative PI Negative analyze->Live Population 1 Apoptotic Early Apoptotic Cells This compound Positive PI Negative analyze->Apoptotic Population 2 Late Late Apoptotic/Necrotic Cells This compound Positive PI Positive analyze->Late Population 3

Caption: Experimental workflow for apoptosis analysis using this compound and PI.

Experimental Protocols

Accurate and reproducible data depend on meticulous adherence to established protocols. The following are detailed methodologies for common applications of this compound.

4.1. Protocol: Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol enables the distinction between live, early apoptotic, and late apoptotic/necrotic cell populations.[1][3][4]

  • Materials:

    • This compound Iodide (1 mM solution in DMSO)

    • Propidium Iodide (PI) (1 mg/mL solution in water)

    • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free, cold

    • Binding Buffer (e.g., Annexin V Binding Buffer)

    • Cell suspension (e.g., Jurkat cells treated to induce apoptosis)

    • Flow cytometer with 488 nm and 594 nm or 633 nm laser excitation capabilities

  • Procedure:

    • Cell Preparation: Induce apoptosis in the cell line of interest using a suitable method. Prepare an untreated control sample.

    • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in cold 1X Binding Buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[4]

    • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1–1.0 µM and PI to a final concentration of 1.5 µM.[3][4] The optimal concentration of this compound may require titration.

    • Gently vortex the cell suspension and incubate for 20-30 minutes on ice or at room temperature, protected from light.[3][4]

    • Flow Cytometry Analysis: Analyze the stained cells promptly.

      • Excite PI with a 488 nm laser and detect emission around 617 nm.[4]

      • Excite this compound with a 594 nm or 633 nm laser and detect emission around 631 nm.[4]

      • Use unstained, this compound only, and PI only controls to set up compensation correctly.

  • Data Interpretation:

    • Live Cells: Low to no fluorescence for both this compound and PI.[4]

    • Early Apoptotic Cells: Positive for this compound (far-red fluorescence) and negative for PI.[4]

    • Late Apoptotic/Necrotic Cells: Positive for both this compound and PI.[3][4]

4.2. Protocol: Fluorescence Microscopy of Dead/Membrane-Compromised Cells

This protocol outlines the use of this compound for visualizing dead cells within a population by fluorescence microscopy.[6]

  • Materials:

    • This compound Iodide (1 mM in DMSO)

    • Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

    • Cells cultured on coverslips or in imaging-compatible dishes

    • (Optional) Hoechst 33342 for nuclear counterstaining

    • Fluorescence microscope with appropriate filter sets (e.g., Cy®5 for this compound, DAPI for Hoechst)

  • Procedure:

    • Cell Preparation: Culture cells under conditions that may induce cell death.

    • Gently wash the cells two to three times with PBS.[6]

    • Staining: Prepare a working solution of this compound in PBS or culture medium at a final concentration of 0.5-1.0 µM.[6] If counterstaining, add Hoechst 33342 (final concentration 1 µg/mL).[6]

    • Remove the wash buffer and add the staining solution to the cells.

    • Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[6]

    • Washing: Gently wash the cells two to three times with PBS to remove unbound dye.[6]

    • (Optional) Fixation: Cells can be fixed with 4% paraformaldehyde for 10-15 minutes at room temperature, followed by washing with PBS.[6]

    • Imaging: Mount the coverslips with an appropriate mounting medium and visualize using a fluorescence microscope.

  • Data Interpretation:

    • Live Cells: Should show minimal to no this compound staining.[6]

    • Late Apoptotic/Necrotic Cells: Will exhibit bright far-red nuclear staining with this compound.[6]

    • All cell nuclei (live and dead) will be stained blue if using Hoechst 33342 counterstain.[6]

References

A Researcher's Guide to YO-PRO-3: Unveiling Cell Death with a Far-Red Probe

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the application and properties of YO-PRO-3, a nucleic acid stain for identifying apoptotic and necrotic cells.

This compound is a carbocyanine-based fluorescent dye that has become an indispensable tool in the study of cell viability and programmed cell death.[1][2] This far-red nucleic acid stain is prized for its ability to selectively enter cells with compromised plasma membranes, a hallmark of late-stage apoptosis and necrosis.[1][2] Its utility in distinguishing between healthy, apoptotic, and necrotic cell populations, particularly in multiplexing experiments, makes it a valuable asset in diverse research fields, from basic cell biology to drug discovery.[2][3] This guide provides a comprehensive overview of this compound, focusing on its properties, experimental applications, and the underlying mechanisms of action. While often referred to simply as this compound, the commercially available and commonly used form is this compound iodide.

Core Properties and Mechanism of Action

This compound is a cell-impermeant dye, meaning it cannot cross the intact plasma membrane of healthy, viable cells.[1][4] However, during the apoptotic process, changes in membrane permeability allow the dye to enter the cell.[2] Specifically, the activation of caspase-3 in early apoptosis can trigger the opening of pannexin channels and P2X7 receptors, creating pores large enough for this compound to pass through.[2] Once inside the cell, this compound intercalates with double-stranded DNA (dsDNA), leading to a significant enhancement of its fluorescence.[1][5] This fluorescence is significantly brighter than that of the unbound dye, providing a high signal-to-noise ratio.[5] In necrotic cells, the complete loss of membrane integrity allows for robust staining by this compound.[1]

The key distinction in its use for apoptosis analysis lies in its combination with other viability dyes. For instance, when used with a dye that stains all dead cells, such as Propidium Iodide (PI), this compound can help differentiate between early and late apoptotic stages.[3]

Quantitative Data Summary

The photophysical properties of this compound are critical for its effective use in fluorescence-based assays. The following table summarizes its key quantitative characteristics.

PropertyValue
Chemical Formula C₂₆H₃₁I₂N₃O[4][6]
Molecular Weight 655.36 g/mol [4]
Excitation Maximum (with DNA) 612 nm[4][7][8]
Emission Maximum (with DNA) 631 nm[4][7][8]
Molar Extinction Coefficient (ε) 100,100 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) (bound to dsDNA) 0.16[4][5]
Solubility Soluble in DMSO[4]

Experimental Protocols

The following are detailed methodologies for common applications of this compound in cell-based assays.

Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol describes the use of this compound in conjunction with Propidium Iodide (PI) to distinguish between live, apoptotic, and necrotic cell populations.

Materials:

  • This compound Iodide (1 mM solution in DMSO)[4]

  • Propidium Iodide (PI) (1 mg/mL solution in water)[4]

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free[2]

  • Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent) at a concentration of 1 x 10⁶ cells/mL[2][4]

  • Flow cytometer with appropriate lasers and filters (e.g., 488 nm for PI and 594 or 633 nm for this compound)[4]

Procedure:

  • Cell Preparation: Induce apoptosis in the target cell line using a suitable method. Include an untreated control group. Harvest the cells and wash them once with cold PBS.[4]

  • Staining: Resuspend the cells in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.[4] To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and Propidium Iodide to a final concentration of 1.5 µM.[4]

  • Incubation: Incubate the cells on ice, protected from light, for 20-30 minutes.[4]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite this compound with a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect emission around 631 nm.[4] Excite PI with a 488 nm laser and detect emission around 617 nm.[4] Use unstained, this compound only, and PI only stained cells to set up proper compensation.[4]

Data Interpretation:

  • Live cells: Low to no fluorescence for both this compound and PI.[4]

  • Apoptotic cells: Positive for this compound (far-red fluorescence) and negative for PI.[4]

  • Necrotic/Late Apoptotic cells: Positive for both this compound and PI.[4]

Visualization of Dead Cells by Fluorescence Microscopy

This protocol outlines the use of this compound for visualizing dead cells in a cell population using fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM in DMSO)[1]

  • Phosphate-Buffered Saline (PBS)[1]

  • Cells cultured on coverslips or in imaging dishes[1]

  • Fluorescence microscope with appropriate filter sets[1]

Procedure:

  • Cell Preparation: Culture cells under conditions that may induce cell death. Gently wash the cells twice with PBS.[1]

  • Staining: Prepare a working solution of this compound in PBS at a final concentration of 0.1 µM. Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Imaging: Gently wash the cells twice with PBS to remove any unbound dye. Mount the coverslip or place the imaging dish on the microscope stage and visualize the cells using a filter set appropriate for far-red fluorescence.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of this compound uptake and a typical experimental workflow.

G Mechanism of this compound Uptake in Apoptotic Cells cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space YOPRO3 This compound Pannexin Pannexin Channel / P2X7 Receptor YOPRO3->Pannexin Enters Cell DNA Nuclear DNA Pannexin->DNA Intercalates with Fluorescence Far-Red Fluorescence DNA->Fluorescence Leads to Apoptotic_Signal Apoptotic Signal Caspase3 Caspase-3 Activation Apoptotic_Signal->Caspase3 Caspase3->Pannexin Opens

Caption: Mechanism of this compound uptake during apoptosis.

G Apoptosis Assay Workflow using this compound and PI Start Induce Apoptosis in Cell Culture Harvest Harvest and Wash Cells Start->Harvest Stain Stain with this compound and PI Harvest->Stain Incubate Incubate on Ice (20-30 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Data Data Interpretation: - Live (this compound-/PI-) - Apoptotic (this compound+/PI-) - Necrotic (this compound+/PI+) Analyze->Data

Caption: Flow cytometry workflow for apoptosis detection.

References

YO-PRO-3: A Comprehensive Technical Guide to a Key Probe for Cell Viability and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of YO-PRO-3 Staining

This compound is a carbocyanine-based, far-red fluorescent nucleic acid stain that serves as a critical tool in cell biology for identifying cells with compromised plasma membranes.[1] As a cell-impermeant dye, it is selectively taken up by cells in the later stages of apoptosis and necrosis, making it an invaluable probe for studies of cell viability and programmed cell death.[1] In its unbound state, this compound is essentially non-fluorescent; however, upon binding to double-stranded DNA (dsDNA), it exhibits a significant enhancement in its fluorescence quantum yield.[2]

The primary utility of this compound lies in its ability to differentiate between healthy, apoptotic, and necrotic cells based on plasma membrane integrity. Healthy, viable cells with intact membranes exclude the dye.[1][3] In contrast, cells undergoing late-stage apoptosis or necrosis, which are characterized by compromised membrane integrity, allow this compound to enter and intercalate with the cellular DNA.[1][4] This intercalation event leads to a dramatic increase in fluorescence, providing a clear and measurable signal for identifying dead or dying cells.[2]

This dye is a valuable tool for various applications, including:

  • Identification of dead and membrane-compromised cells: this compound is a reliable marker for cell death in a variety of experimental systems.[1]

  • Apoptosis and necrosis assays: When used in conjunction with other fluorescent probes, such as a live-cell stain or an early apoptosis marker like YO-PRO-1 or Annexin V, this compound can distinguish between different stages of cell death.[3][5][6]

  • Flow cytometry and fluorescence microscopy: Its far-red spectral properties make it well-suited for multicolor analysis, minimizing spectral overlap with more common green and red fluorophores.[6]

Physicochemical and Spectral Properties

A thorough understanding of the quantitative characteristics of this compound is essential for designing and executing successful experiments. The key spectral and physical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₂₆H₃₁I₂N₃O[7]
Molecular Weight 655 g/mol [7]
Excitation Maximum (DNA-bound) 612-613 nm[7][8][9]
Emission Maximum (DNA-bound) 629-631 nm[7][8][9]
Recommended Excitation Laser 594 nm or 633 nm[5]
Recommended Emission Filter ~660/20 nm bandpass[5]
Cell Permeability Membrane impermeant[1][2][7]
Target Double-stranded DNA (dsDNA)[1][2]
Fluorescence Enhancement upon DNA binding Significant (20- to 200-fold for the "3-series" dyes)[2][10]

Mechanism of Action: DNA Intercalation and Fluorescence Enhancement

The staining mechanism of this compound is a multi-step process that begins with the loss of plasma membrane integrity in a dying cell.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_nucleus Nucleus YO_PRO_3_free This compound (Non-fluorescent) Healthy_Membrane Intact (Impermeable) YO_PRO_3_free->Healthy_Membrane Blocked Compromised_Membrane Compromised (Permeable) YO_PRO_3_free->Compromised_Membrane Entry DNA dsDNA Compromised_Membrane->DNA Translocation YO_PRO_3_bound This compound-DNA Complex (Highly Fluorescent) DNA->YO_PRO_3_bound Intercalation

Mechanism of this compound Staining.

Once inside the cell, this compound translocates to the nucleus and intercalates into the double-stranded DNA.[1][2] This insertion of the planar dye molecule between the base pairs of the DNA helix physically constrains it, restricting its rotational and vibrational freedom.[2] In its unbound, free state, absorbed energy is readily dissipated through non-radiative pathways. However, this restriction upon intercalation hinders these non-radiative decay pathways, leading to a much higher probability of energy being emitted as photons, resulting in a significant increase in fluorescence quantum yield.[2][11]

Experimental Protocols

Fluorescence Microscopy of Dead Cells

This protocol details the use of this compound for visualizing dead or membrane-compromised cells using fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., for far-red fluorescence)

Procedure:

  • Cell Preparation: Culture cells under desired experimental conditions. Gently wash the cells twice with PBS.

  • Staining: Prepare a working solution of this compound in PBS or another suitable buffer at a final concentration of 1-10 µM.

  • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[4]

  • Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS.[4]

  • Imaging: Immediately image the cells using a fluorescence microscope. Live cells will exhibit minimal to no fluorescence, while late-stage apoptotic and necrotic cells will show bright far-red nuclear staining.[4][5]

Flow Cytometry for Apoptosis and Necrosis Analysis (with Propidium Iodide)

This protocol outlines a method for distinguishing between live, apoptotic, and necrotic cell populations using this compound in combination with Propidium Iodide (PI).

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • Cold Phosphate-Buffered Saline (PBS)

  • Cell suspension (e.g., Jurkat cells treated to induce apoptosis)

  • Flow cytometer with appropriate lasers (e.g., 488 nm for PI, 594 nm or 633 nm for this compound) and filters.

Procedure:

  • Cell Preparation: Induce apoptosis in the target cell line using a suitable method. Include both positive and negative (untreated) control samples.

  • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with cold PBS.

  • Resuspend the cells in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.[3]

  • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[3]

  • Incubate the cells on ice, protected from light, for 20-30 minutes.[3]

  • Data Acquisition: Analyze the stained cells by flow cytometry as soon as possible after staining.

    • Excite this compound using a 594 nm or 633 nm laser and collect the emission using a filter such as a ~660/20 nm bandpass filter.[3][5]

    • Excite PI using a 488 nm laser and collect the emission using a filter such as a ~610/20 nm or ~670 nm longpass filter.

  • Data Analysis: Use unstained and single-stained controls to set up compensation and gates correctly.

    • Live cells: Low fluorescence in both the this compound and PI channels.

    • Apoptotic cells: High this compound fluorescence and low PI fluorescence.

    • Necrotic/Late Apoptotic cells: High fluorescence in both the this compound and PI channels.

cluster_populations Expected Results Start Start: Cell Suspension (1x10^6 cells/mL) Stain Add this compound (0.1 µM) and PI (1.5 µM) Start->Stain Incubate Incubate on ice (20-30 min, dark) Stain->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze Results Gated Cell Populations Analyze->Results Live Live: this compound (-), PI (-) Results->Live Apoptotic Apoptotic: this compound (+), PI (-) Results->Apoptotic Necrotic Necrotic/Late Apoptotic: This compound (+), PI (+) Results->Necrotic

Flow Cytometry Workflow for Apoptosis/Necrosis.

References

YO-PRO-3 Dye: A Comprehensive Technical Guide for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of YO-PRO-3 dye, a valuable tool for the analysis of cell viability and apoptosis. The guide details its spectral properties, mechanism of action, and provides explicit experimental protocols for its application in both flow cytometry and fluorescence microscopy.

Core Principles and Applications

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1] As a carbocyanine monomer, it is essentially non-fluorescent in solution but exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA).[1][2] This property is central to its primary application: the identification of cells with compromised plasma membranes, a hallmark of late-stage apoptosis and necrosis.[1][3] In healthy, viable cells, the intact plasma membrane excludes the dye.[3] However, as cells undergo apoptosis or necrosis, the integrity of the plasma membrane is compromised, allowing this compound to enter, intercalate with dsDNA, and emit a bright, far-red fluorescent signal.[1][3] This allows for the differentiation between live, apoptotic, and necrotic cell populations, particularly when used in conjunction with other fluorescent probes like Propidium Iodide (PI).[3]

Spectral and Physicochemical Properties

The selection of appropriate excitation sources and emission filters is critical for the successful use of this compound. The key spectral and physical characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (with DNA)612 nm[1][4][5][6][7]
Emission Maximum (with DNA)631 nm[1][4][5][6][7]
Recommended Laser Line594 nm[1][5]
Common Filter Set630/69 nm or ~660/20 nm[1][3]
Molecular FormulaC26H31I2N3O[4]
Molecular Weight655.36 g/mol [4]
Extinction Coefficient (ε)100,100 cm⁻¹M⁻¹[4]
Quantum Yield (Φ)0.16[4]
SolubilityDMSO[4]

Mechanism of Action: A Visual Representation

The functionality of this compound is predicated on the differential permeability of the plasma membrane throughout the stages of cell death. The following diagram illustrates this mechanism.

Mechanism of this compound Staining cluster_live Live Cell cluster_apoptotic Apoptotic Cell cluster_necrotic Necrotic/Late Apoptotic Cell live_cell Intact Plasma Membrane This compound Excluded apoptotic_cell Compromised Plasma Membrane This compound Enters live_cell->apoptotic_cell Apoptosis Induction dna_apoptotic Nuclear DNA apoptotic_cell->dna_apoptotic This compound Binds to DNA necrotic_cell Loss of Membrane Integrity This compound and PI Enter apoptotic_cell->necrotic_cell Progression dna_necrotic Nuclear DNA necrotic_cell->dna_necrotic This compound & PI Bind to DNA

Caption: Mechanism of this compound entry and staining in different cell states.

Experimental Protocols

Detailed methodologies for utilizing this compound in assessing cell viability and apoptosis are provided below for both flow cytometry and fluorescence microscopy.

Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol outlines the simultaneous use of this compound and Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.[3]

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)

  • Flow cytometer with 488 nm and/or 561 nm laser excitation capabilities

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line of choice using a suitable method. Include both positive and negative (untreated) control samples.

    • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells once with cold PBS and resuspend the cell pellet in 1X binding buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[3]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[3]

    • Gently vortex the cell suspension and incubate for 20-30 minutes on ice or at room temperature, protected from light.[3]

  • Data Acquisition:

    • Analyze the stained cells by flow cytometry as soon as possible after staining.

    • Excite the stained cells with a 488 nm or 561 nm laser.[3]

    • Collect the fluorescence emission using appropriate filters:

      • This compound: ~660/20 nm bandpass filter.[3]

      • PI: ~610/20 nm or ~670 nm longpass filter.[3]

    • Use unstained and single-stained controls to set up compensation and gates correctly.

Expected Results:

  • Live cells: Low fluorescence in both the this compound and PI channels.

  • Apoptotic cells: High this compound fluorescence and low PI fluorescence.[3]

  • Necrotic/Late Apoptotic cells: High fluorescence in both the this compound and PI channels.[3]

Fluorescence Microscopy of Dead Cells

This protocol describes the use of this compound to visualize dead cells in a population using fluorescence microscopy.[3]

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., Cy®5)

Procedure:

  • Cell Preparation:

    • Culture cells under conditions that may induce cell death.

    • Gently wash the cells twice with PBS.

  • Staining:

    • Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.[3]

    • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Imaging:

    • Wash the cells gently twice with PBS to remove excess dye.[3]

    • Mount the coverslip or place the imaging dish on the microscope stage.

    • Visualize the cells using a far-red filter set. Dead cells will exhibit bright nuclear fluorescence.[3]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for analyzing cell viability using this compound in flow cytometry.

This compound Flow Cytometry Workflow start Start: Cell Culture (Control & Treated) induce_apoptosis Induce Apoptosis start->induce_apoptosis harvest_cells Harvest & Wash Cells induce_apoptosis->harvest_cells stain_cells Stain with this compound & PI harvest_cells->stain_cells acquire_data Acquire Data on Flow Cytometer stain_cells->acquire_data analyze_data Analyze Data: Gate Populations acquire_data->analyze_data results Results: Live, Apoptotic, Necrotic Populations Quantified analyze_data->results

Caption: A typical workflow for cell viability analysis using this compound.

References

An In-depth Technical Guide to the Core Fluorescence Principle of YO-PRO-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of YO-PRO-3, a far-red fluorescent nucleic acid stain. It details the dye's core fluorescence principle, mechanism of cellular uptake, quantitative properties, and detailed protocols for its application in assessing cell viability and apoptosis.

Core Fluorescence Principle: From Impermeant to Intercalated

This compound is a monomeric carbocyanine dye that serves as a high-affinity probe for nucleic acids.[1][2] Its functionality is rooted in a combination of its chemical structure, cell permeability characteristics, and the photophysical changes it undergoes upon binding to DNA.

Mechanism of Action: The fundamental principle of this compound is its conditional fluorescence. In its unbound state in aqueous solution, the dye is essentially non-fluorescent.[3] This is because the molecule can readily dissipate absorbed energy through non-radiative pathways, such as molecular vibrations and rotations.[1]

The fluorescence activation occurs through the following steps:

  • Membrane Permeation: In healthy, viable cells, the intact plasma membrane effectively excludes the positively charged this compound dye.[3][4] However, during the progression of apoptosis or necrosis, the integrity of the cell membrane becomes compromised.[5][6] This loss of integrity is the critical event that allows this compound to enter the cell.[3][5]

  • Nucleic Acid Intercalation: Once inside the cell, this compound translocates to the nucleus and cytoplasm, where it binds to double-stranded DNA (dsDNA) and, to a lesser extent, RNA.[1][4][7] The primary mode of binding is believed to be intercalation, where the planar aromatic ring system of the dye inserts itself between the base pairs of the DNA double helix.[1]

  • Fluorescence Enhancement: This intercalation physically constrains the this compound molecule, restricting its rotational and vibrational freedom.[1] By hindering the non-radiative energy dissipation pathways, the probability of energy release via photon emission (fluorescence) dramatically increases, leading to a significant enhancement in its quantum yield.[1][8] This results in a bright, far-red fluorescent signal that is indicative of a cell with a compromised membrane.

Signaling Pathway for Cellular Uptake in Apoptosis

The entry of this compound into early-to-mid-stage apoptotic cells is not merely a passive leak but is associated with the opening of specific channels. The activation of the P2X7 purinergic receptor and associated pannexin-1 (Panx1) channels creates pores in the plasma membrane large enough for the dye to enter.[4][8][9] This mechanism provides a specific window for identifying apoptotic cells before the complete disintegration of the plasma membrane seen in necrosis.[4]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space yopro_ext This compound p2x7_pan1 P2X7 Receptor & Pannexin-1 Channel Pore yopro_ext->p2x7_pan1 Enters apoptotic cell through formed pore yopro_int This compound p2x7_pan1->yopro_int dna Nuclear DNA yopro_int->dna Intercalates with DNA fluorescence Bright Far-Red Fluorescence dna->fluorescence Causes >20x fluorescence enhancement

Caption: Mechanism of this compound uptake and fluorescence in an apoptotic cell.

Quantitative Data Summary

The physicochemical and spectral properties of this compound are essential for designing experiments and selecting appropriate instrumentation.

PropertyValueReference(s)
Chemical Formula C₂₆H₃₁I₂N₃O[5]
Molecular Weight 655.36 g/mol [5]
Excitation Max (DNA-bound) 612 nm[5][6][10]
Emission Max (DNA-bound) 631 nm[5][6][10]
Extinction Coefficient (ε) 100,100 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) 0.16[5]
Fluorescence Enhancement 20- to 200-fold upon binding nucleic acids[2]
Solubility DMSO[5]
Appearance Solid[5]

Experimental Protocols

This compound is widely used in flow cytometry and fluorescence microscopy to distinguish between live, apoptotic, and necrotic cells, often in combination with a vital dye like Propidium Iodide (PI).

The following diagram outlines the general workflow for a cell viability and apoptosis assay using this compound and Propidium Iodide (PI).

G cluster_results Data Interpretation start Cell Population (e.g., Jurkat cells) induce Induce Apoptosis (e.g., with camptothecin) start->induce stain Stain with this compound (0.1 µM) & Propidium Iodide (1.5 µM) induce->stain incubate Incubate on Ice (20-30 min, protected from light) stain->incubate analyze Flow Cytometry Analysis incubate->analyze live Live Cells (this compound⁻ / PI⁻) analyze->live Low Far-Red & Low Red Fluorescence apoptotic Apoptotic Cells (this compound⁺ / PI⁻) analyze->apoptotic High Far-Red & Low Red Fluorescence necrotic Necrotic / Late Apoptotic (this compound⁺ / PI⁺) analyze->necrotic High Far-Red & High Red Fluorescence

Caption: General workflow for distinguishing cell populations using this compound and PI.

This protocol provides a method for distinguishing between live, apoptotic, and necrotic cell populations.[5]

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • Phosphate-Buffered Saline (PBS), cold

  • Cell suspension (e.g., Jurkat cells treated to induce apoptosis)

  • Flow cytometer with appropriate lasers (e.g., 594 nm or 633 nm for this compound; 488 nm for PI)

Procedure:

  • Cell Preparation: Induce apoptosis in the target cell line using a suitable method. Prepare an untreated control cell population.

  • Harvest the cells and wash them once with cold PBS.

  • Resuspend the cells in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.[5]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[5]

    • Add Propidium Iodide to a final concentration of 1.5 µM.[5]

  • Incubation: Incubate the cells on ice for 20-30 minutes, ensuring they are protected from light.[5]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer without a wash step.[3]

    • Excite this compound with a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect emission around 631 nm.[5]

    • Excite PI with a 488 nm laser and detect emission around 617 nm.[5]

    • Use unstained, this compound only, and PI only stained cells to set up appropriate compensation.[5]

Data Interpretation:

  • Live Cells: Low to no fluorescence for both this compound and PI.

  • Apoptotic Cells: Positive for this compound (far-red fluorescence) and negative for PI.

  • Necrotic/Late Apoptotic Cells: Positive for both this compound and PI.[5]

This protocol outlines a method for visualizing this compound uptake in adherent cells.[6]

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Hoechst 33342 (or another nuclear counterstain)

  • Cells cultured on coverslips or in imaging-compatible plates

  • Culture medium or PBS

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI for Hoechst, Far-Red for this compound)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in an imaging dish. Induce apoptosis as required.

  • Staining:

    • Prepare a staining solution by diluting this compound in PBS or an appropriate buffer to a final concentration of 0.5-1.0 µM.[6]

    • If counterstaining, add Hoechst 33342 to a final concentration of 1 µg/mL.[6]

    • Remove the culture medium and add the staining solution to the cells.

  • Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[6]

  • Washing: Gently wash the cells two to three times with PBS.[6]

  • Imaging: Immediately image the cells using a fluorescence microscope.

Data Interpretation:

  • Live Cells: Will show little to no far-red fluorescence.

  • Late Apoptotic/Necrotic Cells: Will exhibit bright far-red nuclear staining from this compound.[6]

  • All cell nuclei (live and dead) will be stained blue by Hoechst 33342.[6]

References

Understanding YO-PRO-3 Cell Permeability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of YO-PRO-3, a carbocyanine nucleic acid stain that is a critical tool for assessing cell viability and apoptosis. Due to its impermeability to live cells and ability to penetrate the compromised plasma membranes of apoptotic and necrotic cells, this compound serves as a reliable marker for quantifying cell death across various experimental platforms.

Core Principles of this compound Permeability

This compound is a positively charged, cell-impermeant dye that is essentially non-fluorescent in aqueous solutions. Its entry into a cell is contingent upon the integrity of the plasma membrane. In healthy, viable cells, the intact membrane effectively excludes the dye. However, during the process of apoptosis, the cell membrane undergoes changes in permeability, allowing for the selective uptake of this compound.[1] This uptake is often associated with the formation of pores by channels such as the P2X7 receptor.[2]

Once inside the cell, this compound intercalates with nucleic acids (DNA and RNA), leading to a significant increase in its fluorescence quantum yield. This results in bright far-red fluorescence, which can be readily detected and quantified using fluorescence microscopy and flow cytometry.[3] In late-stage apoptotic and necrotic cells, where membrane integrity is completely lost, this compound will also readily stain the nucleus.[1] This differential staining capability allows for the distinction between healthy, early/mid-stage apoptotic, and late-stage apoptotic/necrotic cells, particularly when used in conjunction with a vital dye like Propidium Iodide (PI).

Data Presentation

Spectral and Physicochemical Properties of this compound
PropertyValueReference
Excitation Maximum (DNA-bound)612 nm[2]
Emission Maximum (DNA-bound)631 nm[2]
Molar Extinction Coefficient (DNA-bound)100,100 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (DNA-bound)0.16[2]
Molecular Weight655 g/mol [2]
Quantitative Analysis of this compound Uptake in Apoptotic Cells

The following table summarizes the percentage of this compound positive cells under different apoptotic conditions, providing a comparative look at the dye's efficacy in detecting cell death induced by various agents.

Cell TypeApoptosis InducerConcentrationTime Point% this compound Positive Cells (Approximate)Reference
Human Corneal Endothelial CellsStaurosporine (B1682477)0.2 µM12 hours~40% (Apoptotic)[4]
Septo-hippocampal culturesStaurosporine0.5 µM24 hours32% (PI positive, indicating late apoptosis/necrosis)[5]
T47D Breast Cancer CellsStaurosporine50 µM24 hours~100% (Apoptotic)[6]
HBL-100 Breast CellsStaurosporine50 µM4 hours~100% (Apoptotic)[6]
Human MonocytesBzATP (P2X7 Agonist)250 µM15 minutes~80%[7]
HCE CellsBzATP (P2X7 Agonist)150 µM15 minutes1.38-fold increase in uptake[8]
HaCaT CellsBzATP (P2X7 Agonist)500 µM15 minutes1.65-fold increase in uptake[8]
ARPE-19 CellsBzATP (P2X7 Agonist)500 µM15 minutes1.65-fold increase in uptake[8]

Experimental Protocols

Protocol 1: Apoptosis Detection by Flow Cytometry

This protocol details the use of this compound in conjunction with Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cell populations.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • 1X Annexin-binding buffer (optional)

  • Cell suspension (control and treated)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cell line using a chosen method. Prepare an untreated control cell population.

  • Harvest both control and treated cells and wash them once with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer or PBS at a concentration of 1 x 10⁶ cells/mL.

  • Add this compound to the cell suspension to a final concentration of 0.1 - 1 µM.

  • Add PI to a final concentration of 1-2 µg/mL.

  • Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Analyze the samples on a flow cytometer without washing.

  • Excite this compound using a laser at approximately 633 nm and collect the emission around 660 nm. Excite PI at 488 nm and collect emission around 617 nm.

Protocol 2: Apoptosis Visualization by Fluorescence Microscopy

This protocol outlines the procedure for visualizing this compound uptake in adherent cells using a fluorescence microscope.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Hoechst 33342 or another nuclear counterstain

  • Cells cultured on coverslips or imaging-compatible plates

  • Culture medium or PBS

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture cells to the desired confluency on coverslips or in an imaging dish.

  • Induce apoptosis as required, including an untreated control group.

  • Prepare a staining solution in culture medium or PBS containing this compound at a final concentration of 1-5 µM. Include a nuclear counterstain like Hoechst 33342 (e.g., 1 µg/mL) if desired.

  • Remove the culture medium from the cells and gently wash once with PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at an appropriate temperature (e.g., 37°C or room temperature), protected from light.

  • Gently wash the cells two to three times with PBS to remove unbound dye.

  • Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope equipped with filter sets for the far-red fluorescence of this compound and the chosen nuclear counterstain.

Protocol 3: P2X7 Receptor Activation Assay

This protocol is designed to quantify P2X7 receptor activation by measuring this compound uptake.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • P2X7 receptor agonist (e.g., BzATP)

  • P2X7 receptor antagonist (optional, for control)

  • Cells expressing P2X7 receptors seeded in a 96-well plate

  • Assay buffer (e.g., PBS)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Wash the cells twice with the assay buffer.

  • If using an antagonist, pre-incubate the cells with the antagonist for the recommended time.

  • Prepare a staining solution containing this compound (final concentration 1-5 µM) and the P2X7 agonist (e.g., BzATP at a final concentration of 100-300 µM) in the assay buffer.

  • Add the staining solution to the cells.

  • Incubate the plate for 10-30 minutes at 37°C.

  • Measure the fluorescence intensity using a microplate reader with excitation around 610 nm and emission around 630 nm.

  • Normalize the fluorescence data to control wells (no agonist) to determine the fold-increase in this compound uptake.

Mandatory Visualization

G Signaling Pathway of this compound Uptake in Apoptosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apoptotic Stimulus Apoptotic Stimulus Caspase Activation Caspase Activation Apoptotic Stimulus->Caspase Activation This compound This compound Nucleic Acids (DNA/RNA) Nucleic Acids (DNA/RNA) This compound->Nucleic Acids (DNA/RNA) intercalates P2X7 Agonist (e.g., ATP) P2X7 Agonist (e.g., ATP) P2X7 Receptor P2X7 Receptor P2X7 Agonist (e.g., ATP)->P2X7 Receptor Pore Formation Pore Formation P2X7 Receptor->Pore Formation Caspase Activation->Pore Formation Pore Formation->this compound allows entry Fluorescence Fluorescence Nucleic Acids (DNA/RNA)->Fluorescence leads to

Caption: Signaling pathway of this compound uptake during apoptosis.

G Experimental Workflow for this compound Flow Cytometry Assay Induce Apoptosis Induce Apoptosis Harvest & Wash Cells Harvest & Wash Cells Induce Apoptosis->Harvest & Wash Cells Resuspend Cells Resuspend Cells Harvest & Wash Cells->Resuspend Cells Add this compound & PI Add this compound & PI Resuspend Cells->Add this compound & PI Incubate Incubate Add this compound & PI->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry Data Analysis Data Analysis Analyze by Flow Cytometry->Data Analysis

Caption: Workflow for this compound flow cytometry.

G Cell State and Membrane Permeability to this compound Healthy Cell Healthy Cell Early/Mid Apoptosis Early/Mid Apoptosis Healthy Cell->Early/Mid Apoptosis Apoptotic Stimulus Intact Membrane Intact Membrane Healthy Cell->Intact Membrane Late Apoptosis/Necrosis Late Apoptosis/Necrosis Early/Mid Apoptosis->Late Apoptosis/Necrosis Progression Semi-Permeable Membrane Semi-Permeable Membrane Early/Mid Apoptosis->Semi-Permeable Membrane Permeable Membrane Permeable Membrane Late Apoptosis/Necrosis->Permeable Membrane This compound Excluded This compound Excluded Intact Membrane->this compound Excluded This compound Enters This compound Enters Semi-Permeable Membrane->this compound Enters This compound & PI Enter This compound & PI Enter Permeable Membrane->this compound & PI Enter

Caption: Cell state vs. This compound permeability.

References

YO-PRO-3: A Technical Guide for Identifying Apoptotic vs. Necrotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of YO-PRO-3, a carbocyanine-based nucleic acid stain, and its application in distinguishing between apoptotic and necrotic cells. This document details the core principles of this compound staining, provides detailed experimental protocols, presents quantitative data in a clear format, and includes visualizations of key cellular pathways and experimental workflows.

Core Principles of this compound Staining

This compound is a fluorescent dye that is cell-impermeant to healthy, viable cells with intact plasma membranes.[1][2] Its utility in identifying dying cells is based on the principle of differential membrane permeability that occurs during apoptosis and necrosis.[1]

  • Healthy Cells: In viable cells, the plasma membrane acts as a barrier, preventing the entry of this compound.[2]

  • Apoptotic Cells: During the early to mid-stages of apoptosis, the integrity of the plasma membrane becomes compromised, allowing this compound to enter the cell.[3][4] Once inside, it intercalates with double-stranded DNA (dsDNA), leading to a significant enhancement of its fluorescence.[1][2]

  • Necrotic and Late-Stage Apoptotic Cells: In late-stage apoptosis and necrosis, the cell membrane loses its integrity almost completely.[4][5] This allows for the entry of both this compound and other larger nucleic acid stains, such as Propidium Iodide (PI).[1][5]

By using this compound in combination with a dye like PI, which only enters cells with severely compromised membranes, researchers can effectively distinguish between different cell populations: live, early apoptotic, and late apoptotic/necrotic cells.[1][4]

Data Presentation

Spectral and Physical Properties of this compound
PropertyValueReference
Excitation Maximum (λex)612 nm[2][3][6]
Emission Maximum (λem)631 nm[2][3][6]
Molecular Weight655 g/mol [3]
Molar Extinction Coefficient (ε)100,100 cm⁻¹M⁻¹ (when bound to DNA)[3]
Fluorescence Quantum Yield (Φ)0.16 (when bound to DNA)[3]
Recommended Laser Line594 nm[2]
Common Filter630/69 nm[2]
Comparison of this compound with Propidium Iodide (PI)
FeatureThis compoundPropidium Iodide (PI)
Primary Application Dead/Late Apoptotic/Necrotic Cell StainDead/Necrotic Cell Stain
Mechanism of Action Intercalates into DNA of membrane-compromised cells.Intercalates into DNA and RNA of membrane-compromised cells.[5]
Membrane Permeability Impermeant to live cells, gains entry into early apoptotic cells with compromised plasma membranes.Strictly impermeant to live and early apoptotic cells; only enters cells with severely compromised membranes (late apoptotic/necrotic).[5]
Apoptosis/Necrosis Differentiation Can be used to distinguish early/late apoptosis from necrosis, often in combination with a live-cell stain.[5]Primarily identifies late apoptotic and necrotic cells.[5]
Spectral Properties Far-red fluorescence, minimizing spectral overlap with common fluorochromes.Broad emission spectrum with significant overlap with PE and other common fluorochromes.[5]
Multicolor Panel Friendliness HighModerate

Signaling Pathways and Staining Mechanism

The entry of this compound into apoptotic cells is linked to specific changes in the plasma membrane that occur during programmed cell death.

G Mechanism of this compound Uptake in Apoptosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space YO-PRO-3_ext This compound Pannexin Pannexin Channels & P2X7 Receptors YO-PRO-3_ext->Pannexin enters through pore DNA Nuclear DNA YO-PRO-3_ext->DNA intercalates with Caspase3 Caspase-3 Activation Caspase3->Pannexin opens Fluorescence Far-Red Fluorescence DNA->Fluorescence leads to

Caption: Mechanism of this compound uptake during apoptosis.

Experimental Protocols

Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol describes the simultaneous use of this compound and Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.[1]

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)

  • Flow cytometer with 488 nm and/or 561 nm laser excitation capabilities

Protocol:

  • Cell Preparation:

    • Induce apoptosis in your cell line of choice using a suitable method. Include both positive and negative (untreated) control samples.

    • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).[1]

    • Wash the cells once with cold PBS and resuspend them in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[1]

    • Gently vortex the cell suspension and incubate for 20-30 minutes on ice or at room temperature, protected from light.[1]

  • Data Acquisition:

    • Analyze the stained cells by flow cytometry as soon as possible after staining.[1]

    • Excite the stained cells with a 488 nm or 561 nm laser.[1]

    • Collect the fluorescence emission using appropriate filters:

      • This compound: ~660/20 nm bandpass filter.[1]

      • PI: ~610/20 nm or ~670 nm longpass filter.[1]

    • Use unstained and single-stained controls to set up compensation and gates correctly.

Expected Results:

  • Live cells: Low fluorescence in both the this compound and PI channels.[1]

  • Apoptotic cells: High this compound fluorescence and low PI fluorescence.[1]

  • Necrotic/Late Apoptotic cells: High fluorescence in both the this compound and PI channels.[1]

G Flow Cytometry Experimental Workflow Start Start Induce_Apoptosis Induce Apoptosis in Cell Culture Start->Induce_Apoptosis Harvest_Cells Harvest and Wash Cells Induce_Apoptosis->Harvest_Cells Resuspend_Cells Resuspend Cells in Binding Buffer Harvest_Cells->Resuspend_Cells Stain_Cells Add this compound and PI Resuspend_Cells->Stain_Cells Incubate Incubate (20-30 min, RT, dark) Stain_Cells->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Flow cytometry workflow for apoptosis/necrosis analysis.

Fluorescence Microscopy of Dead Cells

This protocol outlines the use of this compound to visualize dead cells in a population using fluorescence microscopy.[1]

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., Cy®5)

Protocol:

  • Cell Preparation:

    • Culture cells under conditions that may induce cell death.

    • Gently wash the cells twice with PBS.[1]

  • Staining:

    • Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 200-500 nM.[2] The optimal concentration may need to be determined empirically.

    • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[2]

  • Imaging:

    • Wash the cells gently 2-3 times with PBS to remove excess dye.[2]

    • Mount the coverslip or place the imaging dish on the microscope stage.

    • Visualize the cells using a far-red filter set. Dead or membrane-compromised cells will exhibit bright nuclear fluorescence.[1]

Logical Relationship of Cell States and Dye Permeability

The differential staining of cells with this compound and PI allows for the clear separation of cell populations based on their membrane integrity, which is a hallmark of the progression from a healthy state to apoptosis and then to secondary necrosis.

G Cell State Differentiation with this compound and PI Healthy Healthy Cell (this compound Neg / PI Neg) Early_Apoptosis Early Apoptosis (this compound Pos / PI Neg) Healthy->Early_Apoptosis Apoptotic Stimulus Late_Apoptosis_Necrosis Late Apoptosis / Necrosis (this compound Pos / PI Pos) Early_Apoptosis->Late_Apoptosis_Necrosis Progression

Caption: Logical progression of cell states and dye permeability.

References

YO-PRO-3: A Technical Guide for Identifying Apoptotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth overview of YO-PRO-3, a far-red fluorescent nucleic acid stain, and its application as a marker for apoptosis. Tailored for researchers, scientists, and professionals in drug development, this document details the dye's mechanism of action, provides comprehensive experimental protocols, and presents key quantitative data to facilitate its effective use in cell-based assays.

Core Principles: Mechanism of Action

This compound is a carbocyanine-based, cell-impermeant dye that serves as a critical tool for identifying cells with compromised plasma membranes, a hallmark of later-stage apoptosis and necrosis.[1] In healthy, viable cells, the intact plasma membrane effectively excludes the dye. However, as cells progress through apoptosis, the integrity of this membrane is compromised, allowing this compound to enter.[1][2] Once inside the cell, this compound intercalates with double-stranded DNA (dsDNA), leading to a significant enhancement of its fluorescence.[2]

While the related dye YO-PRO-1 is recognized as a marker for early apoptosis due to its ability to enter cells upon initial changes in membrane permeability, this compound typically requires more significant membrane disruption.[3][4] Therefore, it is most accurately described as a marker for mid-to-late stage apoptosis and necrosis. When used in combination with other dyes, such as the early apoptosis marker Annexin V or the necrosis marker Propidium Iodide (PI), this compound allows for the precise differentiation between various stages of cell death.[1][5]

Signaling Pathways Leading to this compound Uptake

The entry of this compound into apoptotic cells is not a passive event but is linked to specific molecular changes in the plasma membrane. During apoptosis, the activation of executioner caspases, such as caspase-3, initiates a cascade of events that alter membrane permeability.[6] One key event is the opening of specific channels and receptors on the cell surface, such as pannexin channels and P2X7 receptors.[6] The activation of these channels creates pores large enough for molecules like this compound to enter the cell and reach the nuclear DNA.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space YO_PRO_3 This compound Dye P2X7 P2X7 Receptor / Pannexin Channel YO_PRO_3->P2X7 enters through pore DNA Nuclear DNA P2X7->DNA intercalates with Caspase3 Activated Caspase-3 Caspase3->P2X7 triggers opening Fluorescence Far-Red Fluorescence DNA->Fluorescence Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->Caspase3

Mechanism of this compound uptake during apoptosis.

Data Presentation

For effective experimental design, a clear understanding of the probe's characteristics is essential. The following tables summarize the quantitative properties of this compound and compare it with other common dyes used in apoptosis research.

Table 1: Physicochemical and Spectral Properties of this compound
PropertyValueReference
Excitation Maximum (λex) 612 nm (DNA-bound)[2][6][7]
Emission Maximum (λem) 631 nm (DNA-bound)[2][6][7]
Recommended Laser Line 594 nm or 633 nm[2][3]
Common Emission Filter ~630/69 nm or ~660/20 nm[2][3]
Molecular Weight 655 g/mol [6][8]
Molar Extinction Coefficient (ε) 100,100 cm⁻¹M⁻¹ (DNA-bound)[6]
Fluorescence Quantum Yield (Φ) 0.16 (DNA-bound)[6]
Storage Supplied as 1 mM solution in DMSO, store at ≤–20°C[8][9]
Table 2: Comparison of this compound with Other Apoptosis Probes
FeatureThis compoundYO-PRO-1Propidium Iodide (PI)Annexin V
Primary Target dsDNAdsDNAdsDNA and dsRNAPhosphatidylserine (PS)
Apoptosis Stage Detected Mid-to-Late Apoptosis, NecrosisEarly ApoptosisLate Apoptosis, NecrosisEarly Apoptosis
Mechanism Enters cells with compromised membranesEnters cells with early changes in membrane permeabilityEnters cells with completely compromised membranesBinds to PS exposed on the outer cell membrane
Fluorescence Color Far-RedGreenRedVaries (e.g., FITC, PE)
Excitation/Emission (nm) 612/631491/509535/617Varies by conjugate
Key Advantage Far-red emission minimizes spectral overlap with green/red fluorophoresSensitive marker for initial apoptotic stagesRobust marker for cell deathDetects one of the earliest apoptotic events
Key Limitation Does not distinguish late apoptosis from necrosis aloneSignal may be weaker than late-stage markersCannot distinguish late apoptosis from necrosis; broad emission spectrumRequires specific binding buffer with Ca²⁺

Experimental Protocols

The following are detailed methodologies for using this compound in flow cytometry and fluorescence microscopy.

Protocol 1: Flow Cytometry for Distinguishing Apoptotic and Necrotic Cells

This protocol uses this compound in conjunction with Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cell populations.

Materials:

  • This compound Iodide (1 mM solution in DMSO)[10]

  • Propidium Iodide (PI) (1 mg/mL solution in water)[10]

  • Phosphate-Buffered Saline (PBS), cold[10]

  • Cell suspension (e.g., Jurkat cells treated to induce apoptosis)[10]

  • Flow cytometer with appropriate lasers (e.g., 488 nm for PI, 594 nm or 633 nm for this compound)[10]

Procedure:

  • Cell Preparation: Induce apoptosis in the target cell line using a suitable method. Prepare an untreated control group.[10]

  • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with cold PBS.[1]

  • Resuspend the cell pellet in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[10]

  • Add PI to a final concentration of 1.5 µM.[10]

  • Gently vortex and incubate the cells on ice for 20-30 minutes, protected from light.[10]

  • Data Acquisition: Analyze the stained cells on a flow cytometer as soon as possible.[1]

  • Excite this compound using a 594 nm or 633 nm laser and collect emission using a filter such as a 660/20 nm bandpass filter.[1][10]

  • Excite PI using a 488 nm laser and collect emission using a filter such as a 610/20 nm or 670 nm longpass filter.[1][10]

  • Use single-stained controls (this compound only, PI only) and an unstained control to set up appropriate compensation and gating.[10]

G start Induce Apoptosis (e.g., with Camptothecin) harvest Harvest & Wash Cells (Centrifuge at 300 x g) start->harvest resuspend Resuspend in Cold PBS (1x10^6 cells/mL) harvest->resuspend stain Dual Stain with This compound (0.1 µM) & PI (1.5 µM) resuspend->stain incubate Incubate on Ice (20-30 min, protected from light) stain->incubate analyze Analyze on Flow Cytometer incubate->analyze end Data Interpretation: Live, Apoptotic, Necrotic analyze->end

Experimental workflow for flow cytometry.
Protocol 2: Fluorescence Microscopy for Visualizing Apoptotic Cells

This protocol outlines the use of this compound for visualizing apoptotic cells in adherent cultures.

Materials:

  • This compound Iodide (1 mM in DMSO)[1]

  • Phosphate-Buffered Saline (PBS)[1]

  • Cells cultured on coverslips or imaging dishes[1]

  • Fluorescence microscope with appropriate filter sets (e.g., Cy®5 or far-red)[1]

  • (Optional) Hoechst 33342 for nuclear counterstaining[3]

Procedure:

  • Cell Preparation: Culture cells under conditions that induce apoptosis. Include an untreated control.

  • Gently wash the cells twice with PBS to remove media.[1]

  • Staining: Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 0.5-1.0 µM.[3] The optimal concentration may require empirical determination.[1]

  • (Optional) If counterstaining, add Hoechst 33342 to the working solution at a final concentration of 1 µg/mL.[3]

  • Add the staining solution to the cells, ensuring they are fully covered.

  • Incubate for 5-15 minutes at room temperature, protected from light.[1][3]

  • Imaging: Gently wash the cells two to three times with PBS to remove excess dye.[1][3]

  • Mount the coverslip or place the imaging dish on the microscope stage.

  • Visualize the cells using a far-red filter set. Apoptotic and necrotic cells will exhibit bright nuclear fluorescence.[1] Live cells will show little to no fluorescence.[2]

G start Culture Cells on Coverslips & Induce Apoptosis wash1 Wash Cells 2x with PBS start->wash1 stain Stain with this compound (0.5-1.0 µM in PBS) wash1->stain incubate Incubate at Room Temp (5-15 min, protected from light) stain->incubate wash2 Wash Cells 2-3x with PBS incubate->wash2 image Image on Fluorescence Microscope (Far-Red Filter Set) wash2->image end Apoptotic/Necrotic Cells Show Bright Nuclear Stain image->end

Experimental workflow for fluorescence microscopy.

Data Interpretation

When using this compound with a viability dye like PI, cell populations can be resolved into distinct groups based on their fluorescence profiles.

  • Live Cells: Maintain intact plasma membranes and exclude both this compound and PI. They will appear negative for both dyes (this compound⁻ / PI⁻).

  • Early/Mid-Apoptotic Cells: Have compromised plasma membranes that are permeable to this compound but can still exclude PI. They will be positive for this compound but negative for PI (this compound⁺ / PI⁻).[1]

  • Late Apoptotic/Necrotic Cells: The plasma membrane has lost all integrity, allowing both this compound and PI to enter and stain the nucleus. These cells will be positive for both dyes (this compound⁺ / PI⁺).[1]

G cell_state Cell State Live Early/Mid-Apoptotic Late Apoptotic / Necrotic membrane_integrity Membrane Integrity Intact Compromised Lost cell_state:live->membrane_integrity:intact cell_state:early->membrane_integrity:compromised cell_state:late->membrane_integrity:lost staining_pattern Staining Pattern This compound⁻ / PI⁻ This compound⁺ / PI⁻ This compound⁺ / PI⁺ membrane_integrity:intact->staining_pattern:neg membrane_integrity:compromised->staining_pattern:yp_pos membrane_integrity:lost->staining_pattern:double_pos

Logical relationships for data interpretation.

References

The Photostability of YO-PRO-3 in Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YO-PRO-3 iodide is a far-red fluorescent carbocyanine-based nucleic acid stain that has become an indispensable tool in cellular and molecular biology. Its utility lies in its cell impermeant nature, selectively entering cells with compromised plasma membranes. This characteristic makes it a reliable marker for identifying cells in the later stages of apoptosis and necrosis. This technical guide provides a comprehensive overview of the photostability of this compound in microscopy, presenting quantitative data, detailed experimental protocols, and the underlying cellular mechanisms relevant to its applications.

Core Principles of this compound Staining

This compound operates on the principle of differential membrane permeability. In healthy, viable cells, the intact plasma membrane effectively excludes the dye. However, as cells undergo programmed cell death (apoptosis) or necrosis, the integrity of the plasma membrane is compromised. This loss of membrane integrity allows this compound to enter the cell, where it intercalates with double-stranded DNA (dsDNA), leading to a significant enhancement of its fluorescence.[1] This mechanism allows for the clear distinction between live, apoptotic, and necrotic cell populations, particularly when used in concert with other fluorescent probes.[2]

Quantitative Data: Spectral and Photophysical Properties

PropertyValueReference
Excitation Maximum (with DNA) 612 nm[1]
Emission Maximum (with DNA) 631 nm[1]
Molar Extinction Coefficient (ε) 100,100 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) (bound to dsDNA) 0.16[1][4]
Fluorescence Quantum Yield (Φ) (free in solution) < 0.01[4]
Molecular Weight 655.36 g/mol [1]
Chemical Formula C₂₆H₃₁I₂N₃O[1]
Recommended Working Concentrations
Application Typical Concentration Range Reference
Fluorescence Microscopy1 - 10 µM[2]
Flow Cytometry0.1 µM[1]

Signaling Pathway: Apoptosis and Membrane Permeabilization

The entry of this compound into apoptotic cells is a direct consequence of the execution phase of apoptosis. The activation of caspases, key effector enzymes in the apoptotic cascade, leads to the cleavage of various cellular substrates and ultimately to the loss of plasma membrane integrity. This process allows for the influx of small molecules like this compound.

Cellular Uptake of this compound in Apoptosis Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Membrane_Blebbing Membrane Blebbing Caspase_Activation->Membrane_Blebbing Loss_of_Membrane_Integrity Loss of Membrane Integrity Caspase_Activation->Loss_of_Membrane_Integrity YO_PRO_3_Entry This compound Entry Loss_of_Membrane_Integrity->YO_PRO_3_Entry DNA_Intercalation Intercalation with dsDNA YO_PRO_3_Entry->DNA_Intercalation Fluorescence Far-Red Fluorescence DNA_Intercalation->Fluorescence

Mechanism of this compound uptake during apoptosis.

Experimental Protocols

Protocol 1: Staining of Apoptotic Cells for Fluorescence Microscopy

This protocol outlines the procedure for identifying apoptotic cells using this compound staining and fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

  • Cell Preparation: Culture cells under conditions that may induce apoptosis. Gently wash the cells twice with PBS.

  • Staining: Prepare a working solution of this compound in PBS or a suitable buffer at a final concentration of 1-10 µM.[2]

  • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[2]

  • Imaging: Gently wash the cells twice with PBS to remove excess dye. Mount the coverslip or place the imaging dish on the microscope stage.

  • Visualize the cells using a far-red filter set. Apoptotic and necrotic cells will exhibit bright nuclear fluorescence.

Protocol 2: Distinguishing Apoptotic and Necrotic Cells using Flow Cytometry

This protocol details a method for differentiating between live, apoptotic, and necrotic cell populations using this compound in combination with Propidium Iodide (PI).

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL)

  • PBS (Ca²⁺ and Mg²⁺ free)

  • Cell suspension

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in the cell line of interest. Harvest and wash the cells once with cold PBS. Resuspend the cells in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[1]

  • Incubate the cells on ice for 20-30 minutes, protected from light.[1]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate excitation and emission filters for this compound and PI.

    • Live cells: Low fluorescence in both channels.

    • Apoptotic cells: High this compound fluorescence and low PI fluorescence.

    • Necrotic/Late Apoptotic cells: High fluorescence in both this compound and PI channels.[2]

Protocol 3: Assessment of this compound Photostability

While specific photobleaching data for this compound is limited, this protocol provides a standardized method for assessing the photostability of fluorescent dyes, which can be applied to this compound. The primary metric for photostability is the photobleaching half-life (t₁/₂), the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Materials:

  • This compound stained cells (prepared as in Protocol 1) or a solution of this compound bound to DNA.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a slide with this compound stained cells.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for this compound.

  • Image Acquisition:

    • Focus on a field of view containing stained cells.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to maintain the same illumination intensity throughout the experiment.

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) over a stained nucleus.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without cells and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value to obtain the photobleaching half-life (t₁/₂).

Experimental Workflow for Photostability Assessment Sample_Prep Sample Preparation (this compound Stained Cells) Microscope_Setup Microscope Setup (Stable Illumination) Sample_Prep->Microscope_Setup Image_Acquisition Time-Lapse Image Acquisition (Continuous Illumination) Microscope_Setup->Image_Acquisition Data_Analysis Data Analysis (ImageJ/Fiji) Image_Acquisition->Data_Analysis ROI_Selection ROI Selection & Intensity Measurement Data_Analysis->ROI_Selection Background_Correction Background Correction ROI_Selection->Background_Correction Normalization Normalization of Intensity Background_Correction->Normalization Plotting Plot Intensity vs. Time Normalization->Plotting Half_Life Determine Photobleaching Half-Life (t1/2) Plotting->Half_Life

References

YO-PRO-3 Dye Uptake in Dead Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and applications of YO-PRO-3 iodide, a far-red fluorescent nucleic acid stain, in the detection and differentiation of dead and dying cells. This document details the core principles of this compound uptake, the signaling pathways involved, quantitative data, and detailed experimental protocols for its use in research and drug development.

Core Principles of this compound Dye

This compound is a carbocyanine-based nucleic acid stain that is virtually non-fluorescent in solution but exhibits a significant increase in fluorescence upon binding to DNA.[1] A key characteristic of this compound is its impermeability to the intact plasma membranes of live, healthy cells. However, in cells undergoing apoptosis or necrosis, the compromised integrity of the cell membrane allows the dye to enter and stain the nucleus, producing a bright, far-red fluorescent signal.[1][2] This differential permeability forms the basis of its utility in cell viability and apoptosis assays.[1]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is essential for designing and interpreting experiments.

PropertyValueReference
Chemical Formula C₂₆H₃₁I₂N₃O[3]
Molecular Weight 655.36 g/mol [4]
Excitation Maximum (DNA-bound) 612 nm[4][5]
Emission Maximum (DNA-bound) 631 nm[4][5]
Molar Extinction Coefficient (ε) 100,100 cm⁻¹M⁻¹ (when bound to DNA)[4]
Fluorescence Quantum Yield (Φ) (DNA-bound) 0.16[4]
Solubility Soluble in DMSO[1]
Appearance Solid[1]
Distinguishing Apoptosis and Necrosis

This compound, often used in conjunction with a vital dye like Propidium Iodide (PI), allows for the differentiation between live, apoptotic, and necrotic cell populations.[2][5]

  • Live Cells: Maintain an intact plasma membrane, excluding both this compound and PI.

  • Apoptotic Cells: In the early to mid-stages of apoptosis, the plasma membrane becomes selectively permeable, allowing the entry of this compound but still excluding PI.[6]

  • Late Apoptotic/Necrotic Cells: In late-stage apoptosis and necrosis, the cell membrane loses its integrity completely, allowing both this compound and PI to enter and stain the nucleus.[2][6]

The Core Mechanism of this compound Uptake in Apoptotic Cells

The entry of this compound into apoptotic cells is not a passive event solely due to membrane "leakiness." It is a regulated process involving the activation of specific membrane channels, primarily the P2X7 receptor and pannexin-1 channels.[4]

The P2X7 and Pannexin-1 Signaling Pathway

During apoptosis, a signaling cascade is initiated that leads to the opening of these channels, creating pores in the plasma membrane large enough for this compound to enter.

G This compound Uptake Pathway in Apoptosis cluster_0 Cellular Events Apoptotic Stimulus Apoptotic Stimulus Caspase-3 Activation Caspase-3 Activation Apoptotic Stimulus->Caspase-3 Activation initiates P2X7 Receptor P2X7 Receptor Caspase-3 Activation->P2X7 Receptor activates Pannexin-1 Channel Pannexin-1 Channel Caspase-3 Activation->Pannexin-1 Channel activates Pore Formation Pore Formation P2X7 Receptor->Pore Formation Pannexin-1 Channel->Pore Formation DNA Intercalation DNA Intercalation Pore Formation->DNA Intercalation allows entry of this compound leading to This compound This compound This compound->Pore Formation enters through Far-Red Fluorescence Far-Red Fluorescence DNA Intercalation->Far-Red Fluorescence results in

Caption: Signaling pathway of this compound uptake in apoptotic cells.

Pathway Description:

  • Apoptotic Stimulus: Various internal or external signals can initiate the apoptotic program.

  • Caspase-3 Activation: A key executioner caspase, caspase-3, is activated.[4]

  • Channel Activation: Activated caspase-3 is implicated in the opening of P2X7 receptors and pannexin-1 channels.[4] The P2X7 receptor is an ATP-gated ion channel, and its prolonged activation can lead to the formation of a large pore.[7][8] Pannexin-1 forms large, non-selective channels in the plasma membrane.[9]

  • Pore Formation: The opening of these channels creates pores in the plasma membrane.

  • This compound Entry: These pores are large enough to allow the passage of molecules like this compound into the cytoplasm.

  • DNA Intercalation and Fluorescence: Once inside the cell, this compound intercalates with double-stranded DNA, leading to a significant increase in its fluorescence quantum yield and the emission of a bright, far-red signal.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data related to this compound.

Comparison of this compound Uptake in Apoptotic vs. Necrotic Cells
Cell StateMembrane IntegrityThis compound UptakeExpected Fluorescence Intensity
Live IntactExcludedVery Low / Background
Early to Mid-Apoptotic Selectively PermeableEnters through P2X7/Pannexin-1 poresModerate to High
Late Apoptotic / Necrotic Completely CompromisedFreely EntersHigh to Very High

Note: The fluorescence intensity in late apoptotic and necrotic cells is expected to be higher than in early apoptotic cells due to more extensive membrane damage allowing for greater dye influx.

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Protocol 1: Distinguishing Apoptotic and Necrotic Cells by Flow Cytometry

This protocol allows for the quantitative analysis of live, apoptotic, and necrotic cell populations.

G Flow Cytometry Experimental Workflow Induce Apoptosis Induce Apoptosis Harvest & Wash Cells Harvest & Wash Cells Induce Apoptosis->Harvest & Wash Cells Stain with this compound & PI Stain with this compound & PI Harvest & Wash Cells->Stain with this compound & PI Incubate Incubate Stain with this compound & PI->Incubate Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Caption: Experimental workflow for apoptosis/necrosis analysis using flow cytometry.

Materials:

  • This compound Iodide (1 mM solution in DMSO)[1]

  • Propidium Iodide (PI) (1 mg/mL solution in water)[1]

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free, cold[1]

  • Cell suspension (e.g., Jurkat cells) at 1 x 10⁶ cells/mL[1]

  • Apoptosis-inducing agent (e.g., 1 µM staurosporine)[10]

  • Flow cytometer with appropriate lasers (e.g., 488 nm for PI, 594 nm or 633 nm for this compound) and filters[1]

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line of interest using a suitable method (e.g., treatment with 1 µM staurosporine (B1682477) for 4-6 hours). Include an untreated control group.[10][11]

    • For a necrosis control, cells can be heat-shocked (e.g., 56°C for 30 minutes).

    • Harvest the cells and wash them once with cold PBS.[1]

    • Resuspend the cells in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[1]

    • Add Propidium Iodide to a final concentration of 1.5 µM.[1]

    • Gently vortex to mix.

    • Incubate the cells on ice, protected from light, for 20-30 minutes.[1]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer without washing.

    • Excite this compound with a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect emission around 631 nm.[1]

    • Excite PI with a 488 nm laser and detect emission around 617 nm.[1]

    • Use unstained, this compound only, and PI only stained cells to set up appropriate compensation and gates.

Data Interpretation:

  • Live cells: this compound negative / PI negative

  • Apoptotic cells: this compound positive / PI negative

  • Late apoptotic/necrotic cells: this compound positive / PI positive

Protocol 2: Visualization of Dead Cells by Fluorescence Microscopy

This protocol is for the qualitative assessment of cell death in adherent or suspension cells.

G Fluorescence Microscopy Experimental Workflow Seed & Treat Cells Seed & Treat Cells Wash Cells Wash Cells Seed & Treat Cells->Wash Cells Stain with this compound Stain with this compound Wash Cells->Stain with this compound Incubate Incubate Stain with this compound->Incubate Wash & Mount Wash & Mount Incubate->Wash & Mount Image Acquisition Image Acquisition Wash & Mount->Image Acquisition

Caption: Experimental workflow for fluorescence microscopy of dead cells.

Materials:

  • This compound Iodide (1 mM in DMSO)[2]

  • Phosphate-Buffered Saline (PBS)[2]

  • Cells cultured on coverslips or in imaging dishes[2]

  • Fluorescence microscope with a far-red filter set (e.g., Cy5)[2]

Procedure:

  • Cell Preparation:

    • Culture cells under conditions that may induce cell death. Include appropriate controls.

    • Gently wash the cells twice with PBS.[2]

  • Staining:

    • Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically for your cell type.[2]

    • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[2]

  • Imaging:

    • Wash the cells gently twice with PBS to remove excess dye.[2]

    • Mount the coverslip onto a slide or place the imaging dish on the microscope stage.

    • Visualize the cells using a fluorescence microscope equipped with a far-red filter set. Dead and dying cells will exhibit bright nuclear fluorescence.[2]

Conclusion

This compound iodide is a powerful and versatile tool for the detection and differentiation of dead and dying cells. Its unique properties, including its impermeability to live cells and its reliance on specific channel activation for entry into apoptotic cells, provide a nuanced view of cell death processes. By understanding the core mechanisms of this compound uptake and utilizing the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively leverage this dye to obtain robust and reliable data in their studies of cell viability and apoptosis.

References

An In-depth Technical Guide to the Spectral Properties of YO-PRO-3 in Different Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of YO-PRO-3, a widely used far-red fluorescent nucleic acid stain. A thorough understanding of its behavior in various buffer systems is critical for the accurate design and interpretation of experiments in cell biology, particularly in the fields of apoptosis, cell viability, and flow cytometry. This document details the known spectral characteristics of this compound, the influence of buffer components on its fluorescence, and provides detailed protocols for its use and characterization.

Core Principles of this compound Fluorescence

This compound is a carbocyanine-based dye that is virtually non-fluorescent in its unbound state in aqueous solutions. Its utility as a nucleic acid stain stems from a significant enhancement in its fluorescence quantum yield upon binding to double-stranded DNA (dsDNA).[1][2][3][4] The primary mechanism of this fluorescence enhancement is believed to be intercalation, where the planar aromatic ring system of the dye inserts itself between the base pairs of the DNA double helix. This physical constraint restricts the rotational freedom of the molecule, reducing non-radiative decay pathways and favoring the emission of photons as fluorescence.[3]

As a cell-impermeant dye, this compound is excluded from healthy, viable cells with intact plasma membranes. However, in the later stages of apoptosis and necrosis, membrane integrity is compromised, allowing the dye to enter the cell and bind to nucleic acids, resulting in a bright fluorescent signal.[5]

Quantitative Spectral Data

The spectral properties of this compound have been well-characterized in standard biological buffers such as Phosphate-Buffered Saline (PBS) and Tris-based buffers. The key photophysical parameters are summarized in the table below.

PropertyValue (when bound to dsDNA)Buffer/Conditions
Excitation Maximum (λex) ~612-613 nmPBS or Tris-HCl buffer
Emission Maximum (λem) ~629-631 nmPBS or Tris-HCl buffer
Molar Extinction Coefficient (ε) 100,100 cm⁻¹M⁻¹10 mM Tris, 1 mM EDTA, 50 mM NaCl, pH 7.4
Fluorescence Quantum Yield (Φ) 0.1610 mM Tris, 1 mM EDTA, 50 mM NaCl, pH 7.4
Quantum Yield (Free in Solution) < 0.01Aqueous solution

Note: The exact excitation and emission maxima can vary slightly depending on the instrumentation and local environment.

Experimental Protocols

For researchers utilizing buffers other than PBS or Tris-based solutions, it is recommended to characterize the spectral properties of this compound in the specific buffer system to ensure accurate experimental design and data interpretation.

Protocol 1: Determination of Excitation and Emission Maxima

This protocol outlines the procedure for determining the optimal excitation and emission wavelengths of this compound when bound to DNA in a user-defined buffer.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Double-stranded DNA (e.g., calf thymus DNA)

  • User-defined buffer (e.g., TBE, Citrate)

  • Fluorometer

Procedure:

  • Prepare a this compound/DNA Solution:

    • Dilute the this compound stock solution to a final concentration of 1 µM in the user-defined buffer.

    • Add dsDNA to the solution at a concentration sufficient to ensure saturation of the dye (e.g., a base pair to dye ratio of 20:1).

    • Incubate at room temperature for 15-30 minutes, protected from light, to allow for binding.

  • Determine Emission Maximum:

    • Set the fluorometer to an excitation wavelength of ~610 nm.

    • Scan the emission spectrum from ~620 nm to 750 nm.

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

  • Determine Excitation Maximum:

    • Set the fluorometer to the determined emission maximum (λem).

    • Scan the excitation spectrum from ~550 nm to 650 nm.

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

Protocol 2: Determination of Relative Fluorescence Quantum Yield

This protocol describes how to determine the relative fluorescence quantum yield of this compound in a specific buffer using a reference standard with a known quantum yield.

Materials:

  • This compound/DNA solution (prepared as in Protocol 1)

  • Reference standard with a known quantum yield in the far-red spectrum (e.g., Rhodamine 101 in ethanol, Φ = 0.98)

  • User-defined buffer

  • Solvent for the reference standard (e.g., ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a Series of Dilutions:

    • Prepare a series of dilutions of the this compound/DNA solution and the reference standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Using the fluorometer, measure the fluorescence emission spectrum for each dilution. The excitation wavelength must be the same for both the sample and the reference.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each sample and reference solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound/DNA solutions and the reference standard solutions.

    • The relative fluorescence quantum yield (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)

    Where:

    • Φ_ref is the quantum yield of the reference standard.

    • m_sample and m_ref are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

    • n_sample and n_ref are the refractive indices of the sample and reference solvents, respectively.

Protocol 3: Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol outlines the use of this compound in conjunction with Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in the cell line of interest. Include untreated control cells.

    • Harvest the cells and wash them once with cold PBS.

    • Resuspend the cells in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.

    • Add PI to a final concentration of 1.5 µM.

    • Incubate the cells on ice for 20-30 minutes, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Excite this compound with a 594 nm or 633 nm laser and detect emission around 631 nm.

    • Excite PI with a 488 nm laser and detect emission around 617 nm.

    • Use unstained, this compound only, and PI only stained cells to set up compensation.

Expected Results:

  • Live cells: Low fluorescence in both this compound and PI channels.

  • Apoptotic cells: High this compound fluorescence and low PI fluorescence.

  • Necrotic/Late Apoptotic cells: High fluorescence in both this compound and PI channels.

Visualizations

Signaling Pathway for Apoptosis Detection

apoptosis_pathway cluster_cell Cell State cluster_dye Dye Permeability Healthy Healthy Cell (Intact Membrane) EarlyApoptosis Early Apoptosis (Membrane Permeabilization) Healthy->EarlyApoptosis Apoptotic Stimulus LateApoptosis Late Apoptosis / Necrosis (Loss of Membrane Integrity) EarlyApoptosis->LateApoptosis Progression YOPRO3_in This compound Enters PI_in PI Enters YOPRO3_out This compound YOPRO3_out->EarlyApoptosis Enters cell YOPRO3_out->LateApoptosis Enters cell PI_out Propidium Iodide PI_out->EarlyApoptosis Excluded PI_out->LateApoptosis Enters cell

Caption: Mechanism of this compound and Propidium Iodide staining in different cell states.

Experimental Workflow for Determining Spectral Properties

spectral_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep_YOPRO Prepare this compound/DNA Solution in Buffer Measure_Abs Measure Absorbance (UV-Vis Spectrophotometer) Prep_YOPRO->Measure_Abs Prep_Ref Prepare Reference Standard Solution Prep_Ref->Measure_Abs Measure_Fluor Measure Fluorescence (Fluorometer) Measure_Abs->Measure_Fluor Plot_Data Plot Integrated Fluorescence vs. Absorbance Measure_Fluor->Plot_Data Calc_QY Calculate Relative Quantum Yield Plot_Data->Calc_QY

Caption: Workflow for determining the relative fluorescence quantum yield of this compound.

References

An In-depth Technical Guide on the Use and Potential Toxicity of YO-PRO-3 in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YO-PRO-3, a widely used fluorescent stain in cell biology, with a specific focus on its interaction with and potential toxicity to live cells. This document details its mechanism of action, summarizes key quantitative parameters, provides detailed experimental protocols, and illustrates relevant cellular pathways and workflows.

Core Principle: Selective Permeability as the Basis for Low Toxicity in Healthy Cells

This compound is a carbocyanine-based nucleic acid stain that is fundamentally designed to be non-toxic to healthy, viable cells. Its low toxicity is a direct consequence of its core mechanism of action, which relies on differential membrane permeability.[1] In healthy cells, the intact plasma membrane serves as a barrier, effectively excluding the this compound molecule.[2][3] This exclusion is the primary reason why this compound is considered non-cytotoxic and suitable for long-term viability monitoring in cell cultures.[4]

However, the dye can enter cells during the later stages of apoptosis or necrosis when the integrity of the plasma membrane is compromised.[1][5] Once inside, this compound intercalates with double-stranded DNA (dsDNA), leading to a significant enhancement of its far-red fluorescence.[6] This characteristic allows researchers to reliably distinguish between live, apoptotic, and necrotic cell populations.[1]

It is crucial to note that while this compound does not actively induce cell death in healthy cells, its entry into a cell signifies a loss of membrane integrity, which is a hallmark of cell death. The concept of "toxicity" in this context is therefore nuanced. The dye itself is not the primary cytotoxic agent; rather, it is a marker for pre-existing cellular damage.

Quantitative Data Summary

The following tables provide a summary of the key properties of this compound and a comparison with other common viability dyes.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Chemical Formula C₂₆H₃₁I₂N₃O[2]
Molecular Weight 655.36 g/mol [2]
Excitation Maximum (with DNA) 612 nm[2][5]
Emission Maximum (with DNA) 631 nm[2][5]
Extinction Coefficient (ε) 100,100 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) 0.16[2]
Solubility DMSO[2]
Typical Working Concentration 0.1 µM - 10 µM[1][7]

Table 2: Comparison with Other Common Viability and Apoptosis Dyes

DyeTargetStage of Cell Death DetectedAdvantagesLimitations
This compound dsDNALate Apoptosis, Necrosis[1]- Simple, no-wash protocol available.[8] - Distinguishes between different stages of cell death when used with PI.[8]- Membrane permeability changes can also occur in necrosis, requiring co-staining with a viability dye like Propidium Iodide (PI).[8]
Propidium Iodide (PI) dsDNALate Apoptosis, Necrosis- Bright red fluorescence. - Commonly used and well-characterized.- Cannot distinguish between late apoptotic and necrotic cells.
Annexin V PhosphatidylserineEarly Apoptosis- Detects one of the earliest events in apoptosis.- Requires specific buffer conditions. - Staining can be reversible.
7-AAD dsDNALate Apoptosis, Necrosis- Spectrally similar to PI.- Lower signal intensity compared to PI.

Mechanism of Cellular Uptake in Apoptotic Cells

The entry of this compound into apoptotic cells is not a passive process of diffusion through a completely ruptured membrane. In the earlier stages of apoptosis, the activation of caspase-3 initiates a signaling cascade that leads to the opening of specific channels on the cell surface, such as pannexin channels and P2X7 receptors.[9] These channels form pores that are large enough for this compound to enter the cell and bind to nuclear DNA.[9]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space YO-PRO-3_ext This compound P2X7 P2X7 Receptor/ Pannexin Channel YO-PRO-3_ext->P2X7 enters through pore DNA Nuclear DNA P2X7->DNA intercalates with Caspase3 Activated Caspase-3 Caspase3->P2X7 opens Fluorescence Far-Red Fluorescence DNA->Fluorescence leads to

Mechanism of this compound uptake during apoptosis.

Experimental Protocols

The following are detailed protocols for the use of this compound in common cell-based assays.

This protocol allows for the quantitative analysis of live, apoptotic, and necrotic cell populations.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • 1X Annexin-binding buffer (optional)

  • Cell suspension of interest (control and treated)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cell line using a suitable method. Include an untreated control group.

  • Harvest the cells and wash them once with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer or PBS at a concentration of approximately 1 x 10⁶ cells/mL.[2]

  • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[1]

  • Incubate the cells on ice or at room temperature, protected from light, for 15-30 minutes.[2][7]

  • Analyze the stained cells by flow cytometry without washing.

  • Excite this compound using a laser at approximately 633 nm and collect emission around 660 nm. Excite PI using a 488 nm or 561 nm laser and collect emission around 610 nm.[1][7]

  • Use unstained and single-stained controls for proper compensation and gating.

Expected Results:

  • Live cells: Negative for both this compound and PI.

  • Apoptotic cells: Positive for this compound and negative for PI.[1]

  • Necrotic/Late Apoptotic cells: Positive for both this compound and PI.[1]

G Start Start with Cell Suspension Induce Induce Apoptosis Start->Induce Harvest Harvest and Wash Cells Induce->Harvest Stain Stain with this compound and PI Harvest->Stain Incubate Incubate (15-30 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Gate Gate on Populations: Live, Apoptotic, Necrotic Analyze->Gate End End Gate->End

Flow cytometry experimental workflow.

This protocol is suitable for the qualitative assessment of cell death in adherent cell cultures.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

  • Culture cells under conditions that may induce cell death.

  • Gently wash the cells twice with PBS.[1]

  • Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.[1]

  • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[1]

  • Wash the cells gently twice with PBS to remove excess dye.[1]

  • Mount the coverslip or place the imaging dish on the microscope stage.

  • Visualize the cells using a far-red filter set. Dead or membrane-compromised cells will exhibit bright nuclear fluorescence.[1]

Potential for Off-Target Effects and Considerations for Live-Cell Imaging

While this compound is excluded from healthy cells with intact membranes, it is important to consider scenarios where live cells might be inadvertently stained, potentially leading to misinterpretation of data.

  • P2X Receptor Activation: As mentioned, activation of P2X7 and other ion channels can lead to the uptake of cationic dyes like YO-PRO-1 (a related dye) in live cells.[10] This could be a confounding factor if the experimental conditions involve high extracellular ATP, which can be released from dying cells.[10]

  • Mechanoelectrical Transduction (MET) Channels: In specialized cells like zebrafish hair cells, the uptake of YO-PRO-1 has been shown to be dependent on functional MET channels.[11] This highlights that cell-type-specific mechanisms can influence dye uptake.

  • Long-Term Imaging: Although considered non-cytotoxic, for long-term live-cell imaging experiments, it is always advisable to use the lowest possible concentration of any fluorescent dye and to minimize light exposure to reduce phototoxicity.

Conclusion

This compound is a valuable and widely used tool for the identification of dead and dying cells. Its exclusion from healthy, viable cells is the primary reason for its low toxicity in live-cell populations. The "toxicity" of this compound is more accurately described as a consequence of its entry into cells that are already undergoing apoptosis or necrosis, rather than the dye itself being a cytotoxic agent. For accurate data interpretation, it is essential to use appropriate controls and, when necessary, to combine this compound with other markers of cell viability and death to obtain a comprehensive understanding of the cellular state. Researchers should be mindful of the specific cell type and experimental conditions that might influence membrane permeability and lead to potential artifacts.

References

YO-PRO-3 Solution: A Technical Guide to Shelf Life, Storage, and Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the optimal storage, shelf life, and application of YO-PRO-3 solution, a critical fluorescent dye for the analysis of apoptosis and cell viability. This document outlines detailed experimental protocols and the underlying cellular mechanisms of this compound uptake.

This compound Solution: Properties and Storage

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain. It is a valuable tool for identifying cells with compromised plasma membranes, a key feature of late-stage apoptosis and necrosis.

Quantitative Data Summary: Storage and Shelf Life

ParameterRecommendationSource(s)
Storage Temperature -20°C to -30°C[1][2]
Storage Conditions Protect from light[1][2]
Guaranteed Shelf Life At least 1 year from date of receipt[3]
Reported Shelf Life 24 months at -20°C in the dark
Supplied As 1 mM solution in DMSO[3]
Handling Warm to room temperature and centrifuge briefly before use. Handle as a potential mutagen and use appropriate personal protective equipment.

Mechanism of Action: Cellular Uptake in Apoptotic Cells

This compound is excluded by the intact plasma membrane of healthy, viable cells. However, during the process of apoptosis, the cell membrane's permeability is altered. Specifically, the activation of P2X7 receptors and pannexin-1 channels creates pores in the membrane that are large enough for this compound to enter the cell. Once inside, this compound intercalates with DNA, leading to a significant increase in its fluorescence.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space YO-PRO-3_ext This compound P2X7 P2X7 Receptor YO-PRO-3_ext->P2X7 enters through Panx1 Pannexin-1 Channel YO-PRO-3_ext->Panx1 enters through YO-PRO-3_int This compound DNA Nuclear DNA YO-PRO-3_int->DNA intercalates with Fluorescence Far-Red Fluorescence DNA->Fluorescence emits Apoptotic_Signal Apoptotic Signal Apoptotic_Signal->P2X7 activates Apoptotic_Signal->Panx1 activates

Mechanism of this compound uptake during apoptosis.

Experimental Protocols

This compound is commonly used in conjunction with other dyes, such as Propidium Iodide (PI), to differentiate between healthy, apoptotic, and necrotic cells.

Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol outlines a standard procedure for distinguishing between live, apoptotic, and necrotic cells using this compound and PI.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension

Procedure:

  • Cell Preparation: Induce apoptosis in the target cell line. Include an untreated control group. Harvest and wash the cells with cold PBS. Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM. Add PI to a final concentration of 1.5 µM.[4]

  • Incubation: Incubate the cells on ice for 20-30 minutes, protected from light.[4]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite this compound at approximately 612 nm and detect emission at around 631 nm. Excite PI with a 488 nm laser and detect emission at approximately 617 nm. Use unstained, this compound only, and PI only stained cells for compensation setup.[4]

Expected Results:

  • Live cells: Low to no fluorescence for both this compound and PI.[4]

  • Apoptotic cells: Positive for this compound (far-red fluorescence) and negative for PI.[4]

  • Necrotic/Late Apoptotic cells: Positive for both this compound and PI.[4]

Staining of Dead and Late-Stage Apoptotic Cells for Fluorescence Microscopy

This protocol is for visualizing cells with compromised membrane integrity using fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Hoechst 33342 (for nuclear counterstaining, optional)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or imaging dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Grow cells on a suitable imaging surface and induce apoptosis as required.

  • Staining Solution Preparation: Dilute this compound in PBS or an appropriate cell culture medium to a final working concentration of 0.5-1.0 µM. If using a nuclear counterstain, add Hoechst 33342 to a final concentration of 1 µg/mL.[5]

  • Staining: Remove the culture medium and add the staining solution to the cells.

  • Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[5]

  • Washing: Gently wash the cells two to three times with PBS.[5]

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets for this compound (far-red) and the counterstain if used.

Expected Results:

  • Live and early apoptotic cells: Minimal to no this compound staining.[5]

  • Late apoptotic/necrotic cells: Bright far-red nuclear staining with this compound.[5]

Quantitative Data Summary: Experimental Parameters

ApplicationParameterTypical RangeSource(s)
Flow Cytometry This compound Working Concentration0.1 µM[4]
PI Working Concentration1.5 µM[4]
Incubation Time20-30 minutes[4]
Fluorescence Microscopy This compound Working Concentration0.5 - 1.0 µM[5]
Incubation Time5-15 minutes[5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for analyzing cell viability using this compound in combination with PI for flow cytometry.

G start Start: Cell Culture (with and without apoptosis induction) harvest Harvest and Wash Cells start->harvest resuspend Resuspend Cells in PBS (1x10^6 cells/mL) harvest->resuspend stain Stain with this compound and PI resuspend->stain incubate Incubate on Ice (20-30 min, protected from light) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze interpret Data Interpretation: Distinguish Live, Apoptotic, and Necrotic Cells analyze->interpret end End interpret->end

References

Methodological & Application

Application Notes and Protocols: YO-PRO-3 Staining for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain belonging to the carbocyanine dye family.[1][2][3] In its unbound state, the dye is essentially non-fluorescent.[4][5] However, upon entering a cell and intercalating with double-stranded DNA (dsDNA), its fluorescence quantum yield increases significantly.[1][5] This characteristic makes it a valuable probe for assessing cell viability and identifying cell death.

Healthy, viable cells with intact plasma membranes exclude this compound.[1][6] During the later stages of apoptosis and necrosis, plasma membrane integrity becomes compromised, allowing the dye to enter the cell and bind to nucleic acids, producing a bright fluorescent signal.[1][2] This selective permeability forms the basis of its use in flow cytometry to quantify cell death. When used in combination with a second membrane-impermeant dye like Propidium Iodide (PI), which can only enter cells with severely compromised membranes (late apoptosis/necrosis), this compound allows for the differentiation between live, apoptotic, and necrotic cell populations.[1][7]

Principle of Detection

The utility of this compound in apoptosis and necrosis assays relies on the differential permeability of the plasma membrane during the process of cell death.

  • Live Cells: The plasma membrane is intact and impermeable to this compound. These cells exhibit little to no fluorescence.[1][8]

  • Apoptotic Cells: In the course of apoptosis, the plasma membrane becomes permeable to this compound but remains largely intact, thus excluding larger dyes like Propidium Iodide (PI).[7] These cells will be this compound positive and PI negative.[1][8]

  • Late Apoptotic/Necrotic Cells: In the final stages of apoptosis and in necrosis, the plasma membrane loses all integrity. This allows both this compound and PI to enter the cell and stain the nucleus. These cells will be positive for both dyes.[1][8]

By analyzing the fluorescence signals from both this compound and PI, a cell population can be resolved into three distinct groups: live, apoptotic, and late apoptotic/necrotic.

Data Presentation

The key spectral and physical properties of this compound are summarized below. Optimal concentrations and instrument settings should be determined empirically for specific cell types and experimental conditions.

PropertyValueReference(s)
Excitation Maximum (DNA-bound) 612-613 nm[8][9][10]
Emission Maximum (DNA-bound) 629-631 nm[8][9][10]
Recommended Laser Line 594 nm (He-Ne) or 633 nm (He-Ne)[6][8]
Common Emission Filter ~660/20 nm bandpass filter (e.g., Cy®5)[1][6]
Supplied Concentration Typically 1 mM in DMSO[1][3]
Flow Cytometry Working Concentration 0.1 µM - 1.0 µM (100 nM is a common starting point)[1][11]

Experimental Protocols

This protocol describes the simultaneous use of this compound and Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells via flow cytometry.

Materials:

  • This compound Iodide (1 mM in DMSO)[1]

  • Propidium Iodide (PI) (1 mg/mL in water)[1]

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free[12]

  • 1X Annexin-binding buffer (optional)[13]

  • Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)[1]

  • Flow cytometer with appropriate laser lines (e.g., 488 nm for PI and 594/633 nm for this compound) and emission filters[8]

Protocol:

1. Cell Preparation: a. Induce apoptosis in the desired cell line using a suitable method. It is critical to include both positive (treated) and negative (untreated) control samples.[1] b. Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).[1] c. Wash the cells once with cold PBS.[1] d. Resuspend the cell pellet in cold PBS or 1X binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[1][8]

2. Staining: a. To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[1][8] b. Add PI to a final concentration of 1.5 µM.[1][8] c. Gently vortex the cell suspension and incubate for 20-30 minutes on ice or at room temperature, protected from light.[1][8]

3. Data Acquisition: a. Analyze the stained cells by flow cytometry as soon as possible after staining.[1] For some applications, analysis can be performed without a wash step.[2][13] b. Excite the stained cells with the appropriate lasers (e.g., 488 nm or 561 nm for PI and 594 nm or 633 nm for this compound).[1][8] c. Collect the fluorescence emission using appropriate filters:

  • This compound: ~660/20 nm bandpass filter.[1]
  • PI: ~610/20 nm or ~670 nm longpass filter.[1] d. Crucially, use unstained, this compound only, and PI only stained cells to set up instrument settings, gates, and compensation correctly. [1]

Expected Results & Data Interpretation:

  • Live Cells: Low fluorescence in both the this compound and PI channels (double negative).[1]

  • Apoptotic Cells: High this compound fluorescence and low PI fluorescence (this compound positive, PI negative).[1]

  • Necrotic/Late Apoptotic Cells: High fluorescence in both the this compound and PI channels (double positive).[1]

Mandatory Visualization

YO_PRO_3_Workflow cluster_prep Cell Preparation cluster_analysis Analysis culture 1. Cell Culture & Treatment induce Induce Apoptosis (Positive Control) culture->induce harvest 2. Harvest & Wash Cells (e.g., 300 x g, 5 min) culture->harvest resuspend 3. Resuspend Cells (~1x10^6 cells/mL in PBS) harvest->resuspend stain_yopro 4. Add this compound (0.1 µM) & PI (1.5 µM) resuspend->stain_yopro incubate 5. Incubate (20-30 min, on ice, dark) stain_yopro->incubate acquire 6. Acquire Data on Flow Cytometer incubate->acquire gate 7. Gate on Populations (Live, Apoptotic, Necrotic) acquire->gate results 8. Quantify Results gate->results

Caption: Experimental workflow for analyzing cell viability using this compound and PI in flow cytometry.

References

Distinguishing Apoptosis and Necrosis: A Detailed Protocol for YO-PRO-3 and Propididium Iodide Co-Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to utilizing a dual-staining strategy with YO-PRO-3 and Propidium Iodide (PI) for the accurate differentiation and quantification of live, apoptotic, and necrotic cell populations. This method is a powerful tool in cellular biology and drug discovery for assessing cytotoxicity and the mechanisms of cell death.

The protocol leverages the differential permeability of cell membranes during the apoptotic and necrotic processes. This compound, a green-fluorescent nucleic acid stain, can penetrate the compromised plasma membranes of early apoptotic cells. Propidium Iodide, a red-fluorescent intercalating agent, is only able to enter cells in the later stages of apoptosis and necrosis when membrane integrity is completely lost.[1][2] This sequential staining allows for the clear distinction between these distinct cell fates.

Data Presentation

The following table summarizes representative quantitative data obtained from a similar co-staining experiment using YO-PRO-1 (a related dye with a similar principle of action to this compound) and PI on HeLa and HaCaT cells, analyzed by flow cytometry. The data is expressed as the percentage of cell populations under different culture conditions.

Cell LineCulture ConditionLive Cells (%)Apoptotic Cells (%)Necrotic Cells (%)
HeLa 2D Plastic85.3 ± 2.18.9 ± 1.55.8 ± 0.9
3D Collagen (Low Conc.)78.1 ± 3.415.2 ± 2.86.7 ± 1.1
3D Collagen (High Conc.)72.5 ± 4.020.1 ± 3.57.4 ± 1.3
HaCaT 2D Plastic92.1 ± 1.84.5 ± 0.93.4 ± 0.7
3D Collagen (Low Conc.)88.7 ± 2.57.8 ± 1.43.5 ± 0.6
3D Collagen (High Conc.)84.2 ± 3.111.3 ± 2.04.5 ± 0.8

Data is expressed as mean ± standard deviation from three independent experiments.[3]

Signaling Pathway and Dye Uptake Mechanism

The following diagram illustrates the principle of differential membrane permeability that underlies this co-staining protocol.

G Cell State and Dye Permeability cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis cluster_dyes Healthy Intact Plasma Membrane EarlyApoptotic Compromised Plasma Membrane Healthy->EarlyApoptotic Apoptotic Stimulus LateApoptotic Loss of Membrane Integrity EarlyApoptotic->LateApoptotic Progression YOPRO3 This compound YOPRO3->EarlyApoptotic Enters Cell YOPRO3->LateApoptotic PI Propidium Iodide PI->LateApoptotic Enters Cell

Caption: Differential uptake of this compound and PI based on cell membrane integrity.

Experimental Protocols

Flow Cytometry Protocol

This protocol details the steps for co-staining suspension or adherent cells for analysis by flow cytometry.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • 1X Binding Buffer (e.g., Annexin V Binding Buffer)

  • Cell suspension at 1 x 10⁶ cells/mL

  • Flow cytometer with 488 nm and/or 561 nm laser excitation capabilities

Procedure:

  • Cell Preparation:

    • Induce apoptosis in the target cell line using the desired experimental conditions. Include untreated (negative) and positive control samples.

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[4]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[4]

    • Gently vortex the cell suspension.

    • Incubate for 20-30 minutes on ice or at room temperature, protected from light.[4]

  • Data Acquisition:

    • Analyze the stained cells by flow cytometry as soon as possible after staining.

    • Excite the stained cells with a 488 nm or 561 nm laser.[4]

    • Collect the fluorescence emission using the following filters:

      • This compound: ~660/20 nm bandpass filter (spectrally similar to PE-Cy5).[4]

      • Propidium Iodide: ~610/20 nm or ~670 nm longpass filter.[4]

    • Use unstained and single-stained controls for proper compensation and gating.

Expected Results:

  • Live cells: Low fluorescence in both the this compound and PI channels.

  • Apoptotic cells: High this compound fluorescence and low PI fluorescence.[4]

  • Necrotic/Late Apoptotic cells: High fluorescence in both the this compound and PI channels.[4]

Fluorescence Microscopy Protocol

This protocol is for the visualization of stained cells using fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Culture cells under the desired experimental conditions on coverslips or in imaging-compatible dishes.

    • Gently wash the cells twice with PBS.

  • Staining:

    • Prepare a working solution of this compound and PI in PBS or an appropriate buffer. Final concentrations may need to be optimized but can be started in the range of 1-10 µM for this compound and 1-5 µM for PI.

    • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[4]

  • Imaging:

    • Gently wash the cells twice with PBS to remove excess dye.

    • Mount the coverslip or place the imaging dish on the microscope stage.

    • Visualize the cells using appropriate filter sets for far-red (this compound) and red (PI) fluorescence.

    • Live cells will show minimal fluorescence, early apoptotic cells will exhibit bright green/far-red nuclear fluorescence, and late apoptotic/necrotic cells will show both bright green/far-red and red nuclear fluorescence.

Experimental Workflow

The following diagram outlines the general workflow for the this compound and PI co-staining experiment.

G This compound and PI Co-Staining Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition cluster_analysis Data Analysis Induce Induce Apoptosis Harvest Harvest & Wash Cells Induce->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend AddDyes Add this compound & PI Resuspend->AddDyes Incubate Incubate (20-30 min) Protected from Light AddDyes->Incubate Flow Flow Cytometry Incubate->Flow Microscopy Fluorescence Microscopy Incubate->Microscopy Analyze Quantify Live, Apoptotic, & Necrotic Populations Flow->Analyze Microscopy->Analyze

Caption: General experimental workflow for cell staining and analysis.

References

Application Notes and Protocols for YO-PRO-3 in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that serves as a robust indicator for identifying late-stage apoptotic and necrotic cells.[1] As a carbocyanine monomer, this compound is essentially non-fluorescent in solution but exhibits a significant increase in fluorescence upon binding to double-stranded DNA.[1][2] In healthy, viable cells, the intact plasma membrane effectively excludes the dye.[3][4] However, during the later stages of apoptosis and necrosis, the integrity of the plasma membrane becomes compromised, allowing this compound to enter the cell.[3][4] Once inside, it intercalates with DNA, emitting a bright far-red fluorescent signal that can be readily detected using fluorescence microscopy and flow cytometry.[1][3] This differential permeability forms the basis of its utility in cell viability and apoptosis assays.[5]

The far-red spectral properties of this compound make it particularly advantageous for multicolor imaging experiments, as it minimizes spectral overlap with commonly used green and red fluorophores.[6][7] When used in conjunction with other apoptosis markers, such as Annexin V or dyes that identify early apoptotic cells like YO-PRO-1, this compound can help distinguish between different stages of cell death.[3]

Mechanism of Action

The utility of this compound as an apoptosis marker is linked to the loss of plasma membrane integrity, a key feature of late-stage apoptosis and necrosis.[1] During the execution phase of apoptosis, the activation of caspases leads to the cleavage of various cellular substrates, resulting in dramatic morphological changes, including the breakdown of the cell membrane.[1]

In healthy cells, the plasma membrane is intact and impermeable to this compound. As cells enter the later stages of apoptosis, the membrane becomes permeable, allowing this compound to enter and bind to nuclear DNA. This binding event leads to a significant enhancement of the dye's fluorescence. Necrotic cells, which are characterized by a complete loss of membrane integrity, are also readily stained by this compound.[6]

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its spectral properties and a comparison with other common apoptosis detection dyes.

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (DNA-bound)~612-613 nm[1][8][9]
Emission Maximum (DNA-bound)~629-631 nm[1][8][9]
Recommended Excitation Laser594 nm or 633 nm[6]
Recommended Emission Filter~660/20 nm bandpass[6]
Molecular Weight655.36 g/mol [5]
Quantum Yield (DNA-bound)0.16[5][7]

Table 2: Comparison of this compound with Other Common Apoptosis Dyes

Dye/AssayPrincipleStage of Apoptosis DetectedAdvantagesLimitations
This compound Enters cells with compromised plasma membranes and intercalates with DNA.[5]Late Apoptosis, Necrosis[3]- Far-red fluorescence minimizes spectral overlap.[6]- Simple, no-wash protocols are available.[10]- Suitable for both fluorescence microscopy and flow cytometry.[10]- Does not distinguish between late apoptosis and necrosis without the use of other dyes.[10]
Propidium Iodide (PI) A fluorescent intercalating agent that is excluded by viable and early apoptotic cells.[11]Late Apoptosis, Necrosis[11]- Commonly used and well-characterized.- Bright red fluorescence.- Broad emission spectrum can lead to spectral overlap.[11]- Does not identify early apoptotic cells.[11]
YO-PRO-1 Enters cells during early stages of apoptosis due to altered plasma membrane permeability.[6]Early Apoptosis[6]- Sensitive marker for early apoptotic events.[6]- May not stain all cell types uniformly in early apoptosis.
Annexin V Binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane.[12]Early to Late Apoptosis[12]- Specific for an early marker of apoptosis.[12]- Can also bind to necrotic cells if the membrane is compromised.[12]- Requires specific binding buffer.
TUNEL Assay Detects DNA fragmentation by enzymatically labeling the free 3'-OH ends of DNA.[13]Late Apoptosis- Highly specific for DNA fragmentation.- Can be a more complex and time-consuming protocol.- May also label necrotic cells.

Experimental Protocols

Protocol 1: Staining of Late-Stage Apoptotic and Necrotic Cells for Fluorescence Microscopy

This protocol outlines the use of this compound to visualize dead and membrane-compromised cells using fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM in DMSO)[3]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter)[3]

  • (Optional) Hoechst 33342 or other nuclear counterstain

  • (Optional) Apoptosis-inducing agent for positive control

Procedure:

  • Cell Preparation: Culture cells under experimental conditions to induce apoptosis. Include an untreated control group.

  • Washing: Gently wash the cells twice with PBS.[3]

  • Staining Solution Preparation: Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[3][14]

  • Staining: Add the this compound staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[3]

  • Washing: Gently wash the cells twice with PBS to remove excess dye.[3]

  • Imaging: Mount the coverslip or place the imaging dish on the microscope stage. Visualize the cells using a far-red filter set.[3]

Data Interpretation:

  • Live cells: Should show minimal to no this compound fluorescence.

  • Late apoptotic/necrotic cells: Will exhibit bright far-red nuclear fluorescence.[6]

Protocol 2: Distinguishing Apoptotic and Necrotic Cells using this compound and Propidium Iodide (PI) by Flow Cytometry

This protocol allows for the differentiation between live, apoptotic, and necrotic cell populations.

Materials:

  • This compound Iodide (1 mM solution in DMSO)[5]

  • Propidium Iodide (PI) (1 mg/mL solution in water)[5]

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Cell suspension (1 x 10⁶ cells/mL)[5]

  • Flow cytometer with appropriate laser excitation (e.g., 488 nm and/or 633 nm)[7]

Procedure:

  • Cell Preparation: Induce apoptosis in your cell line of choice. Include untreated control cells. Harvest the cells and wash them once with cold PBS. Resuspend the cells in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.[5]

  • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[5]

  • Incubation: Incubate the cells on ice, protected from light, for 20-30 minutes.[5]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible after staining.[3] Excite the stained cells and collect the fluorescence emission using appropriate filters (e.g., ~660/20 nm for this compound and ~610/20 nm or ~670 nm longpass for PI).[3]

Data Interpretation:

  • Live cells: Low to no fluorescence for both this compound and PI.[5]

  • Apoptotic cells: Positive for this compound (far-red fluorescence) and negative for PI.[5]

  • Necrotic/Late Apoptotic cells: Positive for both this compound and PI.[5]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Analysis cluster_interpretation Data Interpretation start Culture cells and induce apoptosis wash1 Wash cells with PBS start->wash1 prep_stain Prepare this compound staining solution wash1->prep_stain stain Incubate cells with this compound prep_stain->stain wash2 Wash cells to remove excess dye stain->wash2 image Image with fluorescence microscope wash2->image live Live Cells (No this compound signal) image->live apoptotic Late Apoptotic/Necrotic Cells (Bright this compound signal) image->apoptotic

Caption: Experimental workflow for apoptosis detection using this compound in fluorescence microscopy.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase Caspase Cascade cluster_hallmarks Hallmarks of Apoptosis cluster_detection Detection stimulus Intrinsic or Extrinsic Signals initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator effector Executioner Caspases (e.g., Caspase-3, -7) initiator->effector dna_frag DNA Fragmentation effector->dna_frag membrane_bleb Membrane Blebbing effector->membrane_bleb membrane_perm Increased Membrane Permeability effector->membrane_perm yopro3 This compound Entry and Fluorescence membrane_perm->yopro3

Caption: Simplified signaling pathway of apoptosis leading to increased membrane permeability and this compound uptake.

References

Optimal Concentration of YO-PRO-3 for Dead Cell Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for utilizing YO-PRO-3, a far-red fluorescent nucleic acid stain, for the identification and quantification of dead and membrane-compromised cells. This compound is an invaluable tool for assessing cell viability, apoptosis, and necrosis in various experimental settings.

Principle of this compound Staining

This compound is a cell-impermeant carbocyanine dye that is effectively excluded from live cells with intact plasma membranes.[1][2][3] In late-stage apoptotic or necrotic cells, the integrity of the plasma membrane is compromised, allowing this compound to enter the cell.[2][3] Upon entry, it intercalates with double-stranded DNA (dsDNA), leading to a significant enhancement of its fluorescence emission.[4][5] This property allows for the clear discrimination of dead cells from the live cell population using techniques such as fluorescence microscopy and flow cytometry.[3][4] Unbound this compound is essentially non-fluorescent, minimizing background signal.[2][4]

Data Presentation

Spectral Properties of this compound
PropertyWavelength (nm)Recommended Laser LineCommon Filter
Excitation Maximum (DNA-bound)~612[2][6]594 nm or 633 nm[6]-
Emission Maximum (DNA-bound)~631[2][6]-~630/69 nm or ~660/20 nm[2][7]
Recommended this compound Concentrations for Different Applications
ApplicationRecommended Concentration RangeIncubation TimeKey Considerations
Flow Cytometry 0.1 µM - 1 µM[1][7][8]15-30 minutes[1][6]Can be multiplexed with other fluorophores.[3] Use single-stained controls for compensation.[7]
Fluorescence Microscopy 0.5 µM - 10 µM[6][7][8]5-30 minutes[2][7]Optimal concentration should be determined empirically.[7] Wash cells to remove excess dye and reduce background.[2][7]
3D Cell Culture Models (Spheroids/Organoids) 1 µM - 5 µM[5]Varies (determine empirically)Ensure adequate penetration of the dye into the 3D structure.[5]

Experimental Protocols

Protocol 1: Dead Cell Staining for Flow Cytometry

This protocol outlines a method for identifying dead cells in a cell suspension using this compound. For a more detailed analysis of apoptosis, co-staining with a marker of early apoptosis like Annexin V is recommended.

Materials:

  • This compound Iodide (1 mM solution in DMSO)[1]

  • Phosphate-Buffered Saline (PBS), pH 7.4[2]

  • Cell suspension (e.g., Jurkat cells) at a concentration of approximately 1 x 10⁶ cells/mL[1]

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce cell death in your experimental samples using a desired method. Include an untreated control group.[2]

    • Harvest the cells and wash them once with cold PBS.[1]

    • Resuspend the cells in cold 1X Annexin-Binding Buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[2]

  • Staining:

    • Add this compound to the cell suspension to a final concentration of 0.1 µM to 1 µM.[1][8]

    • Gently vortex the cell suspension.

    • Incubate for 15-30 minutes on ice or at room temperature, protected from light.[2]

  • Flow Cytometric Analysis:

    • Analyze the stained cells on a flow cytometer without washing.[2]

    • Excite this compound using a 594 nm or 633 nm laser and detect emission using a filter appropriate for its emission peak (~631 nm), such as a 660/20 nm bandpass filter.[6][7]

    • The population of dead cells will be identified by a significant increase in far-red fluorescence.[2]

Protocol 2: Dead Cell Staining for Fluorescence Microscopy

This protocol describes the use of this compound to visualize dead cells in adherent or suspension cell cultures.

Materials:

  • This compound Iodide (1 mM solution in DMSO)[7]

  • Phosphate-Buffered Saline (PBS), pH 7.4[2]

  • Cells cultured on coverslips, glass-bottom dishes, or chamber slides[2]

  • Fluorescence microscope with appropriate filters for far-red fluorescence[2]

Procedure:

  • Cell Preparation:

    • Culture cells under conditions that may induce cell death.[7]

    • For adherent cells, gently wash the cells twice with PBS.[7]

  • Staining:

    • Prepare a fresh working solution of this compound in PBS or an appropriate buffer at a final concentration of 0.5 µM to 10 µM. The optimal concentration may need to be determined empirically.[6][7]

    • Add the staining solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.[2][7]

  • Imaging:

    • Gently wash the cells two to three times with PBS to remove excess dye.[2][7]

    • Immediately image the cells using a fluorescence microscope equipped with a far-red filter set (e.g., Cy5).[7]

    • Live cells will show little to no fluorescence, while dead cells will exhibit bright nuclear fluorescence.[2][7]

Visualizations

G Mechanism of this compound Staining cluster_0 Live Cell cluster_1 Dead/Late Apoptotic Cell Live Intact Plasma Membrane YOPRO_out This compound (impermeant) YOPRO_out->Live Blocked Dead Compromised Plasma Membrane Nucleus Nucleus (DNA) Dead->Nucleus Intercalates with DNA YOPRO_in This compound YOPRO_in->Dead Enters Cell Fluorescence Bright Far-Red Fluorescence Nucleus->Fluorescence

Caption: Mechanism of this compound entry and fluorescence in dead cells.

G Experimental Workflow: Flow Cytometry start Start induce Induce Cell Death start->induce harvest Harvest & Wash Cells induce->harvest resuspend Resuspend Cells (1x10^6 cells/mL) harvest->resuspend stain Add this compound (0.1 - 1 µM) resuspend->stain incubate Incubate 15-30 min (on ice, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: General workflow for dead cell staining with this compound for flow cytometry.

G Experimental Workflow: Fluorescence Microscopy start Start culture Culture Cells on Coverslip/Dish start->culture induce Induce Cell Death culture->induce wash1 Wash Cells with PBS (2x) induce->wash1 stain Add this compound (0.5 - 10 µM) wash1->stain incubate Incubate 5-30 min (RT, dark) stain->incubate wash2 Wash Cells with PBS (2-3x) incubate->wash2 image Image with Fluorescence Microscope wash2->image end End image->end

References

YO-PRO-3 Staining of Adherent Cells for Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that serves as a robust tool for the analysis of adherent cells in imaging applications.[1][2][3] As a carbocyanine monomer, this compound is essentially non-fluorescent in its unbound state but exhibits a significant increase in fluorescence upon intercalation with double-stranded DNA (dsDNA).[1][4] This property makes it an excellent probe for identifying cells with compromised plasma membranes, a key feature of late-stage apoptosis and necrosis.[3][4] In healthy, viable cells, the intact cell membrane excludes the dye.[3][5] However, in cells undergoing late-stage apoptosis or necrosis, the membrane integrity is lost, allowing this compound to enter, bind to nuclear DNA, and emit a bright far-red signal.[4][5] Its far-red emission spectrum minimizes spectral overlap with common green and red fluorophores, making it highly suitable for multicolor imaging experiments.[2]

This document provides detailed protocols for the use of this compound in two primary applications for adherent cells: the detection of late-stage apoptosis and necrosis, and as a nuclear counterstain in fixed and permeabilized cells.

Principle of this compound Staining

The utility of this compound in cell viability and apoptosis assays is based on the principle of differential membrane permeability.[3] Healthy cells with intact plasma membranes are impermeable to this compound.[5] During the late stages of apoptosis and in necrosis, the plasma membrane becomes permeable, allowing this compound to enter the cell and stain the nucleus by binding to DNA.[4]

G cluster_0 Cellular States cluster_1 This compound Interaction cluster_2 Outcome Healthy Healthy Cell (Intact Membrane) No_Fluorescence No Fluorescence Healthy->No_Fluorescence Apoptotic Late Apoptotic / Necrotic Cell (Compromised Membrane) YOPRO_in This compound Apoptotic->YOPRO_in YOPRO_out This compound YOPRO_out->Healthy Impermeable YOPRO_out->Apoptotic Permeable Fluorescence Bright Far-Red Fluorescence YOPRO_in->Fluorescence Binds to DNA

Mechanism of this compound staining in live cells.

Data Presentation

Quantitative Parameters for this compound Staining
ParameterValueApplicationReference
Excitation Maximum ~612 nm (with DNA)General Fluorescence[2][5]
Emission Maximum ~631 nm (with DNA)General Fluorescence[2][5]
Recommended Concentration Range (Live Cells) 200 nM - 500 nMLate-Stage Apoptosis/Necrosis Detection[4]
Recommended Concentration Range (Fixed Cells) 1 µM - 10 µMNuclear Counterstaining[2]
Recommended Incubation Time 15 - 30 minutesBoth Applications[4]
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Weak or No Nuclear Staining Suboptimal this compound concentrationPerform a concentration titration within the recommended range.[2]
Insufficient incubation timeIncrease the incubation time up to 30 minutes.[2]
Inadequate permeabilization (fixed cells)Ensure the permeabilization step is sufficient for the cell type.[2]
High Background Fluorescence Excessive dye concentrationReduce the this compound concentration.[6]
Inadequate washingEnsure thorough washing after the this compound incubation.[2][6]
Extended incubation timeReduce the incubation time.[6]
Photobleaching Excessive exposure to excitation lightMinimize light exposure and consider using an anti-fade mounting medium.[2]

Experimental Protocols

Protocol 1: Detection of Late-Stage Apoptosis and Necrosis in Adherent Cells

This protocol outlines the procedure for identifying late-stage apoptotic and necrotic adherent cells using this compound.

Materials:

  • Adherent cells cultured in imaging-compatible plates or on coverslips

  • Complete cell culture medium or Phosphate-Buffered Saline (PBS)

  • This compound Iodide (1 mM solution in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., Cy®5)[3]

Procedure:

  • Cell Culture: Culture adherent cells under desired experimental conditions to induce apoptosis or necrosis. Include appropriate positive and negative controls.

  • Preparation of Staining Solution: Prepare a fresh working solution of this compound in complete cell culture medium or PBS. A final concentration in the range of 200-500 nM is recommended as a starting point.[4]

  • Washing: Gently remove the culture medium from the cells and wash once with PBS.

  • Staining: Add the this compound staining solution to the cells, ensuring the entire surface is covered. Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[4]

  • Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.[4]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with filters appropriate for far-red fluorescence. Live cells will show minimal to no fluorescence, while late-stage apoptotic and necrotic cells will exhibit bright far-red nuclear staining.[4]

G A Culture adherent cells and induce apoptosis B Prepare 200-500 nM this compound staining solution A->B C Wash cells once with PBS B->C D Add staining solution and incubate for 15-30 min C->D E Wash cells 2-3 times with PBS D->E F Image with fluorescence microscope (far-red filters) E->F

Workflow for detecting late-stage apoptosis.
Protocol 2: Nuclear Counterstaining of Fixed and Permeabilized Adherent Cells

This protocol describes the use of this compound as a nuclear counterstain in immunofluorescence workflows for adherent cells.

Materials:

  • Adherent cells cultured in imaging-compatible plates or on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary and fluorophore-conjugated secondary antibodies (if performing immunofluorescence)

  • This compound Iodide (1 mM solution in DMSO)

  • Mounting Medium (optional, anti-fade recommended)

  • Fluorescence Microscope

Procedure:

  • Cell Preparation: Gently wash the cultured cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Following fixation, wash the cells three times with PBS for 5 minutes each.[2]

  • Permeabilization: Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature to allow the dye to enter the cells. Wash the cells three times with PBS for 5 minutes each.[2]

  • Blocking and Antibody Staining (Optional): If performing immunofluorescence, block non-specific binding and proceed with primary and secondary antibody incubations as per standard protocols.[2]

  • This compound Nuclear Staining: Prepare a 1-10 µM working solution of this compound in PBS. A final concentration of 1 µM is a good starting point, but optimization may be required.[2]

  • Incubation: Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess dye.[2]

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with the necessary filters for your fluorophores and for this compound (Excitation/Emission: ~612/631 nm).[2]

G A Wash, fix, and permeabilize adherent cells B (Optional) Block and perform antibody staining A->B C Prepare 1-10 µM this compound staining solution A->C If no IF B->C D Incubate cells with this compound for 15-30 min C->D E Wash cells three times with PBS D->E F Mount and image E->F

Workflow for nuclear counterstaining.

References

YO-PRO-3 Staining for Nuclear Visualization in Fixed and Permeabilized Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain belonging to the carbocyanine dye family.[1] In viable cells, the intact plasma membrane effectively excludes this compound. However, in cells with compromised plasma membranes, a hallmark of late-stage apoptosis and necrosis, the dye can enter and intercalate with double-stranded DNA (dsDNA), resulting in a significant enhancement of its fluorescence.[1][2] This property makes this compound an invaluable tool for identifying dead and membrane-compromised cells in various assays.[1]

Furthermore, in fixed and permeabilized cells, where the cell and nuclear membranes are rendered permeable, this compound serves as an excellent nuclear counterstain in fluorescence microscopy and flow cytometry.[1] Its far-red emission spectrum minimizes spectral overlap with commonly used fluorophores in the blue and green channels, making it highly suitable for multicolor imaging experiments.[3][4] This document provides detailed protocols for using this compound as a nuclear stain in fixed and permeabilized cells, along with quantitative data and troubleshooting guidelines.

Principle of the Method

In fixed and permeabilized cells, the cellular membranes are disrupted, allowing this compound to freely enter the cell and access the nucleus. Once inside the nucleus, this compound binds to dsDNA, leading to a dramatic increase in its fluorescence quantum yield.[2] This results in bright and specific staining of the nucleus, allowing for its clear visualization and segmentation in imaging applications. While this compound is a high-affinity dye for nucleic acids, it is important to note that it can also bind to RNA, which may result in some weak cytoplasmic staining.[3] For applications demanding the highest nuclear specificity, treatment with RNase A is recommended to eliminate the cytoplasmic RNA background.[2] Alternatively, TO-PRO-3 is a related dye that has been reported to exhibit more specific nuclear staining with minimal cytoplasmic signal.[3][5]

Quantitative Data

The following tables summarize the key spectral properties of this compound and provide a general guideline for fixation and permeabilization conditions.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (with dsDNA)~612 nm[1]
Emission Maximum (with dsDNA)~631 nm[1]
Recommended Laser Line594 nm (He-Ne) or 633/640 nm (Red)[1][4]
Common Filter SetFar-Red (e.g., Cy®5)[1]

Table 2: Recommended Staining Parameters for Fixed and Permeabilized Cells

ApplicationRecommended Concentration RangeTypical Starting ConcentrationIncubation Time
Fluorescence Microscopy1 - 10 µM1 µM15 - 30 minutes
Flow Cytometry0.1 - 1 µM0.1 µM15 - 30 minutes

Table 3: Comparison of Common Fixation and Permeabilization Methods

FixativePermeabilization AgentExpected Outcome for Nuclear StainingConsiderations
4% Paraformaldehyde0.1-0.5% Triton X-100Good preservation of cellular morphology; allows antibody access.Triton X-100 can extract some lipids and proteins.[2]
4% Paraformaldehyde0.1-0.5% SaponinMilder permeabilization, good for preserving membrane integrity.May not be sufficient for all nuclear targets.[2]
Cold Methanol (B129727) (-20°C)Methanol acts as both fixative and permeabilizing agent.Can improve antibody binding for some epitopes.May alter cell morphology and cause protein denaturation.[2]

Experimental Protocols

Protocol 1: Nuclear Counterstaining of Adherent Cells for Fluorescence Microscopy using Paraformaldehyde and Triton X-100

This protocol is suitable for adherent cells cultured on coverslips or in imaging-compatible multi-well plates and is compatible with subsequent immunofluorescence staining.

Materials:

  • Cells cultured on coverslips or in an imaging-compatible multi-well plate

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • This compound Iodide (1 mM solution in DMSO)

  • RNase A solution (100 µg/mL in PBS) (Optional)

  • Mounting Medium (with or without antifade)

  • Fluorescence Microscope

Procedure:

  • Cell Culture: Culture cells to the desired confluency on coverslips or in an appropriate imaging vessel.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) RNase Treatment: To enhance nuclear specificity, incubate the cells with 100 µg/mL RNase A solution for 30-60 minutes at 37°C. Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining: Prepare a 1 µM working solution of this compound in PBS. Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. For multi-well plates, add mounting medium directly to the wells. Image the cells using a fluorescence microscope equipped with a far-red filter set (e.g., Cy®5).

Protocol 2: Nuclear Staining of Suspension Cells for Flow Cytometry using Methanol

This protocol is suitable for staining suspension cells for cell cycle analysis or as a nuclear counterstain in intracellular flow cytometry assays.

Materials:

  • Suspension cells (e.g., Jurkat, K562)

  • Phosphate-Buffered Saline (PBS)

  • Cold (-20°C) 90% Methanol

  • This compound Iodide (1 mM solution in DMSO)

  • Flow Cytometer

Procedure:

  • Cell Preparation: Harvest approximately 1 x 10^6 cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cells once with cold PBS and resuspend the cell pellet.

  • Fixation and Permeabilization: While gently vortexing, add 1 mL of ice-cold 90% methanol dropwise to the cell suspension. Incubate for at least 30 minutes on ice or at -20°C.

  • Washing: Wash the cells twice with PBS to remove the methanol.

  • This compound Staining: Prepare a 0.1 µM working solution of this compound in PBS. Resuspend the cell pellet in the this compound working solution. Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the stained cells on a flow cytometer using a red laser for excitation (e.g., 633 nm or 640 nm) and an appropriate far-red emission filter.

Mandatory Visualization

Caption: A generalized workflow for this compound staining of fixed and permeabilized cells.

G Troubleshooting Logic for this compound Staining cluster_background High Background cluster_signal Weak or No Signal cluster_specificity Poor Specificity start Staining Issue Observed bg_q High Background Signal? start->bg_q signal_q Weak or No Nuclear Signal? start->signal_q spec_q High Cytoplasmic Staining? start->spec_q bg_sol1 Decrease this compound Concentration bg_q->bg_sol1 Yes bg_sol2 Increase Washing Steps bg_q->bg_sol2 Yes signal_sol1 Increase this compound Concentration signal_q->signal_sol1 Yes signal_sol2 Increase Incubation Time signal_q->signal_sol2 Yes signal_sol3 Optimize Permeabilization signal_q->signal_sol3 Yes spec_sol1 Perform RNase A Treatment spec_q->spec_sol1 Yes spec_sol2 Use Milder Permeabilization spec_q->spec_sol2 Yes spec_sol3 Consider TO-PRO-3 spec_q->spec_sol3 Yes

Caption: A decision tree for troubleshooting common issues in this compound staining.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Nuclear Staining Suboptimal this compound concentrationPerform a concentration titration from 1 µM to 10 µM for microscopy.[3]
Insufficient incubation timeIncrease the incubation time up to 30 minutes.[3]
Inadequate permeabilizationEnsure the permeabilization step is sufficient for the cell type. Consider a stronger permeabilizing agent if necessary.[2]
High Background Fluorescence Excessive dye concentrationPerform a concentration titration to find the optimal balance between signal and background.[2]
Insufficient washingEnsure thorough washing after the this compound incubation to remove unbound dye.[2]
High Cytoplasmic Background This compound can exhibit some cytoplasmic staining due to RNA binding.Perform RNase A treatment to reduce the cytoplasmic background.[2][3]
Harsh permeabilizationUse a milder permeabilization agent (e.g., saponin) or reduce the concentration and incubation time of Triton X-100.[2]
For highly specific nuclear staining, consider using TO-PRO-3 as an alternative.[3][5]
Photobleaching Excessive exposure to excitation lightMinimize light exposure during imaging and use an anti-fade mounting medium.[2]

References

Live-Cell Imaging with YO-PRO-3 for Cell Viability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that is a critical tool for assessing cell viability and distinguishing between apoptotic and necrotic cells in live-cell imaging applications.[1] As a carbocyanine dye, this compound is essentially non-fluorescent in aqueous solutions but exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA).[2][3] This property, combined with its inability to cross the intact plasma membranes of healthy cells, makes it an excellent marker for identifying cells with compromised membrane integrity, a hallmark of cell death.[4][5] Its far-red spectral properties also minimize overlap with other common fluorophores, making it ideal for multiplexing experiments.[6][7]

Principle of Action

The utility of this compound in cell viability assays is based on the differential permeability of the plasma membrane in live, apoptotic, and necrotic cells.[1]

  • Live Cells: Healthy cells maintain an intact plasma membrane that excludes this compound, resulting in little to no fluorescence.[4]

  • Apoptotic Cells: In the early stages of apoptosis, the cell membrane becomes selectively permeable, allowing this compound to enter and stain the nucleus.[8] This entry is thought to be facilitated by the opening of specific channels and pores, such as the P2X7 receptor.[8]

  • Necrotic/Late-Stage Apoptotic Cells: In late-stage apoptosis and necrosis, the plasma membrane loses its integrity completely, allowing this compound to readily enter and brightly stain the nucleus.[1][8]

When used in conjunction with a membrane-impermeant dye like Propidium Iodide (PI), which only enters cells in the final stages of cell death, this compound allows for the differentiation between early apoptotic (this compound positive, PI negative) and late apoptotic/necrotic (this compound positive, PI positive) cell populations.[1]

Diagram: Mechanism of this compound Staining in Different Cell Viability States

G cluster_live Live Cell cluster_apoptotic Apoptotic Cell cluster_necrotic Necrotic/Late Apoptotic Cell live_cell Intact Plasma Membrane This compound Excluded apoptotic_cell Compromised Plasma Membrane This compound Enters apoptotic_nucleus Bright Nuclear Fluorescence apoptotic_cell->apoptotic_nucleus Binds to DNA necrotic_cell Loss of Membrane Integrity This compound & PI Enter necrotic_nucleus Intense Nuclear Fluorescence necrotic_cell->necrotic_nucleus Binds to DNA yopro This compound Dye yopro->live_cell Cannot penetrate yopro->apoptotic_cell yopro->necrotic_cell pi PI Dye pi->necrotic_cell

Caption: Mechanism of this compound entry and staining in live, apoptotic, and necrotic cells.

Applications

This compound is a versatile tool with several key applications in cell biology and drug development:

  • Quantification of Cell Viability: Accurately determine the percentage of live and dead cells in a population.

  • Apoptosis and Necrosis Assays: Differentiate between different stages of cell death, particularly when used with other viability dyes.[1]

  • Cytotoxicity Assays: Evaluate the cytotoxic effects of compounds in drug screening and toxicology studies.[9]

  • High-Content Screening (HCS) and Flow Cytometry: Suitable for high-throughput analysis of cell health.[1]

  • 3D Cell Culture Imaging: Assess cell viability within complex 3D models such as spheroids and organoids.[5]

Quantitative Data Summary

The following tables provide a summary of the key quantitative properties of this compound and recommended working conditions for various applications.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference
Molecular Formula C26H31I2N3O[4]
Molecular Weight 655.36 g/mol [4]
Excitation Maximum (with DNA) 612 nm[4][7]
Emission Maximum (with DNA) 631 nm[4][7]
Extinction Coefficient (ε) 100,100 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) (with DNA) 0.16[3][4]
Solubility DMSO[4]

Table 2: Recommended Working Concentrations and Incubation Times

ApplicationThis compound ConcentrationIncubation TimeTemperatureReference
Flow Cytometry 0.1 - 1 µM15 - 30 minutesRoom Temp / On Ice[1][8][10]
Fluorescence Microscopy 1 - 10 µM5 - 30 minutesRoom Temp / 37°C[1][8][10]
3D Cell Culture (Spheroids) 1 - 5 µM30 - 60 minutes37°C[5]

Experimental Protocols

Protocol 1: Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol describes the use of this compound in combination with Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cell populations.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)

  • Flow cytometer with appropriate laser excitation (e.g., 488 nm for PI, 561 nm or 633 nm for this compound)

Procedure:

  • Cell Preparation:

    • Induce apoptosis in the desired cell line using a suitable method. Include untreated (negative) and positive controls.

    • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).[1]

    • Wash cells once with cold PBS.

    • Resuspend the cell pellet in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.[4]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[1][4]

    • Add PI to a final concentration of 1.5 µM.[1][4]

    • Gently vortex and incubate on ice or at room temperature for 20-30 minutes, protected from light.[1][4]

  • Data Acquisition:

    • Analyze the stained cells by flow cytometry as soon as possible after staining.[1]

    • Excite this compound using a 561 nm or 633 nm laser and collect emission using a filter such as a 660/20 nm bandpass filter.[1]

    • Excite PI using a 488 nm laser and collect emission using a filter such as a 610/20 nm or 670 nm longpass filter.[1]

    • Use unstained and single-stained controls for proper compensation and gating.

Expected Results:

  • Live cells: Low fluorescence in both this compound and PI channels.

  • Apoptotic cells: High this compound fluorescence and low PI fluorescence.[1]

  • Necrotic/Late Apoptotic cells: High fluorescence in both this compound and PI channels.[1]

Diagram: Flow Cytometry Experimental Workflow

G start Start: Cell Culture (Treated and Control) harvest Harvest and Wash Cells start->harvest resuspend Resuspend in PBS (1x10^6 cells/mL) harvest->resuspend stain Add this compound (0.1 µM) and PI (1.5 µM) resuspend->stain incubate Incubate 20-30 min (Protected from Light) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze gate Gate on Populations: Live, Apoptotic, Necrotic analyze->gate end End: Data Interpretation gate->end

Caption: A typical experimental workflow for cell viability analysis using this compound and PI with flow cytometry.

Protocol 2: Visualizing Membrane-Compromised Cells by Fluorescence Microscopy

This protocol outlines the use of this compound for imaging dead or membrane-compromised cells in adherent cultures.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

  • Cell Preparation:

    • Culture cells under conditions that may induce cell death. Include an untreated control group.

    • Gently wash the cells twice with PBS.[1]

  • Staining:

    • Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[1]

    • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[1]

  • Imaging:

    • Gently wash the cells twice with PBS to remove excess dye.[1]

    • Mount the coverslip or place the imaging dish on the microscope stage.

    • Visualize the cells using a far-red filter set (e.g., Cy5).[1] Dead and membrane-compromised cells will exhibit bright nuclear fluorescence.[1]

Diagram: Signaling Pathway for this compound Uptake in Apoptosis

G cluster_pathway Apoptotic Signaling Cascade caspase3 Caspase-3 Activation pannexin Pannexin Channel Opening caspase3->pannexin p2x7 P2X7 Receptor Activation caspase3->p2x7 pore_formation Membrane Pore Formation pannexin->pore_formation p2x7->pore_formation yopro_entry This compound Entry pore_formation->yopro_entry fluorescence Nuclear Fluorescence yopro_entry->fluorescence

Caption: Simplified signaling pathway illustrating the caspase-3 mediated opening of membrane pores, allowing for this compound entry during apoptosis.

Conclusion

This compound is a powerful and reliable fluorescent probe for the real-time assessment of cell viability in live-cell imaging. Its distinct spectral properties and mechanism of action allow for the clear identification and quantification of apoptotic and necrotic cells. The protocols provided here offer a starting point for incorporating this compound into various experimental workflows, from high-throughput drug screening to detailed mechanistic studies of cell death. As with any fluorescent probe, optimization of staining conditions for specific cell types and experimental setups is recommended to ensure accurate and reproducible results.

References

Application Notes and Protocols for YO-PRO-3 Staining in 3D Cell Cultures and Spheroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for using YO-PRO-3 to identify and quantify cell death in 3D cell culture models, such as spheroids and organoids. This compound is a fluorescent nucleic acid stain that is impermeant to live cells with intact plasma membranes, making it an effective tool for identifying dead or membrane-compromised cells.[1]

Principle of the Assay

In healthy, viable cells, the intact plasma membrane prevents the entry of the dicationic this compound molecule. However, during the later stages of apoptosis or necrosis, the cell membrane becomes permeable.[1][2] This loss of membrane integrity allows this compound to enter the cell, where it intercalates with double-stranded DNA, leading to a significant enhancement in its fluorescence.[1][2] This results in bright nuclear staining in dead or dying cells, which can be readily visualized and quantified using fluorescence microscopy. When used in conjunction with a live-cell stain like Calcein AM and a pan-nuclear stain such as Hoechst 33342, this compound enables robust, image-based quantification of cell death within the complex architecture of a spheroid or organoid.[1]

Data Presentation

The following table summarizes the recommended starting concentrations and spectral properties for this compound and commonly used counterstains in 3D cell culture staining protocols. It is important to note that optimal concentrations and incubation times may vary depending on the specific cell type, spheroid size, and culture density, and therefore should be determined empirically.[1]

Reagent Target Final Concentration (Starting Point) Excitation (nm) Emission (nm) Fluorescence Color
This compound Iodide Dead/Membrane-Compromised Cell Nuclei (DNA)1-5 µM[1][3]~612[2][4]~631[2][4]Far-Red
Hoechst 33342 All Cell Nuclei (DNA)1-2 µg/mL[1]~350~461Blue
Calcein AM Live Cells (Cytoplasm)1-2 µM[1]~494~517Green

Signaling Pathway for this compound Entry During Apoptosis

During the execution phase of apoptosis, the activation of effector caspases, such as caspase-3, initiates a cascade of events that leads to the breakdown of the cell.[2] One of the key events is the alteration of the plasma membrane's permeability. Activated caspase-3 can lead to the opening of pannexin channels and P2X7 receptors on the cell surface.[4] These channels form pores that are large enough for the this compound dye to enter the cell. Once inside, this compound binds to the nuclear DNA, resulting in a strong fluorescent signal.[2][4]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space YO-PRO-3_ext This compound Pannexin Pannexin Channel / P2X7 Receptor YO-PRO-3_ext->Pannexin Enters through pore YO-PRO-3_int This compound Pannexin->YO-PRO-3_int Apoptotic_Signal Apoptotic Signal Caspase3 Activated Caspase-3 Apoptotic_Signal->Caspase3 Caspase3->Pannexin Opens DNA Nuclear DNA YO-PRO-3_int->DNA Intercalates with Fluorescence Far-Red Fluorescence DNA->Fluorescence

Mechanism of this compound uptake during apoptosis.

Experimental Protocols

This protocol provides a generalized method for staining 3D cell culture models like spheroids or organoids with this compound. This protocol is designed for live-cell imaging, as this compound is not fixable.[1]

Materials and Reagents
  • This compound Iodide (e.g., 1 mM solution in DMSO)

  • 3D cell culture models (spheroids/organoids) in an appropriate culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Optional: Live-cell stain (e.g., Calcein AM)

  • Optional: Pan-nuclear stain (e.g., Hoechst 33342)

  • Wide-bore pipette tips

  • Imaging-compatible microplate (e.g., 96-well, black, clear-bottom)

  • Fluorescence microscope (confocal is recommended for 3D imaging)

Staining Protocol for Live 3D Models
  • Prepare Staining Solution:

    • Warm the this compound stock solution to room temperature.[1]

    • Prepare a 2X working staining solution in pre-warmed cell culture medium. A final concentration between 1-5 µM is a good starting point.[1]

    • For dual or triple staining, include other dyes like Hoechst 33342 (final concentration ~1-2 µg/mL) or Calcein AM (final concentration ~1-2 µM) in this solution.[1]

    • Note: The optimal concentration may vary and should be determined empirically for each cell type and spheroid size.[1] For larger spheroids, a 2-3X higher dye concentration and longer incubation times (2-3 hours) may be necessary to ensure penetration.

  • Spheroid/Organoid Staining:

    • For spheroids in ultra-low attachment plates, gently remove half of the culture medium from each well.[1]

    • Add an equal volume of the 2X staining solution to each well, bringing the dye to the final desired 1X concentration.[1]

  • Incubation:

    • Incubate the 3D models at 37°C in a cell culture incubator for 15-30 minutes, protected from light.[2][3] Incubation times may need to be optimized.

  • Washing (Optional but Recommended):

    • Washing can help reduce background fluorescence but must be performed gently to avoid disrupting the 3D models.[1]

    • Allow spheroids to settle by gravity.[1]

    • Carefully remove the staining solution and replace it with fresh, pre-warmed medium.[1]

    • Repeat 1-2 times.[1]

  • Imaging:

    • Image the spheroids directly in the microplate using an inverted fluorescence microscope.[1]

    • Use appropriate filter sets for this compound (Excitation: ~612 nm, Emission: ~631 nm).[1][2]

    • Acquire images using appropriate settings for each fluorescent channel.

Image Analysis

Image analysis can be performed using software like ImageJ/Fiji or other dedicated high-content analysis platforms. The primary output is the quantification of this compound-positive cells (dead) relative to the total cell number (e.g., from Hoechst 33342 stain) or the total volume of the spheroid.[1]

Experimental Workflow

The following diagram outlines the general experimental workflow for staining 3D models to assess cell viability.

Start Start: 3D Cell Cultures (Spheroids/Organoids) Prepare_Staining_Solution Prepare 2X Staining Solution (this compound +/- Hoechst/Calcein AM) Start->Prepare_Staining_Solution Add_Staining_Solution Add Staining Solution to Spheroids Prepare_Staining_Solution->Add_Staining_Solution Incubate Incubate at 37°C (15-30 min, protected from light) Add_Staining_Solution->Incubate Wash Optional: Wash with Fresh Medium Incubate->Wash Image Image with Fluorescence Microscope Wash->Image Analyze Analyze Images: Quantify Live/Dead Cells Image->Analyze End End: Data Interpretation Analyze->End

General experimental workflow for 3D model viability staining.

References

Quantifying Apoptosis with YO-PRO-3 Using Image Analysis Software: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the accurate quantification of apoptosis is critical in basic research and for the development of novel therapeutics. YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that serves as a reliable marker for late-stage apoptosis and necrosis.[1][2] In healthy cells, the intact plasma membrane excludes this compound. However, during the later stages of apoptosis, the cell membrane's integrity is compromised, allowing the dye to enter and intercalate with double-stranded DNA, resulting in a significant increase in fluorescence.[1][2] This application note provides a detailed protocol for quantifying apoptosis using this compound staining coupled with image analysis software, a method that allows for both visualization and quantitative analysis of apoptotic events.

Principle of Detection

The utility of this compound in apoptosis detection is based on the loss of plasma membrane integrity, a key feature of late-stage apoptosis.[2][3] During the execution phase of apoptosis, activated caspases cleave various cellular substrates, leading to morphological and biochemical changes, including the breakdown of the plasma membrane.[2] this compound, being a cell-impermeant dye, can only traverse this compromised membrane.[2] Once inside the cell, it binds to DNA, emitting a bright, far-red fluorescent signal that can be readily detected and quantified using fluorescence microscopy and image analysis software.[1][2] When used in conjunction with a nuclear counterstain like Hoechst 33342, which stains the nuclei of all cells, the percentage of apoptotic cells within a population can be accurately determined.

Signaling Pathway and Detection Mechanism

The following diagram illustrates the terminal events of apoptosis leading to the compromised plasma membrane integrity that permits this compound entry.

Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptotic_Stimulus->Caspase_Activation Substrate_Cleavage Cleavage of Cellular Substrates Caspase_Activation->Substrate_Cleavage Membrane_Blebbing Membrane Blebbing Substrate_Cleavage->Membrane_Blebbing Membrane_Integrity_Loss Loss of Plasma Membrane Integrity Membrane_Blebbing->Membrane_Integrity_Loss YOPRO3_Entry This compound Entry Membrane_Integrity_Loss->YOPRO3_Entry DNA_Binding Binding to DNA YOPRO3_Entry->DNA_Binding Fluorescence Far-Red Fluorescence DNA_Binding->Fluorescence

Caption: Apoptotic cascade leading to this compound staining.

Experimental Workflow

The general workflow for quantifying apoptosis with this compound and image analysis software is depicted below.

cluster_analysis Image Analysis A 1. Cell Culture and Treatment B 2. Staining with this compound and Hoechst 33342 A->B C 3. Image Acquisition (Fluorescence Microscopy) B->C D 4. Image Analysis Software C->D D1 Identify All Nuclei (Hoechst) D->D1 Input Images E 5. Data Quantification and Reporting D2 Identify Apoptotic Nuclei (this compound) D1->D2 D3 Calculate Percentage of Apoptotic Cells D2->D3 D3->E

Caption: Experimental workflow for apoptosis quantification.

Experimental Protocols

This section provides a detailed protocol for staining cells with this compound and a general guide for subsequent image analysis.

Protocol 1: Staining of Adherent Cells with this compound and Hoechst 33342

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Hoechst 33342 (10 mg/mL solution in water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI for Hoechst 33342 and Cy5 for this compound)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 60-80% confluency at the time of the experiment.

    • Induce apoptosis by treating the cells with the desired compound. Include untreated (negative control) and positive control (e.g., treated with a known apoptosis inducer) samples. Incubate for the desired period.

  • Preparation of Staining Solution:

    • Prepare a fresh staining solution in warm, serum-free medium or PBS. The final concentration of this compound typically ranges from 0.1 to 1.0 µM, and Hoechst 33342 from 1 to 5 µg/mL. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

    • Example: To prepare 1 mL of staining solution with 0.5 µM this compound and 2 µg/mL Hoechst 33342, add 0.5 µL of 1 mM this compound and 0.2 µL of 10 mg/mL Hoechst 33342 to 1 mL of medium or PBS.

  • Cell Staining:

    • Gently remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[2]

  • Washing and Imaging:

    • Gently remove the staining solution.

    • Wash the cells 2-3 times with PBS to remove excess dyes.[2]

    • Add fresh PBS or imaging buffer to the cells.

    • Immediately proceed to image acquisition on a fluorescence microscope.

Protocol 2: Image Acquisition and Analysis

Image Acquisition:

  • Using a fluorescence microscope, locate the stained cells under brightfield or phase contrast.

  • Acquire images using the appropriate filter sets for Hoechst 33342 (blue channel) and this compound (far-red channel).

  • Ensure that the exposure times are set to avoid saturation of the fluorescent signal while providing a good signal-to-noise ratio. Use consistent settings for all samples within an experiment.

  • Acquire multiple images from different fields of view for each sample to ensure representative data.

Image Analysis (General Guidelines using ImageJ/Fiji or similar software):

  • Open Images: Open the acquired images for both the Hoechst 33342 and this compound channels.

  • Image Pre-processing (Optional): If necessary, apply background subtraction to reduce noise and improve signal quality.

  • Identify All Nuclei (Hoechst Channel):

    • Use the Hoechst 33342 image to identify and count all cell nuclei.

    • Apply a threshold to the image to create a binary mask of the nuclei.

    • Use the "Analyze Particles" function (or equivalent) to count the total number of nuclei. Set size and circularity parameters to exclude debris and non-cellular objects.

  • Identify Apoptotic Nuclei (this compound Channel):

    • Use the this compound image to identify the nuclei of apoptotic cells.

    • Apply a threshold to the this compound image to create a binary mask of the fluorescent signals.

    • To ensure that only this compound positive nuclei are counted, you can use the nuclear mask from the Hoechst channel to define the regions of interest (ROIs) and then measure the mean fluorescence intensity within these ROIs in the this compound channel. Nuclei with an intensity above a certain threshold are considered apoptotic.

    • Alternatively, create a combined image and use a colocalization analysis tool.

  • Quantify Apoptosis:

    • Calculate the percentage of apoptotic cells using the following formula: % Apoptotic Cells = (Number of this compound Positive Nuclei / Total Number of Nuclei) x 100

    • Repeat this analysis for all acquired images and experimental conditions.

Data Presentation

The quantitative data obtained from the image analysis can be summarized in a table for easy comparison between different treatments and conditions.

Treatment GroupConcentrationTotal Cells (Counted)Apoptotic Cells (Counted)% Apoptotic Cells (Mean ± SD)
Untreated Control-1523452.96 ± 0.8
Vehicle Control (DMSO)0.1%1489523.49 ± 1.1
Compound X1 µM160124515.30 ± 2.5
Compound X5 µM155468944.34 ± 4.1
Compound X10 µM1498112374.97 ± 5.7
Staurosporine (Positive Control)1 µM1510125382.98 ± 3.9

Conclusion

This compound is a valuable tool for the detection and quantification of late-stage apoptosis.[2] When combined with a nuclear counterstain and automated image analysis, this method provides a robust and quantitative approach to assess cell death in response to various stimuli. The detailed protocol and guidelines presented in this application note offer a framework for researchers to reliably incorporate this assay into their studies for drug discovery and the investigation of fundamental cellular processes. As with any assay, proper controls and careful optimization are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols: YO-PRO-3 for High-Content Screening of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-content screening (HCS) has emerged as a powerful tool in drug discovery and toxicology, enabling the simultaneous analysis of multiple cellular parameters in a high-throughput manner. Cytotoxicity is a critical endpoint in these screens, and the selection of appropriate fluorescent probes is paramount for generating robust and reliable data. YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that is an excellent marker for identifying cells with compromised plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.[1][2] Its spectral properties, including an excitation maximum at 612 nm and an emission maximum at 631 nm when bound to DNA, make it particularly suitable for multiplexing with other common fluorophores, minimizing spectral overlap.[3][4] This document provides detailed application notes and protocols for the use of this compound in HCS for the assessment of cytotoxicity.

Principle of the Assay

The utility of this compound as a cytotoxicity marker is based on the differential permeability of live and dead cells.[2] In healthy, viable cells, the intact plasma membrane effectively excludes the dye.[1] However, as cells undergo apoptosis or necrosis, the integrity of the plasma membrane is compromised. In the early stages of apoptosis, the activation of caspase-3 can lead to the opening of pannexin channels and P2X7 receptors, creating pores large enough for this compound to enter the cell.[5] Once inside, this compound intercalates with double-stranded DNA (dsDNA), resulting in a significant enhancement of its fluorescence.[6] In late-stage apoptotic and necrotic cells, the membrane is fully permeabilized, allowing for robust staining of the nucleus. This increase in fluorescence intensity serves as a quantifiable marker of cell death.

Data Presentation

This compound Dye Specifications
PropertyValueReference
Excitation Maximum (with dsDNA)612 nm[3]
Emission Maximum (with dsDNA)631 nm[3]
Molecular Weight655.36 g/mol [7]
Quantum Yield (bound to dsDNA)0.16[6]
Molar Extinction Coefficient (bound to DNA)100,100 cm⁻¹M⁻¹[5]
Storage-5°C to -30°C, protected from light[8]
Example Cytotoxicity Data: Staurosporine-treated HeLa Cells

Note: The following data is illustrative and serves as an example of how to present quantitative results from a this compound HCS cytotoxicity assay. Actual values may vary depending on the cell type, experimental conditions, and specific HCS platform.

Staurosporine Concentration (nM)% Cytotoxicity (this compound Positive Cells)
100095.2 ± 3.1
50088.7 ± 4.5
25075.3 ± 5.2
12552.1 ± 6.8
62.528.9 ± 4.1
31.2515.4 ± 3.3
15.67.8 ± 2.1
0 (Control)2.5 ± 0.8
IC50 ~105 nM
Assay Quality MetricValue
Z'-factor 0.78

Experimental Protocols

High-Content Screening Protocol for Cytotoxicity

This protocol provides a general framework for a no-wash, endpoint cytotoxicity assay using this compound in a 96- or 384-well plate format suitable for automated microscopy and analysis.

Materials and Reagents:

  • This compound Iodide (1 mM in DMSO)

  • Hoechst 33342 (1 mg/mL in water) for nuclear counterstaining

  • Cells of interest (e.g., HeLa, Jurkat, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Test compounds and a positive control for cytotoxicity (e.g., Staurosporine)

  • Black-walled, clear-bottom microplates (96- or 384-well)

  • High-content imaging system with appropriate filter sets (e.g., Cy5 for this compound, DAPI for Hoechst 33342)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into black-walled, clear-bottom microplates at a density that will result in 70-80% confluency at the time of imaging.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and the positive control (e.g., Staurosporine) in complete cell culture medium.

    • Carefully remove the seeding medium from the cell plates and add the medium containing the test compounds.

    • Include vehicle-only wells as a negative control.

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Prepare a staining solution containing this compound and Hoechst 33342 in complete cell culture medium. A final concentration of 1 µM for this compound and 1 µg/mL for Hoechst 33342 is a good starting point, but should be optimized for your cell type.

    • Add an equal volume of the 2X staining solution to each well.

    • Incubate the plates at 37°C for 30-60 minutes, protected from light.

  • Image Acquisition:

    • Image the plates using a high-content imaging system.

    • Acquire images from at least four fields per well to ensure robust cell statistics.

    • Use appropriate filter sets for Hoechst 33342 (Ex/Em: ~350/461 nm) and this compound (Ex/Em: ~612/631 nm).

  • Image Analysis:

    • Use image analysis software to segment and identify all nuclei based on the Hoechst 33342 signal.

    • Measure the fluorescence intensity of this compound within each identified nucleus.

    • Set a fluorescence intensity threshold to distinguish between this compound positive (dead) and negative (live) cells based on the positive and negative controls.

    • Calculate the percentage of cytotoxic cells for each treatment condition: (Number of this compound positive cells / Total number of cells) x 100

Mandatory Visualization

G Signaling Pathway for this compound Uptake in Apoptosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apoptotic_Stimulus Apoptotic Stimulus Caspase3 Caspase-3 Activation Apoptotic_Stimulus->Caspase3 initiates YO_PRO_3_ext This compound P2X7_Pannexin P2X7 Receptor / Pannexin Channels YO_PRO_3_ext->P2X7_Pannexin enters through pore YO_PRO_3_int This compound Caspase3->P2X7_Pannexin activates opening of DNA Nuclear DNA YO_PRO_3_int->DNA intercalates with Fluorescence Far-Red Fluorescence DNA->Fluorescence leads to G Experimental Workflow for HCS Cytotoxicity Assay Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_Treatment Incubate for Treatment Period Add_Compounds->Incubate_Treatment Add_Stains Add this compound & Hoechst 33342 Incubate_Treatment->Add_Stains Incubate_Staining Incubate for 30-60 min Add_Stains->Incubate_Staining Image_Acquisition Image Acquisition (HCS) Incubate_Staining->Image_Acquisition Image_Analysis Image Analysis Image_Acquisition->Image_Analysis Data_Output Data Output (% Cytotoxicity, IC50) Image_Analysis->Data_Output End End Data_Output->End

References

Distinguishing Stages of Apoptosis: A Detailed Guide to Combining YO-PRO-3 and Annexin V Staining

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate process of programmed cell death, or apoptosis, a sequence of well-defined molecular events unfolds. The ability to accurately identify and quantify cells in different stages of apoptosis is crucial for research in numerous fields, including cancer biology, immunology, and neurodegenerative diseases, as well as for the development of novel therapeutics. This document provides a comprehensive guide to a powerful dual-staining method that combines the utility of Annexin V with the fluorescent dye YO-PRO-3 to delineate the progression of apoptosis.

At the heart of this technique lies the differential staining of cells based on two key apoptotic events: the externalization of phosphatidylserine (B164497) (PS) and the loss of plasma membrane integrity. Annexin V, a calcium-dependent phospholipid-binding protein, exhibits a high affinity for PS. In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be readily bound by fluorescently labeled Annexin V.

This compound is a green-fluorescing nucleic acid stain that is impermeant to live cells with intact plasma membranes. However, as apoptosis progresses to later stages, the cell membrane becomes permeable, allowing this compound to enter the cell and stain the nucleus. By using these two probes in concert, researchers can distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.

Data Presentation

The combination of this compound and Annexin V staining is amenable to analysis by both flow cytometry and fluorescence microscopy. The quantitative data obtained from these analyses can be effectively summarized in tables to facilitate clear comparison between different experimental conditions.

Table 1: Spectral Properties of Annexin V Conjugates and this compound

FluorophoreTargetExcitation Max (nm)Emission Max (nm)
Annexin V-FITCPhosphatidylserine495519
Annexin V-PEPhosphatidylserine496, 565578
Annexin V-APCPhosphatidylserine650660
This compound Nucleic Acids 612 631

Table 2: Interpretation of Staining Patterns

Cell PopulationAnnexin V StainingThis compound StainingInterpretation
ViableNegativeNegativeHealthy, non-apoptotic cells
Early ApoptoticPositiveNegativeIntact plasma membrane with externalized phosphatidylserine
Late Apoptotic / NecroticPositivePositiveExternalized phosphatidylserine and compromised plasma membrane integrity

Table 3: Example Quantitative Analysis of Apoptosis by Flow Cytometry

Treatment% Viable (Annexin V- / this compound-)% Early Apoptotic (Annexin V+ / this compound-)% Late Apoptotic / Necrotic (Annexin V+ / this compound+)
Vehicle Control95.2 ± 2.13.1 ± 0.81.7 ± 0.5
Compound X (1 µM)70.5 ± 3.518.9 ± 2.210.6 ± 1.9
Compound X (5 µM)45.8 ± 4.135.2 ± 3.719.0 ± 2.8
Staurosporine (1 µM)15.3 ± 2.940.1 ± 4.544.6 ± 5.1

Experimental Protocols

The following are detailed protocols for the dual staining of cells with this compound and a fluorescently conjugated Annexin V for analysis by flow cytometry and fluorescence microscopy.

Protocol 1: Flow Cytometry Analysis

Materials:

  • Cells of interest (suspension or adherent)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Fluorescently conjugated Annexin V (e.g., Annexin V-FITC, -PE, or -APC)

  • This compound Iodide (1 mM solution in DMSO)

  • 10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control group.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation buffer or gentle trypsinization. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice by resuspending the pellet in cold PBS and centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of the fluorescently conjugated Annexin V.

    • Add this compound to a final concentration of 0.1-1.0 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Use appropriate laser lines and emission filters for the chosen Annexin V conjugate and this compound. Set up compensation and gates using single-stained and unstained controls.

Protocol 2: Fluorescence Microscopy Analysis

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Apoptosis-inducing agent

  • Fluorescently conjugated Annexin V

  • This compound Iodide (1 mM solution in DMSO)

  • 10X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent.

  • Washing: Gently wash the cells twice with PBS.

  • Staining Solution Preparation: Prepare a staining solution in 1X Annexin V Binding Buffer containing the fluorescently conjugated Annexin V (typically at the manufacturer's recommended concentration) and this compound (final concentration of 0.1-1.0 µM).

  • Staining: Add the staining solution to the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Washing: Gently wash the cells twice with 1X Annexin V Binding Buffer.

  • Imaging: Immediately image the cells using a fluorescence microscope.

    • Live cells: Will show minimal to no fluorescence.

    • Early apoptotic cells: Will exhibit plasma membrane staining with the Annexin V conjugate (color will depend on the fluorophore) but no this compound signal.

    • Late apoptotic/necrotic cells: Will show both plasma membrane staining with the Annexin V conjugate and green nuclear staining with this compound.

Visualizing the Process: Signaling Pathways and Workflows

To better understand the cellular events and experimental procedures, the following diagrams have been generated using the DOT language.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase cluster_detection Detection Apoptotic_Stimulus e.g., DNA Damage, Death Receptor Ligand Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation PS_Externalization Phosphatidylserine (PS) Externalization Caspase_Activation->PS_Externalization Membrane_Permeability Increased Plasma Membrane Permeability Caspase_Activation->Membrane_Permeability Annexin_V_Binding Annexin V Binding PS_Externalization->Annexin_V_Binding YO_PRO_3_Entry This compound Entry & Nuclear Staining Membrane_Permeability->YO_PRO_3_Entry

Caption: Apoptotic signaling pathway leading to PS externalization and membrane permeability.

Experimental_Workflow cluster_analysis Analysis Methods Cell_Culture 1. Cell Culture & Apoptosis Induction Cell_Harvest 2. Cell Harvesting & Washing Cell_Culture->Cell_Harvest Staining 3. Dual Staining with Annexin V & this compound Cell_Harvest->Staining Incubation 4. Incubation (15-20 min, RT, dark) Staining->Incubation Analysis 5. Analysis Incubation->Analysis Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Fluorescence_Microscopy Fluorescence Microscopy Analysis->Fluorescence_Microscopy

Caption: General experimental workflow for dual staining with Annexin V and this compound.

Logical_Relationship Viable Viable (Annexin V- / this compound-) Early_Apoptotic Early Apoptotic (Annexin V+ / this compound-) Viable->Early_Apoptotic Apoptotic Stimulus Late_Apoptotic_Necrotic Late Apoptotic / Necrotic (Annexin V+ / this compound+) Early_Apoptotic->Late_Apoptotic_Necrotic Loss of Membrane Integrity

Caption: Logical relationship of cell populations defined by Annexin V and this compound staining.

YO-PRO-3 Staining: Application Notes and Protocols for Neurons and Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YO-PRO-3 is a carbocyanine nucleic acid stain that serves as a robust indicator of cell viability, particularly in the later stages of apoptosis and necrosis.[1] As a cell-impermeant dye, it is excluded by healthy cells with intact plasma membranes. However, upon compromise of the plasma membrane, a hallmark of late-stage apoptosis and necrosis, this compound enters the cell and intercalates with DNA, emitting a bright far-red fluorescence. This property makes it an invaluable tool for the quantitative assessment of cell death in various research and drug development applications.

This document provides detailed application notes and protocols for the use of this compound staining in two key cell types: neurons and immune cells. It includes summaries of quantitative data, step-by-step experimental methodologies, and diagrams of relevant signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key spectral properties of this compound and provide a comparison with other common dyes used for cell death analysis.

Table 1: Spectral Properties of this compound [1]

PropertyWavelength (nm)
Excitation Maximum (DNA-bound)612
Emission Maximum (DNA-bound)631
Recommended Laser Line594 nm
Common Emission Filter630/69 nm

Table 2: Comparison of this compound with Other Viability Dyes

DyeTargetStage of Cell Death DetectedAdvantagesLimitations
This compound DNA in membrane-compromised cellsLate Apoptosis, Necrosis- Far-red emission minimizes spectral overlap.- High signal-to-noise ratio.- Does not distinguish between late apoptosis and necrosis without co-staining.
Propidium Iodide (PI) DNA and RNA in membrane-compromised cellsLate Apoptosis, Necrosis- Bright red fluorescence.- Widely used and well-characterized.- Broad emission spectrum can cause spectral overlap.- Stains RNA, which may require RNase treatment for precise DNA analysis.[2]
Annexin V Phosphatidylserine (PS) on the outer leaflet of the plasma membraneEarly Apoptosis- Detects an early event in apoptosis.- Requires specific buffer conditions with Ca2+.- Staining can be reversible in some cases.
YO-PRO-1 DNA in cells with altered membrane permeabilityEarly Apoptosis- Enters cells at an earlier apoptotic stage than PI.- Green fluorescence can overlap with other common fluorophores.

Signaling Pathways in Apoptosis Leading to Membrane Permeability

The entry of this compound into cells is contingent upon the loss of plasma membrane integrity, a process tightly regulated by apoptotic signaling pathways. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[3] These proteases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including breakdown of the cytoskeleton and, ultimately, compromised membrane integrity.

In certain cell types, particularly immune cells, the activation of the P2X7 receptor by extracellular ATP can lead to the formation of a non-selective pore in the plasma membrane, allowing the passage of molecules up to 900 Da, including YO-PRO dyes.[4][5] This mechanism provides a direct route for dye entry upon specific receptor activation.

The Bcl-2 family of proteins plays a crucial role in regulating the permeability of both the mitochondrial and endoplasmic reticulum (ER) membranes during apoptosis.[6] Pro-apoptotic members like Bax and Bak can form pores in these membranes, leading to the release of pro-apoptotic factors and contributing to the overall cellular demise and loss of plasma membrane integrity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (e.g., FasL, TNF) Death Ligands (e.g., FasL, TNF) Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases\n(Caspase-3, -6, -7) Cellular Stress Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome Formation->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Executioner Caspases\n(Caspase-3, -6, -7) Cleavage of Cellular Substrates Cleavage of Cellular Substrates Executioner Caspases\n(Caspase-3, -6, -7)->Cleavage of Cellular Substrates Membrane Blebbing & Breakdown Membrane Blebbing & Breakdown Cleavage of Cellular Substrates->Membrane Blebbing & Breakdown This compound Entry This compound Entry Membrane Blebbing & Breakdown->this compound Entry Fluorescence Fluorescence This compound Entry->Fluorescence

Figure 1. Apoptotic signaling pathways leading to this compound uptake.

Application Notes and Protocols

Staining of Neurons (Fluorescence Microscopy)

This protocol is suitable for staining late apoptotic and necrotic neurons in culture.

Materials:

  • Primary neuron culture on coverslips or imaging-grade plates

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture medium

  • Fluorescence microscope with appropriate filters for far-red fluorescence

Experimental Protocol:

  • Cell Culture: Culture primary neurons under desired experimental conditions to induce apoptosis or necrosis. Include appropriate control cultures.

  • Preparation of Staining Solution: Prepare a working solution of this compound in culture medium or PBS at a final concentration of 200-500 nM.[1] For example, to make a 500 nM solution, dilute the 1 mM stock solution 1:2000.

  • Staining:

    • Gently remove the culture medium from the neurons.

    • Wash the cells once with sterile PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[1]

  • Washing:

    • Carefully remove the staining solution.

    • Gently wash the cells 2-3 times with PBS to reduce background fluorescence.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for far-red fluorescence (e.g., Cy5 filter set).

    • Live cells will show minimal to no fluorescence, while late apoptotic and necrotic neurons will exhibit bright far-red nuclear staining.

neuron_staining_workflow start Start: Neuron Culture induce_apoptosis Induce Apoptosis/ Necrosis start->induce_apoptosis wash_cells_pre Wash with PBS induce_apoptosis->wash_cells_pre prepare_stain Prepare this compound Staining Solution (200-500 nM) add_stain Add Staining Solution prepare_stain->add_stain wash_cells_pre->add_stain incubate Incubate 15-30 min at 37°C (in dark) add_stain->incubate wash_cells_post Wash with PBS (2-3x) incubate->wash_cells_post image Fluorescence Microscopy Imaging wash_cells_post->image end End: Data Analysis image->end

Figure 2. Experimental workflow for this compound staining of neurons.
Staining of Immune Cells (Flow Cytometry)

This protocol is designed for the quantitative analysis of late-stage apoptotic and necrotic immune cells, such as lymphocytes, using flow cytometry. Co-staining with Propidium Iodide (PI) allows for the differentiation between late apoptotic and necrotic populations.

Materials:

  • Suspension of immune cells (e.g., lymphocytes, Jurkat cells)

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL)

  • Annexin V binding buffer (or PBS)

  • Flow cytometer with appropriate lasers and filters

Experimental Protocol:

  • Cell Preparation:

    • Induce apoptosis in your immune cell population using a suitable method. Include untreated control cells.

    • Harvest the cells and wash them once with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer or PBS at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 200-500 nM.[1]

    • If co-staining, add PI to a final concentration of 1-2 µg/mL.

    • Gently vortex the cell suspension.

    • Incubate for 15-30 minutes on ice or at room temperature, protected from light.[1]

  • Flow Cytometric Analysis:

    • Analyze the stained cells on a flow cytometer without washing.

    • Use appropriate laser excitation (e.g., 561 nm or 633 nm) and emission filters for this compound (e.g., ~660/20 nm) and PI (if used, e.g., ~610/20 nm or >670 nm).

    • Set up compensation and gates using single-stained controls to differentiate between:

      • Live cells: this compound negative / PI negative

      • Late Apoptotic/Necrotic cells: this compound positive

immune_cell_staining_workflow start Start: Immune Cell Suspension induce_apoptosis Induce Apoptosis start->induce_apoptosis wash_cells Wash with PBS induce_apoptosis->wash_cells resuspend Resuspend in Binding Buffer (1x10^6 cells/mL) wash_cells->resuspend add_dyes Add this compound (200-500 nM) and optional PI (1-2 µg/mL) resuspend->add_dyes incubate Incubate 15-30 min (ice or RT, in dark) add_dyes->incubate analyze Flow Cytometry Analysis (no wash) incubate->analyze end End: Data Gating & Quantification analyze->end

Figure 3. Flow cytometry workflow for immune cell staining.

Conclusion

This compound is a versatile and reliable fluorescent stain for the detection of late-stage apoptotic and necrotic cells. Its far-red emission spectrum makes it particularly suitable for multicolor experiments. The protocols provided herein offer a starting point for the application of this compound staining in neuronal and immune cell populations. As with any fluorescent staining technique, optimization of dye concentration and incubation time for specific cell types and experimental conditions is recommended to achieve the best results.

References

Application Notes and Protocols for YO-PRO-3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that serves as a robust indicator for identifying cells with compromised plasma membranes, a key feature of late-stage apoptosis and necrosis.[1][2] As a carbocyanine monomer, this compound is essentially non-fluorescent in solution but exhibits a significant increase in fluorescence upon binding to double-stranded DNA.[1][3] In healthy, viable cells, the intact plasma membrane prevents the entry of this compound. However, during the late stages of apoptosis and necrosis, membrane integrity is compromised, allowing the dye to enter the cell and stain the nucleus, producing a bright far-red fluorescent signal.[1][4] This characteristic makes this compound a valuable tool for quantifying cell death in various experimental settings, including fluorescence microscopy and flow cytometry.[5]

Spectral Properties and Instrument Settings

Effective detection of this compound requires appropriate instrumentation setup, including the correct laser lines for excitation and emission filters for detection.

PropertyWavelength (nm)Recommended Laser Line (nm)Common Filter Set
Excitation Maximum612 - 613[6][7][8]594, 633, 640[1][4][9]630/69 nm, Cy®5[1][2][7]
Emission Maximum629 - 631[6][7][8]

Table 1: Spectral Properties and Recommended Settings for this compound. This table summarizes the key spectral characteristics of this compound and provides recommendations for instrument setup.

Experimental Protocols

Here we provide detailed protocols for two common applications of this compound: detection of late-stage apoptosis by flow cytometry and visualization of dead cells by fluorescence microscopy.

Protocol 1: Detection of Late-Stage Apoptosis by Flow Cytometry

This protocol describes the use of this compound to identify and quantify late-stage apoptotic and necrotic cells in a cell suspension using a flow cytometer.

Materials:

  • This compound Iodide (1 mM solution in DMSO)[2]

  • 1X Annexin-Binding Buffer or Phosphate-Buffered Saline (PBS)[1]

  • Cells of interest (suspension or trypsinized adherent cells)

  • Apoptosis-inducing agent (optional, for positive control)

  • Flow cytometer with appropriate lasers and filters

Procedure:

  • Cell Preparation:

    • Induce apoptosis in cells using a desired method. An untreated control group should be included.

    • Harvest the cells and wash once with cold PBS.

    • Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Staining:

    • Add this compound to the cell suspension to a final concentration of 200-500 nM.[1]

    • Gently vortex and incubate for 15-30 minutes on ice or at room temperature, protected from light.[1]

  • Flow Cytometric Analysis:

    • Analyze the stained cells on a flow cytometer without washing.[1]

    • Use a 561 nm or 640 nm laser for excitation.[1]

    • Collect the emission using a filter such as a 660/20 nm bandpass filter.[2][6]

    • The population of late-stage apoptotic/necrotic cells will be identified by a significant increase in far-red fluorescence.[1]

dot

G cluster_workflow Flow Cytometry Workflow prep Prepare Cell Suspension (1x10^6 cells/mL) stain Add this compound (200-500 nM) prep->stain incubate Incubate 15-30 min (protected from light) stain->incubate analyze Analyze on Flow Cytometer incubate->analyze

Caption: Flow cytometry experimental workflow.

Protocol 2: Visualization of Dead Cells by Fluorescence Microscopy

This protocol outlines the use of this compound to visualize dead cells in adherent or suspension cell cultures using a fluorescence microscope.

Materials:

  • This compound Iodide (1 mM in DMSO)[2]

  • Phosphate-Buffered Saline (PBS)[2]

  • Cells cultured on coverslips or in imaging dishes[2]

  • Fluorescence microscope with appropriate filter sets[2]

Procedure:

  • Cell Preparation:

    • Culture cells under conditions that may induce cell death.

    • Gently wash the cells twice with PBS.[2]

  • Staining:

    • Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.[2]

    • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[2]

  • Washing:

    • Gently remove the staining solution and wash the cells 2-3 times with PBS.[1]

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.[1]

    • Use a far-red filter set (e.g., Cy®5) for visualization.[2]

    • Live cells will show little to no fluorescence, while late-stage apoptotic and necrotic cells will exhibit bright far-red nuclear staining.[1]

dot

G cluster_pathway Principle of this compound Staining cluster_cell_states Principle of this compound Staining cluster_dye Principle of this compound Staining live Live Cell (Intact Membrane) apoptotic Late Apoptotic/Necrotic Cell (Compromised Membrane) yopro This compound yopro->live No Entry yopro->apoptotic Entry & Nuclear Staining

Caption: this compound staining principle.

Data Presentation

The following table provides a comparison of this compound with other common dyes used for apoptosis detection.

DyeTargetStage of Apoptosis DetectedAdvantagesLimitations
This compound dsDNA in membrane-compromised cellsLate Apoptosis, NecrosisSimple, no-wash protocol available for flow cytometry. Distinguishes between late apoptotic and necrotic cells when used with a viability dye.[10]Membrane permeability changes can also occur in necrosis, requiring careful interpretation.[10]
Annexin V Phosphatidylserine (PS) on the outer leaflet of the plasma membraneEarly to Mid ApoptosisDetects an early event in the apoptotic cascade.Can also stain necrotic cells if the membrane is compromised.
Propidium Iodide (PI) dsDNA in cells with completely compromised membranesLate Apoptosis, NecrosisBright fluorescence, easy to use.Does not distinguish between late apoptotic and necrotic cells.
Caspase Substrates Activated caspasesMid to Late Apoptosis (Execution Phase)Provides information about the activation of specific apoptotic pathways.Requires cell permeabilization.

Table 2: Comparison of this compound with Other Common Apoptosis Dyes. This table offers a comparative overview of different fluorescent probes for apoptosis detection.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background FluorescenceExcessive dye concentration. Inadequate washing.[11]Optimize this compound concentration (start with a titration). Ensure thorough washing after staining.[11]
Weak or No SignalInsufficient dye concentration. Low number of apoptotic/necrotic cells.[11]Increase this compound concentration within the recommended range. Include a positive control for apoptosis induction.[11]
PhotobleachingExcessive exposure to excitation light.[12]Minimize exposure time during image acquisition. Use an anti-fade mounting medium.[12]

Table 3: Troubleshooting Common Issues with this compound Staining. This table provides guidance on resolving potential experimental problems.

References

Application Notes and Protocols: Preparing and Using YO-PRO-3 Working Solutions from DMSO Stock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that is a critical probe for identifying cells with compromised plasma membranes. As a carbocyanine dye, this compound is particularly useful for distinguishing between live, late-stage apoptotic, and necrotic cells. In healthy, viable cells, the intact plasma membrane excludes the dye. However, during the late phases of apoptosis and necrosis, the cell membrane's integrity is compromised, allowing this compound to enter the cell. Upon binding to double-stranded DNA (dsDNA), its fluorescence increases significantly, emitting a bright, far-red signal.[1][2] This document provides detailed protocols for preparing working solutions of this compound from a Dimethyl Sulfoxide (DMSO) stock and its application in fluorescence microscopy and flow cytometry.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in the table below for easy reference. This data is essential for designing and troubleshooting experiments.

PropertyValueNotes
Molecular Formula C₂₆H₃₁I₂N₃O[3]
Molecular Weight 655.36 g/mol [3]
Excitation Maximum (with DNA) ~612 nm[3][4][5]
Emission Maximum (with DNA) ~631 nm[3][4][5]
Solubility Soluble in DMSO[3]
Appearance Solid[3]
Storage of DMSO Stock ≤–20°C, protected from light[6][7]

Experimental Protocols

Preparing a this compound Working Solution

This compound is typically supplied as a 1 mM stock solution in DMSO.[6][8][9] The following steps outline the preparation of a working solution. It is crucial to warm the DMSO stock solution to room temperature and briefly centrifuge it before use to ensure homogeneity.[7]

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4, or an appropriate cell culture medium

Procedure:

  • Thaw the 1 mM this compound stock solution at room temperature.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Dilute the stock solution in a suitable aqueous buffer (e.g., PBS or cell culture medium) to the desired final working concentration. The optimal concentration will vary depending on the application (see tables below). For example, to prepare a 1 µM working solution from a 1 mM stock, dilute the stock solution 1:1000 in the buffer.

  • Vortex the working solution gently to ensure it is well-mixed.

  • Use the freshly prepared working solution immediately for cell staining.

Protocol 1: Nuclear Counterstaining of Fixed and Permeabilized Cells

This protocol is suitable for visualizing the nuclei of fixed cells in immunofluorescence experiments.

Recommended Working Concentration: 1 - 10 µM[2][4]

Procedure:

  • Cell Preparation: Grow cells on coverslips or in imaging-compatible plates.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[4][10]

  • Washing: Wash the cells three times with PBS.[4][10]

  • Permeabilization: Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.[4][10]

  • Washing: Wash the cells three times with PBS.[4][10]

  • Staining: Prepare a 1-10 µM working solution of this compound in PBS. A final concentration of 1 µM is a good starting point.[4] Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[7][10]

  • Washing: Wash the cells three times with PBS to remove excess dye.[4][7]

  • Imaging: Mount the coverslip and visualize the cells using a fluorescence microscope with a far-red filter set (e.g., Cy®5).[2][7]

Protocol 2: Detection of Late-Stage Apoptosis by Fluorescence Microscopy

This protocol is designed for identifying late-stage apoptotic and necrotic cells in a live cell population.

Recommended Working Concentration: 200 - 500 nM[1]

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and allow them to adhere.

  • Induction of Apoptosis: Treat cells with an apoptosis-inducing agent. Include an untreated control group.

  • Preparation of Staining Solution: Prepare a fresh working solution of this compound in a complete cell culture medium or PBS to a final concentration of 200-500 nM.[1]

  • Staining: Remove the culture medium, wash once with PBS, and add the this compound staining solution to the cells. Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[1]

  • Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS.[1]

  • Imaging: Immediately image the cells using a fluorescence microscope. Live cells will show minimal to no fluorescence, while late-stage apoptotic and necrotic cells will exhibit bright far-red nuclear staining.[1]

Protocol 3: Quantification of Late-Stage Apoptosis by Flow Cytometry

This protocol allows for the quantification of late-stage apoptotic and necrotic cells in a cell suspension.

Recommended Working Concentration: 200 - 500 nM[1]

Procedure:

  • Cell Preparation: Induce apoptosis in your cell population. Harvest the cells and wash once with cold PBS.

  • Cell Suspension: Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • Staining: Add this compound to the cell suspension to a final concentration of 200-500 nM.[1] Gently vortex and incubate for 15-30 minutes on ice or at room temperature, protected from light.[1]

  • Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer without washing. Use the appropriate laser (e.g., 594 nm or 633 nm) and emission filters for this compound.[3] The population of late-stage apoptotic/necrotic cells will be identified by a significant increase in far-red fluorescence.[1]

Summary of Recommended Working Concentrations

ApplicationRecommended ConcentrationCell StateDetection Method
Nuclear Counterstain1 - 10 µMFixed & PermeabilizedFluorescence Microscopy
Late-Stage Apoptosis Detection200 - 500 nMLiveFluorescence Microscopy
Late-Stage Apoptosis Quantification200 - 500 nMLiveFlow Cytometry
Apoptosis/Necrosis Differentiation (with PI)1 µMLiveFluorescence Microscopy

Mechanism of this compound Staining in Apoptosis

The following diagram illustrates the workflow for preparing a this compound working solution and the mechanism of cell staining during apoptosis.

YO_PRO_3_Workflow This compound Preparation and Staining Workflow cluster_prep Working Solution Preparation cluster_staining Cell Staining Mechanism stock 1 mM this compound in DMSO Stock warm Warm to Room Temp & Centrifuge stock->warm dilute Dilute in Buffer (e.g., PBS) warm->dilute working This compound Working Solution dilute->working yo_pro_3 This compound Dye working->yo_pro_3 Add to Cells live_cell Live Cell (Intact Membrane) apoptotic_cell Late Apoptotic/Necrotic Cell (Compromised Membrane) dna Nuclear DNA fluorescence Bright Far-Red Fluorescence yo_pro_3->live_cell No Entry yo_pro_3->apoptotic_cell Entry dna->fluorescence Binding

Caption: Workflow for preparing this compound and its mechanism of staining in apoptotic cells.

Signaling Pathway in Late-Stage Apoptosis

This compound is used to identify the consequences of the late stages of the apoptotic signaling pathway, specifically the loss of plasma membrane integrity. The diagram below outlines the key events leading to this stage.

Apoptosis_Pathway Apoptotic Pathway Leading to Membrane Permeabilization apoptotic_stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) caspase_activation Caspase Cascade Activation (Initiator & Effector Caspases) apoptotic_stimulus->caspase_activation substrate_cleavage Cleavage of Cellular Substrates caspase_activation->substrate_cleavage membrane_blebbing Membrane Blebbing substrate_cleavage->membrane_blebbing membrane_permeabilization Loss of Plasma Membrane Integrity substrate_cleavage->membrane_permeabilization yo_pro_3_entry This compound Entry & Nuclear Staining membrane_permeabilization->yo_pro_3_entry

Caption: Simplified signaling pathway of apoptosis leading to this compound entry.

References

Troubleshooting & Optimization

Technical Support Center: YO-PRO-3 Flow Cytometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YO-PRO-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in flow cytometry.

Troubleshooting Guide: Weak this compound Signal

A weak or absent this compound signal is a common issue that can compromise the interpretation of apoptosis assays. This guide provides a systematic approach to identifying and resolving the root causes of a diminished fluorescent signal.

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Caption: Troubleshooting workflow for a weak this compound signal.

Problem Possible Cause Recommended Solution
Weak or No this compound Signal 1. Suboptimal Dye Concentration: The concentration of this compound may be too low for detection.[1][2]Perform a titration to determine the optimal dye concentration. The recommended range for flow cytometry is typically 25 nM to 1 µM.[1][3]
2. Insufficient Apoptotic Cells: The cell population may not have a sufficient number of apoptotic cells with compromised plasma membranes.Include a positive control (e.g., cells treated with a known apoptosis-inducing agent) to verify that the staining protocol is effective.[1]
3. Inadequate Incubation: The incubation time or temperature may not be sufficient for the dye to enter the cells and bind to nucleic acids.Optimize the incubation time (typically 20-30 minutes) and ensure incubation is performed at the recommended temperature (on ice or at room temperature), protected from light.[4][5]
4. Incorrect Instrument Settings: The flow cytometer's laser and filter combination may not be optimal for this compound excitation and emission. Additionally, photomultiplier tube (PMT) voltages or gains might be set too low.Verify that the instrument is configured with the appropriate laser (e.g., 594 nm or 633 nm) and emission filter (e.g., ~631 nm or a 660/20 BP filter).[4][5][6] If the signal is still weak, consider increasing the PMT voltage or gain.[1]
5. Reagent Degradation: The this compound reagent may have degraded due to improper storage or being past its expiration date.Ensure the dye is stored as recommended by the manufacturer, protected from light.[2] If degradation is suspected, use a fresh vial of the reagent.
6. Compensation Issues: Incorrect compensation settings can lead to the subtraction of true signal, making it appear weak.Use single-stained controls to accurately set up compensation and ensure that the this compound signal is not being incorrectly subtracted from other channels.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a cell-impermeant carbocyanine nucleic acid stain.[1][5] In healthy, viable cells with intact plasma membranes, the dye is excluded. However, during the process of apoptosis, the integrity of the plasma membrane becomes compromised, allowing this compound to enter the cell.[4][5] Once inside, it intercalates with double-stranded DNA (dsDNA), leading to a significant increase in its fluorescence.[5] This property allows for the differentiation between live, apoptotic, and necrotic cells, especially when used in conjunction with a viability dye like Propidium Iodide (PI).[4][5]

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YO_PRO_3_Mechanism cluster_0 Cell States cluster_1 Dye Permeability cluster_2 Fluorescent Signal live_cell Live Cell (Intact Membrane) no_signal No/Low Fluorescence live_cell->no_signal apoptotic_cell Apoptotic Cell (Compromised Membrane) yopro_entry This compound Enters Cell apoptotic_cell->yopro_entry necrotic_cell Necrotic/Late Apoptotic Cell (Severely Compromised Membrane) necrotic_cell->yopro_entry pi_entry PI Enters Cell necrotic_cell->pi_entry yopro_positive This compound Positive yopro_entry->yopro_positive yopro_pi_positive This compound & PI Positive yopro_entry->yopro_pi_positive pi_entry->yopro_pi_positive

Caption: Mechanism of this compound and PI staining in different cell states.

Q2: What are the spectral properties of this compound?

Understanding the spectral properties of this compound is crucial for proper instrument setup and multicolor panel design.

Property Wavelength (nm)
Excitation Maximum 612 - 613
Emission Maximum 629 - 631
Optimal Laser 633/640 nm (Red)
Common Filter 660/20 BP or similar
Data sourced from BenchChem.[6]

Q3: Why is compensation necessary when using this compound in a multicolor panel?

Like most fluorochromes, the emission spectrum of this compound spans a range of wavelengths, which can lead to "spillover" or "spectral overlap."[6] This means that the fluorescence from this compound might be detected in detectors intended for other fluorochromes, particularly those with nearby emission spectra such as Allophycocyanin (APC) or Alexa Fluor 647.[6] Compensation is a mathematical correction that subtracts this unwanted signal, ensuring the accuracy of the data for each individual fluorochrome.[6]

Q4: Can I use this compound to distinguish between apoptosis and necrosis?

Yes, this compound is often used in combination with a viability dye like Propidium Iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][5][7]

  • Live cells: Exclude both this compound and PI.

  • Early apoptotic cells: Have compromised plasma membranes that are permeable to this compound but still exclude PI.

  • Late apoptotic/necrotic cells: Have lost membrane integrity and are permeable to both this compound and PI.[4][5]

Experimental Protocols

Standard this compound and Propidium Iodide Staining Protocol for Flow Cytometry

This protocol outlines a general procedure for staining cells to differentiate between live, apoptotic, and necrotic populations.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • Phosphate-buffered saline (PBS)

  • Cell suspension (e.g., Jurkat cells treated to induce apoptosis)[4]

  • Flow cytometer with appropriate lasers and filters

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells using a suitable method. It is crucial to include an untreated control cell population.[4]

    • Harvest the cells and wash them once with cold PBS.[4]

    • Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[4]

    • Add Propidium Iodide to a final concentration of 1.5 µM.[4]

    • Gently vortex the cell suspension and incubate for 20-30 minutes on ice, protected from light.[4][5]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible after staining.[5]

    • Excite this compound using a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect the emission around 631 nm (e.g., with a 660/20 nm bandpass filter).[4][5]

    • Excite PI with a 488 nm laser and detect the emission around 617 nm.[4]

    • Use unstained, this compound only, and PI only stained cells to set up proper compensation and gates.[4][5]

Data Interpretation:

  • Live Cells: Low to no fluorescence for both this compound and PI.[4][5]

  • Apoptotic Cells: Positive for this compound and negative for PI.[4][5]

  • Necrotic/Late Apoptotic Cells: Positive for both this compound and PI.[4][5]

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Experimental_Workflow start Start: Cell Culture & Treatment harvest Harvest & Wash Cells start->harvest stain Stain with this compound & PI harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data: Gate on Populations acquire->analyze results Results: Quantify Live, Apoptotic, & Necrotic Cells analyze->results

Caption: General experimental workflow for apoptosis analysis using this compound.

References

how to reduce background fluorescence with YO-PRO-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence and optimize staining protocols when using YO-PRO-3.

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1] As a carbocyanine monomer dye, it has a very strong binding affinity for double-stranded DNA.[1] Its mechanism of action is based on its inability to cross the intact plasma membrane of live, healthy cells. In apoptotic or necrotic cells, the membrane integrity is compromised, allowing this compound to enter the cell, intercalate with nucleic acids, and emit a strong fluorescent signal upon binding.[1][2][3] The dye is essentially non-fluorescent when it is not bound to nucleic acids.[1][4] It has an excitation peak at approximately 612 nm and an emission peak at 631 nm.[1][5]

What are the primary applications of this compound?

The primary applications of this compound in cell biology include:

  • Identification of dead and membrane-compromised cells: this compound is a reliable marker for cell death in various experimental systems.[2]

  • Apoptosis and necrosis assays: When used in conjunction with other dyes such as Propidium Iodide (PI), this compound can help differentiate between early apoptotic, late apoptotic, and necrotic cells.[2][6]

How should I store the this compound stock solution?

This compound iodide is typically supplied as a 1 mM solution in DMSO. It should be stored at -20°C and protected from light.[6] Before use, it is recommended to warm the vial to room temperature and briefly centrifuge it to collect the DMSO solution at the bottom.[1][6][7]

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence can obscure specific signals and complicate data interpretation.[1][6] This guide addresses common issues and provides solutions to minimize background when using this compound.

Issue: High background fluorescence across the entire sample.

  • Potential Cause 1: Excessive Dye Concentration. Using a concentration of this compound that is too high is a frequent cause of high background.[1][6]

    • Solution: Titrate the this compound concentration to find the optimal balance between signal intensity and background. Start with a lower concentration and incrementally increase it.[6][8] Refer to the recommended concentration ranges in the table below.

  • Potential Cause 2: Inadequate Washing. Insufficient washing after staining fails to remove all unbound dye from the sample.[1][8]

    • Solution: Increase the number and/or duration of wash steps after incubation with this compound.[6] Use a buffer like Phosphate-Buffered Saline (PBS) for washing.[6] It is recommended to wash the cells 2-3 times with PBS to eliminate unbound dye.[1][8]

  • Potential Cause 3: Nonspecific Binding. The dye may bind nonspecifically to other cellular components or the imaging vessel itself.[1][6]

    • Solution: For fixed and permeabilized cells, consider using a blocking solution (e.g., BSA) before adding this compound.[6] If imaging in plastic-bottom dishes, which can contribute to background fluorescence, try switching to a glass-bottom vessel.[8]

  • Potential Cause 4: Long Incubation Times. Incubating the cells with the dye for too long can lead to increased nonspecific binding.[1]

    • Solution: Optimize the incubation time. A typical incubation time is between 15-30 minutes.[6]

Issue: Unstained control cells show high fluorescence.

  • Potential Cause: Autofluorescence. Some cells and tissues have endogenous molecules (like FAD, FMN, and NADH) that fluoresce naturally, contributing to background noise.[1]

    • Solution: Image an unstained control sample to assess the level of autofluorescence.[6] If autofluorescence is significant, consider using a dye with a different spectral profile or employing spectral unmixing techniques if your imaging system supports it.[6] Since this compound is in the far-red spectrum, it already helps to minimize autofluorescence which is more common in the UV to green range.[9]

Issue: Speckled or punctate background staining.

  • Potential Cause 1: Dye precipitation or aggregation.

    • Solution: Briefly centrifuge the dye solution before diluting it for use.[1] You can also filter the diluted staining solution if necessary.[1]

  • Potential Cause 2: Debris from dead cells in the culture.

    • Solution: Gently wash cells before staining to remove dead cells and debris.[1] Removing dead cells and debris can be achieved by low-speed spinning or Ficoll gradient centrifugation.[9]

Quantitative Data Summary

ParameterFluorescence MicroscopyFlow CytometryReference
Recommended Working Concentration 1 - 10 µM25 nM - 1 µM[10]
Typical Incubation Time 15 - 30 minutes15 - 30 minutes[6]
Excitation Maximum (with DNA) ~612 nm~612 nm[1]
Emission Maximum (with DNA) ~631 nm~631 nm[1][11]

Experimental Protocols

Protocol 1: Staining of Apoptotic and Necrotic Cells with this compound and Propidium Iodide (PI) for Fluorescence Microscopy

This protocol allows for the differentiation of live, apoptotic, and necrotic cells.[6]

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Culture cells and induce apoptosis or necrosis as required by your experimental design. Include an untreated control group.

  • Staining Solution Preparation: Prepare a staining solution containing the desired final concentrations of this compound (e.g., 1 µM) and Propidium Iodide (e.g., 1.5 µM) in PBS.

  • Staining:

    • Wash the cells twice with PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[6]

  • Washing: Wash the cells twice with PBS to remove excess dyes.[6]

  • Imaging:

    • Mount the coverslip on a microscope slide using an antifade mounting medium.

    • Image the cells immediately.

    • Expected Results:

      • Live cells will show little to no fluorescence.[6]

      • Early apoptotic cells will show green fluorescence (this compound positive).[6]

      • Late apoptotic and necrotic cells will show both green and red fluorescence (this compound and PI positive).[6]

Protocol 2: Nuclear Staining of Fixed and Permeabilized Cells

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for this compound

Procedure:

  • Cell Preparation: Grow cells on coverslips or in a multi-well plate.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[6]

  • Washing: Wash the cells three times with PBS.[6]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[6]

  • Washing: Wash the cells three times with PBS.[6]

  • Staining:

    • Prepare the this compound staining solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in PBS.[6]

    • Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.[6]

  • Washing: Wash the cells three times with PBS.[6]

  • Mounting and Imaging: Mount the coverslips and image the cells.

Visualizations

YO_PRO_3_Mechanism cluster_cell_states Cell States cluster_dyes Fluorescent Dyes cluster_outcomes Staining Outcome Live_Cell Live Cell (Intact Membrane) No_Staining No Staining Live_Cell->No_Staining Apoptotic_Cell Apoptotic Cell (Compromised Membrane) YO_PRO_3_Positive This compound Positive (Far-Red Fluorescence) Apoptotic_Cell->YO_PRO_3_Positive Necrotic_Cell Necrotic Cell (Ruptured Membrane) YO_PRO_3_PI_Positive This compound & PI Positive (Far-Red & Red Fluorescence) Necrotic_Cell->YO_PRO_3_PI_Positive YO_PRO_3 This compound YO_PRO_3->Live_Cell Impermeant YO_PRO_3->Apoptotic_Cell Permeant YO_PRO_3->Necrotic_Cell Permeant PI Propidium Iodide (PI) PI->Live_Cell Impermeant PI->Apoptotic_Cell Impermeant PI->Necrotic_Cell Permeant

Caption: Mechanism of this compound and Propidium Iodide staining in different cell populations.

Troubleshooting_Workflow Start High Background Fluorescence Observed Q1 Is the dye concentration optimized? Start->Q1 Sol1 Titrate dye concentration. (e.g., 1-10 µM for microscopy) Q1->Sol1 No Q2 Are wash steps adequate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Increase number and/or duration of washes (2-3x with PBS). Q2->Sol2 No Q3 Is autofluorescence a factor? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Image unstained controls. Use spectral unmixing if available. Q3->Sol3 Yes Q4 Is there evidence of dye precipitation? Q3->Q4 No A3_Yes Yes A3_No No Sol3->Q4 Sol4 Centrifuge stock solution before use. Filter diluted staining solution. Q4->Sol4 Yes End Reduced Background Fluorescence Q4->End No A4_Yes Yes A4_No No Sol4->End

Caption: A logical workflow for troubleshooting high background fluorescence with this compound.

References

YO-PRO-3 Viability Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YO-PRO-3 viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in assessing cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a viability dye?

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1] As a carbocyanine monomer dye, it has a very strong binding affinity for double-stranded DNA (dsDNA).[2][3] Its mechanism as a viability marker is based on its inability to cross the intact plasma membrane of healthy, live cells. In apoptotic or necrotic cells, the integrity of the cell membrane is compromised, which allows this compound to enter the cell.[2][3] Once inside, it intercalates with dsDNA, leading to a significant enhancement of its fluorescence.[2][3] This property allows for the differentiation between live cells (no fluorescence) and dead or dying cells (bright far-red fluorescence).[1] The dye is essentially non-fluorescent when not bound to nucleic acids, which contributes to a good signal-to-noise ratio.[2][4]

Q2: What are the most common causes of false positives and high background fluorescence with this compound?

  • Excessive Dye Concentration: Using a higher-than-optimal concentration of this compound is a frequent cause of nonspecific binding and high background.[2]

  • Inadequate Washing: Insufficient washing after the staining step can leave unbound dye in the sample, contributing to background fluorescence.[2]

  • Long Incubation Times: Prolonging the incubation period with the dye can increase the chances of nonspecific binding and potential uptake by healthy cells.[2]

  • Cell Autofluorescence: Some cell types naturally contain endogenous molecules that fluoresce, which can interfere with the this compound signal.[2]

  • Nonspecific Binding: The dye may bind to other cellular components besides DNA or to the surface of the experimental vessel.[2]

  • P2X7 Receptor Activation: In certain cell types, the activation of the P2X7 purinergic receptor by extracellular ATP can lead to the formation of pores in the plasma membrane of viable cells, allowing for the entry of this compound and resulting in a false-positive signal.[1][5]

Q3: Can this compound distinguish between apoptotic and necrotic cells?

On its own, this compound indicates a loss of membrane integrity, which occurs in both late-stage apoptosis and necrosis.[6] To differentiate between these stages of cell death, this compound is often used in conjunction with other dyes, such as Propidium Iodide (PI). In this dual-staining approach:

  • Live cells exclude both dyes and show little to no fluorescence.[1]

  • Early apoptotic cells may show some permeability to this compound but still exclude PI.[6]

  • Late apoptotic and necrotic cells have highly compromised membranes and will be stained by both this compound and PI.[1][6]

Q4: Is this compound suitable for experiments involving cell fixation?

No, this compound and other DNA intercalating dyes are generally not suitable for experiments that require fixation and permeabilization.[7] The fixation process itself can compromise the integrity of the plasma membrane, leading to the dye entering and staining healthy cells, thus generating false-positive results.[7] For applications requiring fixation, amine-reactive "fixable" viability stains are a better alternative.[7][8]

Troubleshooting Guides

Issue 1: High Background Fluorescence in All Samples

This is one of the most common issues and can significantly impact data quality.

Probable Cause Suggested Solution
Dye concentration is too high [2]Perform a titration experiment to determine the optimal this compound concentration for your specific cell type and experimental conditions. Start with the manufacturer's recommended concentration and test a range of lower concentrations to find the best signal-to-noise ratio.
Inadequate washing [2]Increase the number and/or duration of wash steps with phosphate-buffered saline (PBS) after staining to ensure all unbound dye is removed.
Long incubation time [2]Optimize the incubation time. Shorter incubation periods (e.g., 15-20 minutes) may be sufficient and can reduce nonspecific binding.
Autofluorescence [2]Analyze an unstained control sample to determine the level of intrinsic cell fluorescence. If it is high, consider using a viability dye with a different spectral profile.
Nonspecific binding to surfaces [2]If using microscopy, consider using glass-bottom plates or dishes instead of plastic, as some dyes can bind to plastic surfaces.

Logical Workflow for Troubleshooting High Background

high_background_troubleshooting Troubleshooting High Background Fluorescence with this compound start Start: High Background Observed check_concentration Is Dye Concentration Optimized? start->check_concentration titrate_dye Action: Perform Dye Titration (Test lower concentrations) check_concentration->titrate_dye No check_washing Are Wash Steps Adequate? check_concentration->check_washing Yes titrate_dye->check_washing problem_resolved Problem Resolved titrate_dye->problem_resolved increase_washing Action: Increase Number and/or Duration of Washes check_washing->increase_washing No check_incubation Is Incubation Time Too Long? check_washing->check_incubation Yes increase_washing->check_incubation increase_washing->problem_resolved reduce_incubation Action: Reduce Incubation Time check_incubation->reduce_incubation Yes check_autofluorescence Is Autofluorescence High in Unstained Control? check_incubation->check_autofluorescence No reduce_incubation->check_autofluorescence reduce_incubation->problem_resolved consider_alternatives Action: Consider Alternative Dyes with Different Spectra check_autofluorescence->consider_alternatives Yes check_autofluorescence->problem_resolved No contact_support Problem Persists: Contact Technical Support consider_alternatives->contact_support

A step-by-step workflow for diagnosing high background fluorescence.
Issue 2: A Population of Seemingly "Healthy" Cells is Staining Positive for this compound

This can be a perplexing issue, suggesting that viable cells are permeable to the dye.

Probable Cause Suggested Solution
P2X7 receptor activation [1][5]The presence of extracellular ATP in the cell culture medium, often released from stressed or dying cells, can activate P2X7 receptors, forming pores that allow this compound to enter healthy cells. To test for this, consider adding a P2X7 antagonist to a control sample to see if it reduces the number of this compound positive cells. Also, minimize cell stress during handling to reduce ATP release.
Drug/Compound Effects Some experimental compounds may directly affect membrane permeability or interact with the dye, leading to unexpected staining. Run appropriate vehicle controls and test the compound's effect on staining in a known healthy cell population.
Sub-optimal Culture Conditions Cells that are stressed due to factors like nutrient deprivation, pH changes, or over-confluency may have compromised membranes, even if they haven't fully undergone apoptosis. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Signaling Pathway: P2X7 Receptor-Mediated this compound Uptake

P2X7_pathway P2X7 Receptor-Mediated this compound Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane of Viable Cell cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7_inactive P2X7 Receptor (Inactive) ATP->P2X7_inactive Binds to YOPRO3 This compound P2X7_active P2X7 Receptor (Active Pore) YOPRO3->P2X7_active Enters through Pore DNA Nuclear DNA YOPRO3->DNA Intercalates with P2X7_inactive->P2X7_active Activates & Forms Pore Fluorescence Far-Red Fluorescence (False Positive) DNA->Fluorescence Leads to

Activation of P2X7 receptors by extracellular ATP can cause false positives.

Data Presentation

Comparison of this compound with Other Common Viability Dyes
Feature This compound Propidium Iodide (PI) TO-PRO-3 DRAQ7™ Fixable Viability Dyes (Amine-reactive)
Primary Application Dead/Late Apoptotic Cell Stain[8]Dead/Necrotic Cell Stain[8]Dead Cell StainDead Cell Stain[7]Dead Cell Stain for Live and Fixed Cells[7]
Mechanism of Action DNA Intercalator[2]DNA/RNA Intercalator[8]DNA Intercalator[7]DNA Intercalator[7]Covalent binding to amines[7]
Fixable? No[7]NoNo[7]No[7]Yes[7][8]
Excitation Max (nm) ~612[9]~535~642~599/644[7]Varies by dye
Emission Max (nm) ~631[9]~617~661~694[7]Varies by dye
Multicolor Panel Friendliness High (Far-red emission)[8]Moderate (Broad emission)[8]High (Far-red emission)High (Far-red emission)[7]High (Multiple color options)

Experimental Protocols

Protocol 1: Staining Suspension Cells with this compound and PI for Flow Cytometry

This protocol allows for the differentiation between live, apoptotic, and necrotic/late apoptotic cells.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • Phosphate-Buffered Saline (PBS), cold

  • Cell suspension (e.g., Jurkat cells treated to induce apoptosis)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line using a suitable method. Include an untreated control cell population.

    • Harvest the cells and wash them once with cold PBS.

    • Resuspend the cells in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[1]

    • Add Propidium Iodide to a final concentration of 1.5 µM.[1]

    • Gently mix and incubate the cells on ice, protected from light, for 20-30 minutes.[1]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible after staining.

    • Excite this compound with a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect emission around 631 nm.[1]

    • Excite PI with a 488 nm laser and detect emission around 617 nm.[1]

    • Use unstained, this compound only, and PI only stained cells to set up proper compensation and gates.

Expected Results:

  • Live cells: Low to no fluorescence for both this compound and PI.[1]

  • Apoptotic cells: Positive for this compound (far-red fluorescence) and negative for PI.[1]

  • Necrotic/Late Apoptotic cells: Positive for both this compound and PI.[1]

Workflow for Flow Cytometry Viability Assay

flow_cytometry_workflow Flow Cytometry Viability Assay Workflow start Start: Prepare Cell Suspension (Control & Treated) wash_cells Wash Cells with Cold PBS start->wash_cells resuspend_cells Resuspend Cells in PBS (1x10^6 cells/mL) wash_cells->resuspend_cells add_dyes Add this compound (0.1 µM) and PI (1.5 µM) resuspend_cells->add_dyes incubate Incubate on Ice for 20-30 min (Protect from Light) add_dyes->incubate analyze Analyze on Flow Cytometer incubate->analyze gate_populations Gate Populations: - Live (this compound-/PI-) - Apoptotic (this compound+/PI-) - Necrotic (this compound+/PI+) analyze->gate_populations

A generalized workflow for a dual-staining viability assay using flow cytometry.
Protocol 2: Staining Adherent Cells with this compound for Fluorescence Microscopy

This protocol is for the visualization of dead cells in an adherent cell culture.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency. Include treated (to induce cell death) and untreated (control) samples.

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS to remove any residual medium.[2]

  • Staining:

    • Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[3]

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate for 5-15 minutes at room temperature, protected from light.[3]

  • Imaging:

    • Remove the staining solution and gently wash the cells 2-3 times with PBS to remove excess dye.[2]

    • Immediately image the cells using a fluorescence microscope equipped with a far-red filter set (e.g., Cy5).

    • Dead cells will exhibit bright nuclear fluorescence.

References

Optimizing YO-PRO-3 Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your YO-PRO-3 staining experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1][2] In healthy, viable cells, the intact plasma membrane prevents this compound from entering. However, during the late stages of apoptosis and necrosis, the cell membrane's integrity is compromised, allowing the dye to enter the cell.[3] Once inside, this compound binds to double-stranded DNA (dsDNA), leading to a significant increase in its fluorescence.[3][4] This mechanism allows for the differentiation between live, apoptotic, and necrotic cells.

Q2: Can this compound distinguish between apoptosis and necrosis?

On its own, this compound cannot definitively distinguish between apoptosis and necrosis because both processes involve compromised plasma membranes.[5] To differentiate between these forms of cell death, it is often used in combination with other dyes like Propidium Iodide (PI).[5][6]

Q3: What is the optimal incubation time for this compound staining?

The optimal incubation time can vary depending on the cell type and experimental conditions. However, a general range of 15 to 30 minutes is recommended for most applications, including flow cytometry and fluorescence microscopy.[1][5] For fixed-cell imaging, incubation times may be extended up to 30 minutes.[7]

Q4: What is the recommended concentration of this compound?

The ideal concentration of this compound should be determined empirically for each specific cell type and application. Below are typical starting concentration ranges:

ApplicationRecommended Concentration Range
Flow Cytometry25 nM - 1 µM[8]
Fluorescence Microscopy (Live Cells)1 µM - 10 µM[3][8]
Fluorescence Microscopy (Fixed Cells)1 µM - 10 µM[7]
3D Cell Culture Models1 µM - 5 µM[9]

Q5: How should I store the this compound stock solution?

This compound iodide is typically supplied as a 1 mM solution in DMSO and should be stored at -20°C, protected from light.[5][10] Before use, it is recommended to warm the vial to room temperature and briefly centrifuge it to ensure the solution is homogeneous.[5][10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal - Suboptimal Dye Concentration: The concentration of this compound may be too low.[2][10] - Insufficient Incubation Time: The incubation period may not be long enough.[5][7] - Inadequate Permeabilization (for fixed cells): The cell and nuclear membranes are not sufficiently permeabilized.[7][10] - Incorrect Instrument Settings: The microscope or flow cytometer filters are not appropriate for this compound.[5][10]- Perform a concentration titration to find the optimal concentration for your cells.[7] - Increase the incubation time within the recommended 15-30 minute range.[5][7] - Optimize the permeabilization step by trying different reagents or adjusting the incubation time.[10] - Ensure you are using the correct excitation and emission filters (~612/631 nm).[2][10]
High Background Fluorescence - Excessive Dye Concentration: Using too much this compound is a common cause of high background.[2] - Inadequate Washing: Failure to remove unbound dye after staining.[2] - Long Incubation Times: Incubating for too long can increase non-specific binding.[2] - Cell Autofluorescence: Some cell types naturally fluoresce.[2]- Reduce the this compound concentration.[2] - Ensure thorough washing (2-3 times with PBS) after the incubation step.[1][2] - Optimize and potentially shorten the incubation time.[2] - Include an unstained control to assess the level of autofluorescence.[2]
Non-Specific Cytoplasmic Staining (in fixed cells) - RNA Binding: this compound can bind to RNA in the cytoplasm.[10] - Suboptimal Fixation/Permeabilization: Harsh treatments can alter cellular structures.[10]- Consider an RNase treatment step to improve nuclear specificity.[10][11] - Test different fixation and permeabilization agents and conditions.[10]

Experimental Protocols

Protocol 1: Staining of Apoptotic Cells for Fluorescence Microscopy

This protocol outlines the steps for visualizing late-stage apoptotic and necrotic cells using fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or imaging dishes

  • Fluorescence microscope with appropriate filters (e.g., Cy5)

Procedure:

  • Cell Preparation: Culture cells under your desired experimental conditions.

  • Washing: Gently wash the cells twice with PBS.[3]

  • Staining Solution Preparation: Prepare a working solution of this compound in PBS or a suitable buffer at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[3]

  • Incubation: Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[3]

  • Final Washes: Gently wash the cells twice with PBS to remove excess dye.[3]

  • Imaging: Mount the coverslip and visualize the cells using a fluorescence microscope. Dead and late-stage apoptotic cells will show bright nuclear fluorescence.[3]

Protocol 2: Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol details the use of this compound in conjunction with Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) (1 mg/mL in water)

  • 1X Annexin-Binding Buffer or PBS

  • Cell suspension

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your cells of interest and include an untreated control group. Harvest the cells and resuspend them in cold PBS. Adjust the cell density to approximately 1 x 10^6 cells/mL in 1X Annexin-Binding Buffer.[1]

  • Staining: Add this compound to the cell suspension to a final concentration of 200-500 nM.[1] Add PI to a final concentration of 1.5 µM.[3]

  • Incubation: Gently vortex the cell suspension and incubate for 15-30 minutes on ice or at room temperature, protected from light.[1]

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible without a wash step.[1]

    • Live cells: Low fluorescence.

    • Apoptotic cells: High this compound fluorescence and low PI fluorescence.[3]

    • Necrotic/Late Apoptotic cells: High fluorescence in both this compound and PI channels.[3]

Visualizing Experimental Workflows

G General Workflow for this compound Staining cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment harvesting 2. Harvest Cells cell_culture->harvesting washing_pre 3. Wash with PBS harvesting->washing_pre stain_prep 4. Prepare this compound Solution washing_pre->stain_prep incubation 5. Incubate Cells (15-30 min) stain_prep->incubation washing_post 6. Wash (Microscopy Only) incubation->washing_post acquire 7. Data Acquisition incubation->acquire Flow Cytometry (No Wash) washing_post->acquire microscopy Fluorescence Microscopy flow_cytometry Flow Cytometry

Caption: A generalized workflow for this compound staining experiments.

G Apoptosis Detection with this compound and PI cluster_cell_states cluster_dyes live Live Cells (Intact Membrane) yo_pro_neg This compound Negative live->yo_pro_neg pi_neg PI Negative live->pi_neg apoptotic Apoptotic Cells (Compromised Membrane) apoptotic->pi_neg yo_pro_pos This compound Positive apoptotic->yo_pro_pos necrotic Necrotic/Late Apoptotic Cells (Loss of Membrane Integrity) necrotic->yo_pro_pos pi_pos PI Positive necrotic->pi_pos

Caption: Differentiating cell populations using this compound and PI.

References

Technical Support Center: Preventing YO-PRO-3 Photobleaching in Time-Lapse Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YO-PRO-3 iodide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound photobleaching during time-lapse imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1] It is a carbocyanine-based dye that has a strong affinity for double-stranded DNA (dsDNA).[2] In healthy, live cells with intact plasma membranes, this compound cannot enter the cell. However, in late-stage apoptotic and necrotic cells, the cell membrane becomes compromised, allowing this compound to enter and bind to the nuclear DNA.[3] This binding event leads to a significant increase in its fluorescence, making it a reliable marker for cell death.[3]

Q2: What causes photobleaching of this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal.[4] For this compound, this is primarily caused by prolonged exposure to high-intensity excitation light during fluorescence microscopy.[4] The energy from the light can induce chemical modifications in the dye molecule, rendering it unable to fluoresce.

Q3: How can I tell if my this compound signal loss is due to photobleaching or a biological effect?

A3: To distinguish between photobleaching and a genuine biological change, you can create a photobleaching curve. This involves imaging a control sample of fixed, stained cells under the same time-lapse conditions as your experiment. If you observe a similar rate of signal decay in the fixed cells, it is likely due to photobleaching.[4]

Q4: Are there alternative dyes to this compound that are more photostable?

A4: Yes, several alternatives to this compound are available, such as TO-PRO-3 and DRAQ7™.[5] These dyes also stain the nuclei of dead cells and have far-red emission spectra. While direct quantitative comparisons of photostability can be application-specific, some alternatives may offer improved resistance to photobleaching under certain conditions. It is recommended to test different dyes for your specific experimental setup.[5]

Q5: Can I use antifade reagents with this compound in live-cell imaging?

A5: While many antifade reagents are designed for fixed cells, some formulations are available for live-cell imaging. Reagents containing components like Trolox can help reduce photobleaching in live-cell experiments.[6] However, it's crucial to ensure the chosen antifade reagent is compatible with live cells and does not induce toxicity.

Troubleshooting Guides

Problem 1: Rapid loss of this compound fluorescence signal during time-lapse imaging.

This is a classic sign of photobleaching. Follow these steps to mitigate the issue:

Solution:

  • Optimize Imaging Parameters: The most effective way to reduce photobleaching is to minimize the total light exposure to the sample.

    • Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that provides a detectable signal.

    • Decrease Exposure Time: Use the shortest possible camera exposure time that maintains a good signal-to-noise ratio.

    • Increase Time Interval: For long-term time-lapse experiments, increase the interval between image acquisitions.

  • Utilize Antifade Reagents: For fixed-cell imaging, using a high-quality antifade mounting medium is crucial. Popular choices include ProLong™ Gold and VECTASHIELD®.[7][8] For live-cell imaging, consider using a live-cell compatible antifade reagent.

  • Choose a More Photostable Alternative: If optimizing imaging parameters and using antifade reagents are insufficient, consider testing an alternative far-red dead cell stain with potentially higher photostability, such as DRAQ7™.[5]

Problem 2: High background fluorescence, obscuring the this compound signal.

High background can make it difficult to distinguish true positive signals from noise.

Solution:

  • Optimize this compound Concentration: Using too high a concentration of this compound is a common cause of high background.[2] Perform a titration to determine the lowest effective concentration for your cell type and experimental conditions.

  • Ensure Thorough Washing: After staining, wash the cells sufficiently with phosphate-buffered saline (PBS) or an appropriate buffer to remove any unbound dye.[2]

  • Use Phenol (B47542) Red-Free Medium: For live-cell imaging, use a culture medium that does not contain phenol red, as it can contribute to background fluorescence.

  • Check for Autofluorescence: Image an unstained control sample to assess the level of cellular autofluorescence. If it is high in the far-red channel, consider using a dye with a different emission spectrum.

Problem 3: Weak or no this compound signal in apoptotic cells.

A faint or absent signal can be due to several factors.

Solution:

  • Confirm Apoptosis Induction: Ensure that your method for inducing apoptosis is effective. Include a positive control in your experiment to verify that cells are reaching the late stages of apoptosis where membrane integrity is compromised.

  • Optimize Staining Protocol:

    • Increase this compound Concentration: If the signal is consistently weak, you may need to increase the dye concentration.

    • Adjust Incubation Time: Ensure you are incubating the cells with this compound for a sufficient amount of time (typically 15-30 minutes).[3]

  • Check Microscope Filter Sets: Verify that you are using the correct filter set for this compound excitation and emission (Excitation max: ~612 nm, Emission max: ~631 nm).[3]

Quantitative Data

To provide a quantitative understanding of this compound photobleaching, we present simulated data from a hypothetical experiment.

Table 1: Effect of Imaging Parameters on this compound Photostability

This table illustrates the percentage of initial fluorescence intensity remaining after 30 minutes of continuous time-lapse imaging under different conditions.

Laser Power (%)Exposure Time (ms)Remaining Fluorescence (%)
510085
1010065
2010040
520070
1020050
2020025
Table 2: Comparative Photostability of this compound and Alternatives

This table compares the photostability of this compound with two common alternatives under identical imaging conditions (10% laser power, 100 ms (B15284909) exposure).

DyeInitial Quantum YieldRemaining Fluorescence after 30 min (%)
This compound0.16 (DNA-bound)65
TO-PRO-3~0.1 (DNA-bound)75
DRAQ7™Not reported80
Table 3: Efficacy of Antifade Reagents on this compound Photostability

This table shows the effect of different antifade mounting media on the photostability of this compound in fixed cells imaged for 30 minutes (10% laser power, 100 ms exposure).

Antifade ReagentRemaining Fluorescence (%)
PBS (no antifade)65
ProLong™ Gold90
VECTASHIELD®88
Trolox (live-cell)82

Experimental Protocols

Protocol 1: Quantification of this compound Photobleaching

This protocol outlines a method to generate a photobleaching curve and quantify the rate of fluorescence decay.

1. Cell Culture and Induction of Apoptosis:

  • Culture your cells of interest to ~70-80% confluency.

  • Induce apoptosis using a known stimulus (e.g., staurosporine, UV irradiation). Include a negative control of untreated cells.

  • Incubate for a sufficient time to allow cells to enter late-stage apoptosis.

2. Staining:

  • Prepare a working solution of 1 µM this compound in PBS or an appropriate imaging buffer.

  • Wash the cells twice with PBS.

  • Incubate the cells with the this compound solution for 15-30 minutes at room temperature, protected from light.[3]

  • Wash the cells three times with PBS to remove unbound dye.[9]

3. Time-Lapse Imaging:

  • Mount the sample on a fluorescence microscope equipped with an environmental chamber for live-cell imaging if applicable.

  • Select a field of view containing both live and apoptotic (this compound positive) cells.

  • Set the imaging parameters (laser power, exposure time, time interval) that you intend to use for your experiment.

  • Acquire a time-lapse series of images for a desired duration (e.g., 30-60 minutes).

4. Data Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual apoptotic cells at each time point.[10]

  • Correct for background fluorescence by subtracting the mean intensity of a background region from the intensity of the cells.

  • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at time = 0).

  • Plot the normalized fluorescence intensity against time to generate a photobleaching curve.

Visualizations

Apoptosis Signaling Pathway Leading to this compound Uptake

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase Caspase Cascade cluster_membrane Membrane Alterations cluster_staining This compound Staining Stimulus e.g., Staurosporine, UV Caspase3 Activated Caspase-3 Stimulus->Caspase3 Pannexin Pannexin Channel Opening Caspase3->Pannexin P2X7 P2X7 Receptor Activation Caspase3->P2X7 Membrane Increased Membrane Permeability Pannexin->Membrane P2X7->Membrane YOPRO_entry This compound Enters Cell Membrane->YOPRO_entry YOPRO_binds Binds to dsDNA YOPRO_entry->YOPRO_binds Fluorescence Far-Red Fluorescence YOPRO_binds->Fluorescence

Caption: Apoptotic signaling cascade leading to this compound uptake and fluorescence.

Experimental Workflow for Quantifying Photobleaching

photobleaching_workflow A Cell Culture & Apoptosis Induction B This compound Staining A->B C Time-Lapse Microscopy B->C D Image Analysis (e.g., ImageJ) C->D E Measure Mean Fluorescence Intensity D->E F Background Correction E->F G Normalize Fluorescence Intensity F->G H Generate Photobleaching Curve G->H

Caption: Workflow for quantifying this compound photobleaching in time-lapse imaging.

References

Technical Support Center: Compensation Strategies for YO-PRO-3 Spectral Overlap

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing spectral overlap issues encountered when using YO-PRO-3 in multicolor fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound is a carbocyanine-based, far-red fluorescent nucleic acid stain.[1] It is cell-impermeant and selectively enters cells with compromised plasma membranes, making it a valuable tool for identifying late-stage apoptotic and necrotic cells.[1][2] Upon binding to double-stranded DNA (dsDNA), its fluorescence is significantly enhanced.[1][3] Its key spectral properties are summarized in the table below.

Q2: Why is compensation required when using this compound in a multicolor panel?

A2: Like most fluorophores, this compound has a broad emission spectrum, meaning its fluorescence can be detected in detectors intended for other fluorochromes with overlapping emission profiles.[4][5] This phenomenon, known as spectral overlap or spillover, can lead to false-positive signals.[4][6] Compensation is a mathematical correction that subtracts this spillover signal, ensuring the accuracy of multicolor flow cytometry data.[6][7]

Q3: Which common fluorophores are most likely to experience spectral overlap with this compound?

A3: Fluorophores with emission spectra in the far-red range are most likely to have spectral overlap with this compound. The degree of overlap will depend on the specific filters used in the flow cytometer. Common fluorophores that may require compensation include:

  • Allophycocyanin (APC)

  • Alexa Fluor 647

  • PerCP-Cy5.5

  • PE-Cy5[6]

Q4: What are single-stain compensation controls and why are they critical?

A4: Single-stain controls are samples that are stained with only one fluorophore from your multicolor panel.[8][9] These controls are essential for calculating the amount of spectral overlap from each dye into every other detector.[5][8] This information is then used to create a compensation matrix, which is applied to your experimental samples to correct for the spillover.[4][10]

Q5: How bright should my single-stain control for this compound be?

A5: The positive population in your single-stain control must be at least as bright as, and preferably brighter than, the signal you expect in your fully stained experimental samples.[11][12] A dim positive control can lead to inaccurate compensation calculations and erroneous data.[6][11] To achieve a bright this compound positive control, it is often necessary to treat a subset of cells to induce cell death (e.g., via heat shock or ethanol (B145695) treatment) to ensure a distinct positive population.[6][7]

Troubleshooting Guides

Issue 1: Apparent False-Positive Population in a Channel Adjacent to this compound

Symptom: After running your multicolor experiment, you observe a population of cells that appears positive for a marker in a channel adjacent to this compound (e.g., APC or Alexa Fluor 647), even though you expect it to be negative.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inadequate Compensation 1. Verify Single-Stain Controls: Ensure your this compound single-stain control has a clearly defined positive and negative population, and the positive population is sufficiently bright.[8][11] 2. Re-calculate Compensation Matrix: Using your software (e.g., FlowJo), re-gate on your single-stain controls and recalculate the compensation matrix.[13] 3. Use Compensation Beads: If obtaining a bright positive population with cells is difficult, consider using antibody-capture beads for your antibody-based markers and cells for this compound to set compensation.[12][14]
Incorrect Gating on Controls 1. Review Gating Strategy: Ensure the gates for your positive and negative populations in the single-stain controls are set correctly. The negative gate should be set on the unstained population, and the positive gate on the brightly stained population.[6][10]
Instrument Settings Mismatch 1. Consistent Settings: Confirm that the laser power and detector voltage settings used for acquiring your single-stain controls are identical to those used for your experimental samples.[6][12]
Issue 2: High Signal Spreading in Channels Receiving Spillover from this compound

Symptom: After compensation, the negative population in a channel receiving spillover from this compound (e.g., the APC channel) appears much wider than the negative population in an unstained control. This can make it difficult to resolve dimly positive populations.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Very Bright this compound Signal 1. Titrate this compound Concentration: While a bright control is necessary, an overly bright signal in your experimental samples can worsen spreading. Titrate the this compound concentration to find a balance between a strong signal in dead cells and minimal spreading.[6]
Suboptimal Filter Selection 1. Use Narrower Bandpass Filters: If your instrument's filter configuration is customizable, consider using a narrower bandpass filter for the channel experiencing high spread to exclude more of the spillover from this compound.[6]
Panel Design Issues 1. Strategic Fluorophore Placement: In your panel design, avoid placing markers for dimly expressed antigens in channels that receive significant spillover from bright dyes like this compound.[6] Utilize online panel design tools to predict and minimize spectral overlap.

Data Presentation

Table 1: Spectral Properties of this compound and Common Overlapping Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Common Laser Line (nm)
This compound 612 - 613[15][16]629 - 631[15][16]594 or 633/640[6][17]
Propidium Iodide (PI) ~535~617488 or 561[1]
Allophycocyanin (APC) ~650~660633/640
Alexa Fluor 647 ~650~668633/640
PerCP-Cy5.5 ~482~695488
PE-Cy5 ~496, 565~667488 or 561

Experimental Protocols

Detailed Methodology for Preparing a this compound Single-Stain Compensation Control

This protocol describes the preparation of a single-stain control for this compound for accurate compensation in flow cytometry.

Materials:

  • Cell suspension of the same type used in the experiment.

  • This compound Iodide (1 mM in DMSO).[17]

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free.

  • Heat block or water bath set to 56-60°C (for inducing cell death).

  • Flow cytometer tubes.

Procedure:

  • Cell Preparation:

    • Harvest a sufficient number of cells (e.g., 2-3 million) for the control.

    • Split the cell suspension into two tubes: one for the "live" (negative) population and one for the "dead" (positive) population.

  • Induce Cell Death (for the positive control):

    • To create a brightly positive population, induce cell death in one of the tubes. A common method is heat shock: incubate the cells at 56-60°C for 30 minutes.[6] Alternatively, treatment with 70% ethanol can be used.

    • After induction, wash the cells with PBS to remove any debris.

  • Create a Mixed Population:

    • Combine a small fraction of the dead cells (e.g., 10-20%) with the live cell population in a single flow cytometer tube containing approximately 1x10⁶ cells in 1 mL of PBS.[6][17] This creates a single sample with distinct this compound negative and positive populations.

  • Staining:

    • Prepare a working solution of this compound. A final concentration of 0.1 to 1 µM is a typical starting point, but this should be optimized for your cell type.[6][17]

    • Add the appropriate volume of the this compound working solution to the mixed cell suspension.

    • Vortex gently and incubate for 15-30 minutes at room temperature, protected from light.[6][17]

  • Data Acquisition:

    • Analyze the stained cells on the flow cytometer using the same instrument settings (laser power, PMT voltages, and filter configuration) as your fully stained experimental samples.[6]

    • Ensure you collect a sufficient number of events (e.g., at least 10,000 positive events) for both the negative and positive populations to allow for accurate compensation calculation.[8]

Mandatory Visualization

Workflow for Diagnosing and Correcting this compound Spectral Overlap cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution A Observe unexpected positive population in channel adjacent to this compound C Is the this compound single-stain control optimal? A->C B Observe high signal spreading in adjacent channel B->C D Prepare new control: - Ensure bright positive population - Mix live/dead cells C->D No E Are instrument settings consistent? C->E Yes G Re-calculate compensation matrix with correct gates D->G F Re-acquire controls and samples with identical settings E->F No E->G Yes F->G H Apply new compensation matrix to experimental data G->H I Data correctly compensated H->I Problem Solved J If spreading persists: - Titrate this compound - Optimize filters/panel design H->J Spreading Issue

Caption: A logical workflow for troubleshooting and resolving spectral overlap issues involving this compound.

Concept of Spectral Overlap and Compensation cluster_0 Uncompensated Data cluster_1 Compensation cluster_2 Compensated Data YOPRO_Source This compound Emission YOPRO_Detector This compound Detector (e.g., 660/20 BP) YOPRO_Source->YOPRO_Detector Primary Signal APC_Detector APC Detector (e.g., 670 LP) YOPRO_Source->APC_Detector Spillover Signal APC_Source APC Emission APC_Source->APC_Detector Primary Signal Single_Stain Single-Stain Controls (this compound only & APC only) Calc_Matrix Calculate Spillover (this compound into APC channel) Single_Stain->Calc_Matrix Comp_Matrix Compensation Matrix Calc_Matrix->Comp_Matrix APC_Detector_Comp APC Detector Signal Spillover_Value Subtract Spillover Value Comp_Matrix->Spillover_Value Corrected_APC Corrected APC Signal APC_Detector_Comp->Spillover_Value Spillover_Value->Corrected_APC

Caption: Visualization of how this compound's emission can spill over and how compensation corrects it.

References

effect of cell density on YO-PRO-3 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of cell density on the efficiency of YO-PRO-3 staining for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1][2][3][4] Its core function is to identify cells with compromised plasma membranes. In healthy cells, the intact membrane prevents the dye from entering. However, in late-stage apoptotic or necrotic cells, membrane integrity is lost, allowing this compound to enter, bind to DNA, and emit a strong fluorescent signal.[1] This makes it a valuable tool for cell viability and cell death assays.[1]

Q2: How does cell density fundamentally affect cell-based assays?

Cell seeding density is a critical parameter in any cell-based assay. Overcrowding should be avoided as it can lead to issues like nutrient depletion, contact inhibition, and altered cellular metabolism, which can inadvertently induce apoptosis or necrosis.[5] Conversely, if cells are too sparse, the signal may be too dim to measure accurately.[6] Optimizing cell density is crucial for a healthy cell population and a robust assay window.[5]

Q3: Can cell density directly impact this compound staining results?

Yes, cell density can significantly impact this compound staining efficiency both directly and indirectly.

  • Directly: In highly confluent or 3D cultures, cells in lower layers may have limited physical access to the dye, leading to underestimation of cell death.[7]

  • Indirectly: Overly dense cultures can experience increased spontaneous apoptosis or necrosis due to resource depletion, leading to a higher background of this compound positive cells that is not related to the experimental treatment.[5]

Q4: What is the recommended cell density for this compound staining?

The optimal cell density is highly dependent on the cell type, the culture vessel (e.g., 96-well plate, flask), and the duration of the experiment. For plate-based assays, a common starting point is to seed cells to reach 70-80% confluency at the time of the assay. For suspension cells, a concentration of approximately 1 x 10^6 cells/mL is often used as a starting point for flow cytometry.[8] However, it is critical to perform an optimization experiment for your specific conditions.[5][7]

Troubleshooting Guide

Issue 1: High background of this compound positive cells in negative controls.

Potential Cause Recommended Solution
Cell culture is overgrown. Seed cells at a lower density to ensure they are in a healthy, logarithmic growth phase at the time of the assay. Avoid letting cells become over-confluent.[5]
Excessive dye concentration or incubation time. Reduce the final concentration of this compound (a good starting range is 1-5 µM) or decrease the incubation time (typically 5-15 minutes).[1][2][7]
Inadequate washing. Ensure 2-3 gentle washes with PBS after staining to remove all unbound dye, which can contribute to background fluorescence.[2]
Cell damage during handling. Handle cells gently during washing and reagent addition steps to avoid mechanically damaging the cell membranes.

Issue 2: Weak or no this compound signal in positive controls.

Potential Cause Recommended Solution
Cell density is too low. Increase the initial cell seeding density to ensure a sufficient number of cells are present to generate a detectable signal.[6]
Dye concentration is too low. Increase the this compound concentration within the recommended range. Perform a titration to find the optimal concentration for your cell type.[2][9]
Insufficient number of apoptotic cells. Confirm that your apoptosis-inducing agent and treatment conditions are effective. Use a well-established positive control to validate the protocol.[2]
Incorrect microscope/cytometer settings. Ensure you are using the correct filter sets for this compound (Excitation/Emission: ~612/631 nm) and that instrument settings (e.g., gain, exposure) are appropriate.[2][10]

Quantitative Data Summary

The following table provides hypothetical data illustrating how cell confluency can affect this compound staining in a 96-well plate assay designed to measure treatment-induced cell death.

Seeding Density (cells/well)Confluency at Assay Time% this compound Positive (Untreated Control)% this compound Positive (Treated)Signal-to-Background RatioObservation
5,00020-30% (Too Sparse)2%15%7.5Weak overall signal, difficult to distinguish from noise.[6]
20,00070-80% (Optimal )5%60%12.0Healthy baseline, clear and robust signal upon treatment.
50,000>100% (Overcrowded)25%75%3.0High background in the control group due to spontaneous cell death, reducing the assay window.[5]

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density for this compound Staining

This protocol helps determine the ideal cell density for your experiment.

  • Cell Plating: In a 96-well, clear-bottom black plate, create a serial dilution of your cells. For example, plate densities ranging from 2,500 to 60,000 cells per well.

  • Incubation: Culture the cells for the duration of your planned experiment (e.g., 24-48 hours) under standard conditions (37°C, 5% CO2).

  • Visual Inspection: Before staining, examine the plate under a brightfield microscope. Note the confluency in each well. Wells that are overcrowded or too sparse should be noted.[6]

  • Staining:

    • Gently wash the cells twice with 100 µL of PBS.

    • Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-5 µM.[7]

    • Add the staining solution to each well and incubate for 10-15 minutes at room temperature, protected from light.[1]

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to minimize background fluorescence.[2]

  • Imaging and Analysis: Image the plate using a fluorescence microscope or plate reader with filters appropriate for this compound (Ex/Em: ~612/631 nm).[10] Quantify the fluorescence intensity or the number of positive cells.

Protocol 2: this compound Staining for Apoptosis Detection by Flow Cytometry
  • Cell Preparation: Induce apoptosis in your cell line using your desired method. Prepare a negative control (untreated cells) and positive control in parallel.

  • Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent. Centrifuge the cell suspensions (e.g., 300 x g for 5 minutes) and discard the supernatant.[1]

  • Cell Density Adjustment: Wash the cells in cold PBS and adjust the cell density to approximately 1 × 10^6 cells/mL in PBS.[8]

  • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1-1.0 µM. If desired, a necrotic marker like Propidium Iodide (PI) can be added simultaneously.[1]

  • Incubation: Incubate the cells for 20-30 minutes on ice or at room temperature, protected from light.[8]

  • Data Acquisition: Analyze the stained cells by flow cytometry as soon as possible. Use a 488 nm or 561 nm laser for excitation and collect the this compound fluorescence using an appropriate filter (e.g., ~660/20 nm bandpass filter).[1]

Visualizations

Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_acq Data Acquisition Plate_Cells 1. Plate Cells (Optimize Density) Culture 2. Culture & Treat Plate_Cells->Culture Incubate Wash1 3. Wash (PBS) Culture->Wash1 Add_Dye 4. Add this compound (1-5 µM, 10-15 min) Wash1->Add_Dye Wash2 5. Final Wash (PBS) Add_Dye->Wash2 Image 6. Image or Read Plate (Ex/Em: ~612/631 nm) Wash2->Image Analyze 7. Analyze Data Image->Analyze

General experimental workflow for this compound staining.

Density_Effects cluster_density Cell Density cluster_outcome Staining Outcome Sparse Too Sparse (<40% Confluent) Weak_Signal Weak Signal Low S/N Ratio Sparse->Weak_Signal Optimal Optimal (70-80% Confluent) Good_Result Robust Signal High S/N Ratio Optimal->Good_Result Dense Too Dense (>95% Confluent) High_Bkg High Background Spontaneous Apoptosis Dense->High_Bkg Poor_Access Poor Dye Penetration (Underestimation) Dense->Poor_Access

Logical relationship between cell density and staining outcomes.

References

Technical Support Center: YO-PRO-3 Staining in Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing YO-PRO-3 for nuclear staining in fixed tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in fixed tissues?

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1][2] As a carbocyanine monomer, it exhibits a significant increase in fluorescence upon binding to DNA.[1] In viable cells, an intact plasma membrane prevents the entry of this compound.[3][4] However, in fixed and permeabilized cells, the dye can enter the cell and bind to nucleic acids, making it an effective nuclear counterstain.[1][3] Its far-red emission spectrum is particularly advantageous for multicolor imaging, as it minimizes spectral overlap with common green and red fluorophores.[1]

Q2: Can this compound be used in live-cell imaging?

This compound is generally considered cell-impermeant and is primarily used for staining dead or fixed cells.[5][6] It will only enter live cells if their membrane integrity is compromised, such as in the later stages of apoptosis or necrosis.[3][4] Therefore, it is not suitable for staining the nuclei of healthy, live cells.[5]

Q3: What is the difference between this compound and TO-PRO-3?

Both are far-red fluorescent nuclear stains. However, TO-PRO-3 is recommended for applications requiring highly specific nuclear staining with minimal cytoplasmic signal.[1] this compound may sometimes exhibit weak cytoplasmic staining.[1]

Q4: How does this compound compare to DAPI for nuclear counterstaining in fixed tissues?

This compound offers distinct advantages over the more traditional DAPI stain. Its far-red fluorescence helps to avoid the autofluorescence often present in biological tissues in the blue and green spectral regions where DAPI is excited and emits.[7] This results in clearer images with a better signal-to-noise ratio.[7] Additionally, the spectral separation of this compound from commonly used blue, green, and red fluorophores reduces spectral overlap in multicolor experiments.[7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining in fixed tissues.

Issue 1: Weak or No Nuclear Staining

Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal this compound Concentration The optimal concentration can vary depending on the cell type and experimental conditions. Perform a concentration titration, typically in the range of 1 µM to 10 µM for microscopy.[1][5]
Insufficient Incubation Time Increase the incubation time. A common starting point is 15-30 minutes at room temperature.[1][5]
Inadequate Permeabilization Ensure the permeabilization step is sufficient for your cell or tissue type. The choice of permeabilization agent (e.g., Triton X-100, saponin) and incubation time are critical for allowing this compound to access the nucleus.[1][5]
Photobleaching Minimize the exposure of your samples to excitation light. Use an anti-fade mounting medium to help preserve the fluorescent signal.[1][5] Reduce laser power during image acquisition.[1]
Incorrect Filter Sets Verify that you are using the correct excitation and emission filters for this compound (Excitation/Emission maxima: ~612/631 nm).[5]
Improper Dye Storage Ensure the this compound solution has been stored correctly at ≤–20°C and protected from light. Before use, warm the vial to room temperature and briefly centrifuge it to collect the DMSO solution at the bottom.[5]
Issue 2: High Background Fluorescence

Possible Causes and Solutions:

Possible CauseSuggested Solution
Excessive Dye Concentration Using a concentration of this compound that is too high is a frequent cause of high background.[2] Titrate the concentration to find the optimal balance between signal and background.
Insufficient Washing Inadequate washing after staining fails to remove all unbound dye.[2] Ensure thorough washing with PBS or an appropriate buffer after the this compound incubation.[1]
Non-specific Binding The dye may bind non-specifically to other cellular components.[2] If performing simultaneous immunostaining, using a blocking solution can help reduce non-specific binding.[5]
Autofluorescence Some tissues have endogenous molecules that fluoresce naturally.[2] To check for this, examine an unstained sample using the same filter set.[5]
Issue 3: Non-Specific Cytoplasmic Staining

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inherent Dye Property This compound can sometimes exhibit weak cytoplasmic staining, which may be due to RNA binding.[1][5]
RNase Treatment To improve nuclear specificity, consider an RNase A treatment step before staining to remove cytoplasmic RNA.[5]
Alternative Dye For applications demanding the highest degree of nuclear specificity, consider using TO-PRO-3 as an alternative.[1]

Experimental Protocols

Protocol 1: Standard this compound Staining of Fixed and Permeabilized Cells

This protocol provides a general procedure for nuclear counterstaining with this compound in cultured cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% - 0.25% Triton X-100 in PBS

  • RNase A solution (100 µg/mL in PBS, optional)

  • Anti-fade mounting medium

Procedure:

  • Cell Seeding: Seed cells on coverslips or in a multi-well plate and culture until they reach the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature. Wash the cells three times with PBS for 5 minutes each.[5]

  • Permeabilization: Add 0.25% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature. Wash the cells three times with PBS for 5 minutes each.[5]

  • RNase Treatment (Optional): For higher nuclear specificity, incubate the cells with 100 µg/mL RNase A solution for 30-60 minutes at 37°C. Wash the cells three times with PBS for 5 minutes each.[5]

  • This compound Staining: Prepare a 1 µM this compound staining solution by diluting the stock solution in PBS. Add the staining solution to the cells, ensuring they are completely covered. Incubate for 15-30 minutes at room temperature, protected from light.[5]

  • Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.[5]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~612/631 nm).[1]

Protocol 2: this compound Staining for Apoptosis Detection in Fixed Cells

This compound can be used to identify cells in the later stages of apoptosis where membrane integrity is compromised.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • PBS

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Fixative (e.g., 4% PFA)

Procedure:

  • Induce Apoptosis: Treat cells with an appropriate stimulus to induce apoptosis. Include an untreated cell population as a negative control.

  • Cell Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature. Wash the cells three times with PBS for 5 minutes each.[1]

  • Staining: Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM.[3] Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[3]

  • Washing: Gently wash the cells twice with PBS to remove excess dye.[3]

  • Imaging: Mount the coverslip or place the imaging dish on the microscope stage. Visualize the cells using a far-red filter set. Late apoptotic and necrotic cells will exhibit bright nuclear fluorescence.[3]

Data Presentation

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum (with dsDNA) 612[3]
Emission Maximum (with dsDNA) 631[1]

Table 2: Recommended Working Concentrations for this compound

ApplicationTypical Concentration Range
Fluorescence Microscopy 1 µM - 10 µM[1]
Flow Cytometry 25 nM - 1 µM[8]

Visualizations

experimental_workflow General Workflow for this compound Staining in Fixed Tissues cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Analysis cell_seeding Cell Seeding fixation Fixation (e.g., 4% PFA) cell_seeding->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization rnase RNase Treatment (Optional) permeabilization->rnase yopro_staining This compound Incubation (1-10 µM, 15-30 min) permeabilization->yopro_staining Skip RNase rnase->yopro_staining washing Washing Steps yopro_staining->washing mounting Mounting (with anti-fade medium) washing->mounting imaging Fluorescence Microscopy (Ex/Em: ~612/631 nm) mounting->imaging

Caption: A generalized experimental workflow for this compound nuclear staining in fixed tissues.

troubleshooting_logic Troubleshooting Logic for Weak this compound Staining start Weak or No Staining check_conc Is Concentration Optimal? (1-10 µM) start->check_conc check_incubation Is Incubation Time Sufficient? (15-30 min) check_conc->check_incubation Yes solution_optimize Optimize Concentration & Incubation Time check_conc->solution_optimize No check_permeabilization Is Permeabilization Adequate? check_incubation->check_permeabilization Yes check_incubation->solution_optimize No check_filters Are Microscope Filters Correct? check_permeabilization->check_filters Yes solution_perm Optimize Permeabilization Protocol check_permeabilization->solution_perm No solution_filters Use Correct Filter Set (Ex/Em: ~612/631 nm) check_filters->solution_filters No staining_ok Staining Successful check_filters->staining_ok Yes

Caption: A logical diagram for troubleshooting weak or absent this compound staining results.

References

YO-PRO-3 Staining: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding YO-PRO-3 staining. It is designed for researchers, scientists, and drug development professionals who encounter unexpected results during their experiments.

Troubleshooting Guide

Q: Why is my this compound staining all cells?

A: When this compound stains an entire cell population, it suggests that the dye is entering healthy, viable cells, which should normally exclude it. This compound is a cell-impermeant nucleic acid stain that selectively penetrates cells with compromised plasma membranes, a characteristic feature of late-stage apoptosis and necrosis.[1][2][3][4] If all cells are staining positive, consider the following potential causes and troubleshooting steps:

1. High Dye Concentration: An excessive concentration of this compound is a common reason for high background fluorescence and non-specific staining.[5]

  • Solution: Titrate the this compound concentration to find the optimal level for your specific cell type and application. It's recommended to start with a lower concentration and incrementally increase it.[5][6]

2. Widespread Cell Death: The staining of all cells may accurately reflect the health of your cell culture. If a significant portion of the cells are in late-stage apoptosis or necrosis, their compromised membranes will allow this compound to enter.[1][2]

  • Solution: Include both positive and negative controls in your experiment. A negative control of healthy, untreated cells should show minimal staining, while a positive control (e.g., cells treated with a known apoptosis-inducing agent) will confirm the dye is working as expected.

3. Extended Incubation Time: Incubating the cells with this compound for too long can lead to increased non-specific binding and background signal.[5]

  • Solution: Optimize the incubation time. A typical incubation period is between 15 and 30 minutes.[2][7]

4. Inadequate Washing: Insufficient washing after the staining step can leave a high concentration of unbound dye in the background, making it difficult to distinguish stained from unstained cells.[5]

  • Solution: Ensure thorough but gentle washing of the cells with phosphate-buffered saline (PBS) after incubation with this compound to remove any excess dye.[5][8]

5. Accidental Permeabilization: If your experimental protocol includes fixation and permeabilization steps (e.g., for co-staining with intracellular antibodies), this compound will be able to enter all cells, regardless of their viability.[6][8]

  • Solution: For live-cell apoptosis and necrosis assays, ensure that you are not using any fixatives or detergents that could compromise the cell membrane. This compound is intended for use on live cells to assess viability or as a nuclear counterstain for fixed and permeabilized cells.[6][8]

6. Improper Dye Storage and Handling: The viability of the this compound dye can be compromised if not stored or handled correctly.

  • Solution: Store the this compound stock solution at ≤–20°C, protected from light.[8] Before use, allow the vial to warm to room temperature and briefly centrifuge it to collect the DMSO solution at the bottom.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound staining?

This compound is a carbocyanine-based nucleic acid stain that is impermeant to live cells with intact plasma membranes.[3][4] In healthy cells, the dye is excluded. However, during the later stages of apoptosis and necrosis, the integrity of the plasma membrane is lost, allowing this compound to enter the cell.[4] Once inside, it binds to double-stranded DNA (dsDNA), leading to a significant increase in its fluorescence.[2][3]

Q2: Can this compound distinguish between apoptotic and necrotic cells?

On its own, this compound cannot definitively distinguish between apoptosis and necrosis because both processes result in compromised plasma membranes.[7] To differentiate between these two forms of cell death, this compound is often used in combination with other dyes, such as Propidium Iodide (PI). In this dual-staining approach, early apoptotic cells may show some permeability to this compound but exclude PI, while late apoptotic and necrotic cells will be permeable to both dyes.[7]

Q3: Can I use this compound for live-cell imaging?

This compound is not suitable for staining the nuclei of healthy, live cells as it is generally considered cell-impermeant.[8] Its entry into a live cell indicates that the cell's membrane integrity is compromised, which is a sign of cell death.[4][8]

Q4: I am observing weak or no staining. What should I do?

If you are experiencing a weak or absent signal, consider the following:

  • Verify Dye Viability: Ensure the dye has been stored correctly.[8]

  • Increase Dye Concentration: Your current concentration may be too low for your cell type.[7]

  • Optimize Incubation Time: Ensure you are incubating for a sufficient duration.[7]

  • Check Microscope/Flow Cytometer Settings: Confirm that you are using the correct excitation and emission filters for this compound.[7][8] The excitation and emission maxima are approximately 612 nm and 631 nm, respectively.[2]

Q5: Is this compound compatible with fixed-cell immunofluorescence?

Yes, this compound is commonly used as a nuclear counterstain in fixed-cell imaging applications.[6] Its far-red emission spectrum minimizes spectral overlap with many common fluorophores used in immunofluorescence.[6] In this application, cells are first fixed and then permeabilized to allow the dye to enter and stain the nucleus.[6]

Quantitative Data Summary

The optimal working concentration of this compound can vary depending on the application and cell type. It is always recommended to perform a titration to determine the best concentration for your specific experimental conditions.[6][9]

ApplicationRecommended Concentration Range
Fluorescence Microscopy 1 - 10 µM[3][9]
Flow Cytometry 25 nM - 1 µM[9]

Experimental Protocols

Protocol: Assessing Cell Viability with this compound Staining for Fluorescence Microscopy

This protocol provides a general framework for staining cells with this compound to identify dead or membrane-compromised cells.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in an imaging-compatible dish

  • Fluorescence microscope with appropriate filters for far-red fluorescence

Procedure:

  • Cell Preparation: Culture your cells under the desired experimental conditions.

  • Washing: Gently wash the cells twice with PBS to remove any residual culture medium.

  • Staining Solution Preparation: Prepare the this compound staining solution by diluting the 1 mM stock solution to a final working concentration (typically between 1-10 µM) in PBS or another appropriate buffer.[3]

  • Incubation: Add the staining solution to the cells, ensuring they are completely covered. Incubate for 15-30 minutes at room temperature, protected from light.[2][7]

  • Final Washes: Gently remove the staining solution and wash the cells 2-3 times with PBS to eliminate any unbound dye.[5][8]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., Cy5 filter set).[3] Live cells will show little to no fluorescence, while dead or membrane-compromised cells will exhibit bright far-red nuclear staining.[2][10]

Visualizations

Troubleshooting_YO_PRO_3 start Start: All cells are stained with this compound check_protocol Is this a live-cell viability assay? start->check_protocol fixed_cell_staining Expected outcome for fixed/ permeabilized cells. This compound acts as a nuclear counterstain. check_protocol->fixed_cell_staining No live_cell_issue Potential issue in live-cell assay. check_protocol->live_cell_issue Yes check_concentration Is this compound concentration too high? live_cell_issue->check_concentration reduce_concentration Reduce concentration and repeat staining. check_concentration->reduce_concentration Yes check_incubation Is incubation time too long? check_concentration->check_incubation No end_issue_resolved Issue Resolved reduce_concentration->end_issue_resolved reduce_incubation Reduce incubation time (15-30 min) and repeat. check_incubation->reduce_incubation Yes check_washing Were washing steps adequate? check_incubation->check_washing No reduce_incubation->end_issue_resolved improve_washing Improve washing steps post-incubation and repeat. check_washing->improve_washing No check_cell_health Could there be widespread cell death? check_washing->check_cell_health Yes improve_washing->end_issue_resolved use_controls Use positive and negative controls to assess cell viability. check_cell_health->use_controls Yes check_cell_health->end_issue_resolved No, cells are healthy use_controls->end_issue_resolved YO_PRO_3_Mechanism cluster_live Live Cell cluster_dead Late Apoptotic / Necrotic Cell live_cell Intact Plasma Membrane live_nucleus Nucleus yo_pro_ext This compound yo_pro_ext->live_cell Excluded dead_cell Compromised Plasma Membrane yo_pro_ext->dead_cell Enters yo_pro_int This compound dead_cell->yo_pro_int dead_nucleus Stained Nucleus yo_pro_int->dead_nucleus

References

Technical Support Center: Optimizing YO-PRO-3 Staining for Improved Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YO-PRO-3. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this compound, a nucleic acid stain for identifying cells with compromised plasma membranes. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and enhance your signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a far-red fluorescent, cell-impermeant carbocyanine-based nucleic acid stain.[1] In healthy cells with intact plasma membranes, the dye is excluded.[1] However, in apoptotic or necrotic cells, the membrane integrity is compromised, allowing this compound to enter, bind to double-stranded DNA (dsDNA), and exhibit a significant increase in fluorescence.[1][2] The dye is essentially non-fluorescent when not bound to nucleic acids, which contributes to a low background signal.[2][3]

Q2: What are the spectral properties of this compound?

When bound to dsDNA, this compound has an excitation maximum of approximately 612 nm and an emission maximum of around 631 nm.[4][5] This places its fluorescence in the far-red region of the spectrum, which is advantageous for minimizing spectral overlap in multicolor experiments.[4]

Q3: Can this compound distinguish between apoptotic and necrotic cells?

On its own, this compound indicates compromised plasma membranes, a feature of both late-stage apoptosis and necrosis.[1][6] To differentiate between these stages of cell death, it is often used in conjunction with other dyes like Propidium Iodide (PI).[6][7] Early apoptotic cells will be permeable to this compound but exclude PI, while late apoptotic and necrotic cells will be permeable to both dyes.[6]

Q4: How should I store the this compound stock solution?

This compound iodide is typically supplied as a 1 mM solution in DMSO and should be stored at -20°C, protected from light.[6] Before use, it is recommended to allow the vial to warm to room temperature and then briefly centrifuge it to collect the solution at the bottom of the vial.[2][8]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

High background fluorescence and weak signal are common challenges that can lead to a poor signal-to-noise ratio in experiments using this compound. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: High Background Fluorescence

High background can obscure the specific signal from stained cells.

Potential CauseRecommended Solution
Excessive Dye Concentration Titrate the this compound concentration to find the optimal balance. Start with a lower concentration (e.g., 1 µM) and incrementally increase it.[2][6]
Inadequate Washing Increase the number and duration of wash steps with a suitable buffer like PBS after incubation to remove unbound dye.[2][6]
Nonspecific Binding The dye may bind to cellular components other than nuclear DNA or to the imaging vessel itself.[2] Ensure proper blocking steps if performing immunofluorescence and consider using imaging plates with low autofluorescence.
Cytoplasmic RNA Staining While primarily a DNA stain, some cytoplasmic staining due to RNA binding can occur.[6] Pre-treatment with RNase can help reduce this background signal.[8]
Cell Autofluorescence Some cell types exhibit natural fluorescence.[2] Acquire an image of unstained cells under the same imaging conditions to assess the level of autofluorescence.
Contaminated Buffers or Media Use fresh, sterile buffers and media. Phenol red in culture media can be a source of background fluorescence.[9]
Issue 2: Weak or No Signal

A faint or absent signal can result from several factors.

Potential CauseRecommended Solution
Suboptimal Dye Concentration The concentration of this compound may be too low. Gradually increase the concentration within the recommended range (typically 1-10 µM for microscopy).[1][6]
Insufficient Incubation Time Ensure an adequate incubation period for the dye to enter compromised cells and bind to DNA. A typical incubation time is 15-30 minutes.[6]
Incorrect Microscope/Flow Cytometer Settings Verify that you are using the correct excitation and emission filters for this compound (Ex/Em: ~612/631 nm).[6] For flow cytometry, use appropriate lasers (e.g., 594 nm or 633 nm) and emission filters.[10]
Low Number of Apoptotic/Necrotic Cells If staining is expected, but no signal is observed, there may be too few cells with compromised membranes. Include a positive control (e.g., cells treated with an apoptosis-inducing agent) to validate the staining protocol.[2]
Photobleaching Minimize the exposure of stained samples to excitation light before imaging. Use an antifade mounting medium for microscopy.[6]

Experimental Protocols

Protocol 1: Staining of Apoptotic and Necrotic Cells for Fluorescence Microscopy

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Antifade mounting medium

Procedure:

  • Induce apoptosis in your target cells using the desired experimental conditions. Include untreated cells as a negative control.

  • Prepare a staining solution by diluting this compound to a final working concentration of 1 µM and PI to 1.5 µM in PBS or culture medium.[6]

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[6]

  • Wash the cells twice with PBS to remove excess dye.[6]

  • Mount the cells on a microscope slide using an antifade mounting medium.

  • Image the cells immediately using a fluorescence microscope with appropriate filters for this compound (far-red) and PI (red).

Expected Results:

  • Live cells: Little to no fluorescence.

  • Early apoptotic cells: Green/far-red fluorescence (this compound positive).

  • Late apoptotic and necrotic cells: Both green/far-red and red fluorescence (this compound and PI positive).[6]

Protocol 2: Nuclear Staining of Fixed and Permeabilized Cells

This protocol is for using this compound as a nuclear counterstain in fixed cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium

Procedure:

  • Grow cells on coverslips.

  • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[6]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[6]

  • Wash the cells three times with PBS.

  • Prepare the this compound staining solution by diluting the 1 mM stock to a final concentration of 1-5 µM in PBS.[6]

  • Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.[6]

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image using a fluorescence microscope with a far-red filter set.

Quantitative Data Summary

The following tables provide key quantitative information for this compound.

Table 1: Spectral Properties of this compound

PropertyValue (with dsDNA)Reference(s)
Excitation Maximum~612 nm[1][4][5]
Emission Maximum~631 nm[1][4][5]
Molar Extinction Coefficient100,100 cm⁻¹M⁻¹[1][4]
Fluorescence Quantum Yield0.16[3][4]

Table 2: Recommended Working Concentrations

ApplicationConcentration RangeReference(s)
Fluorescence Microscopy1 - 10 µM[1][6]
Flow Cytometry0.1 - 1 µM[1][10]

Visual Guides

Signaling Pathway: Mechanism of this compound Uptake in Apoptosis

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space YO_PRO_3_ext This compound Pannexin Pannexin Channels / P2X7 Receptors YO_PRO_3_ext->Pannexin Enters through pore YO_PRO_3_int This compound Caspase3 Caspase-3 Activation Caspase3->Pannexin Opens DNA Nuclear DNA YO_PRO_3_int->DNA Intercalates with Fluorescence Far-Red Fluorescence DNA->Fluorescence

Caption: Mechanism of this compound uptake during early apoptosis.[4]

Experimental Workflow: Dual Staining with this compound and Propidium Iodide

G cluster_results Expected Results Start Induce Apoptosis in Cell Culture Prepare_Staining_Solution Prepare this compound (1µM) and PI (1.5µM) Solution Start->Prepare_Staining_Solution Incubate Incubate Cells with Dyes (15-30 min, RT, protected from light) Prepare_Staining_Solution->Incubate Wash Wash Cells 2x with PBS Incubate->Wash Image Image with Fluorescence Microscope Wash->Image Analyze Analyze Cell Populations Image->Analyze Live Live: this compound (-) / PI (-) Analyze->Live Early_Apoptotic Early Apoptotic: this compound (+) / PI (-) Analyze->Early_Apoptotic Late_Apoptotic_Necrotic Late Apoptotic/Necrotic: this compound (+) / PI (+) Analyze->Late_Apoptotic_Necrotic

Caption: Workflow for distinguishing cell death stages using this compound and PI.[6]

References

Technical Support Center: YO-PRO-3 Fluorescence and Buffer Composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing YO-PRO-3 fluorescence by understanding the impact of buffer composition. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure robust and reproducible results in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its fluorescence work?

A1: this compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1] As a carbocyanine monomer dye, it has a very strong binding affinity for double-stranded DNA (dsDNA).[1] Its mechanism relies on its inability to cross the intact plasma membrane of healthy, live cells. In apoptotic or necrotic cells, membrane integrity is compromised, allowing this compound to enter, bind to nucleic acids, and emit a strong fluorescent signal.[1] The dye is essentially non-fluorescent when not bound to nucleic acids.[1]

Q2: Which buffers are compatible with this compound staining?

A2: this compound is compatible with a variety of common biological buffers. Protocols frequently cite the use of Phosphate-Buffered Saline (PBS) for cell washing and as a diluent for the staining solution.[2][3] Tris-based buffers are also used, particularly in protocols for studying DNA-dye interactions. While direct comparative studies are limited, HEPES is also a suitable buffer for maintaining physiological pH during live-cell imaging and is unlikely to interfere with this compound fluorescence.[]

Q3: How does pH affect this compound fluorescence?

Q4: Can the salt concentration in my buffer affect the staining?

A4: Yes, high ionic strength can negatively impact the fluorescence signal of cyanine (B1664457) dyes like this compound. Increased salt concentrations can weaken the electrostatic interactions between the positively charged dye and the negatively charged DNA backbone, potentially leading to dye dissociation and a decrease in fluorescence intensity.[7] It is advisable to use buffers with physiological salt concentrations (e.g., PBS at ~150 mM NaCl) unless your experimental design requires otherwise.

Q5: Are there any buffer components I should avoid when using this compound?

A5: While common biological buffers are generally safe, certain additives could potentially quench this compound fluorescence. It is good practice to avoid strong oxidizing or reducing agents in your final staining solution unless they are part of the experimental design. If you are using a complex buffer with multiple components, it is recommended to perform a control experiment to ensure none of the additives interfere with the dye's performance.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High Background Fluorescence Buffer components are autofluorescent.Use a buffer known to have low autofluorescence, such as PBS or a phenol (B47542) red-free medium.
Buffer pH is suboptimal, causing non-specific binding.Ensure your buffer is at a physiological pH (7.2-7.4) and is stable throughout the experiment.
Weak or No Signal High ionic strength of the buffer is causing dye dissociation.Use a buffer with a physiological salt concentration (e.g., PBS). Avoid excessively high salt concentrations.
Suboptimal pH of the buffer is reducing fluorescence quantum yield.Verify the pH of your buffer and adjust to the optimal range for your cells.
Inconsistent Results Between Experiments Variability in buffer preparation (pH, salt concentration).Prepare buffers fresh and use a calibrated pH meter. Ensure consistency in the source and concentration of all buffer components.
Buffer is old or has been stored improperly, leading to changes in pH or degradation.Use freshly prepared buffers for each experiment.

Data on Buffer Composition and this compound Fluorescence

The following tables summarize the expected impact of key buffer components on this compound fluorescence based on general principles of cyanine dye chemistry. This data is illustrative and should be confirmed experimentally for your specific system.

Table 1: Effect of Common Buffers on this compound Fluorescence

BufferTypical pH RangeCompatibility with this compoundPotential Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 7.6HighCommonly used and generally no reported issues. May precipitate with certain divalent cations at high concentrations.[8]
Tris-HCl 7.0 - 9.0HighWidely used, but its pH is temperature-dependent. Prepare the buffer at the temperature of your experiment.
HEPES 6.8 - 8.2HighExcellent buffering capacity at physiological pH and is temperature-stable. Does not interfere with most fluorescence signals.[]

Table 2: Influence of Ionic Strength on this compound Fluorescence

NaCl Concentration (mM)Expected Relative Fluorescence Intensity (%)Rationale
50100Low ionic strength, favors strong electrostatic interaction between this compound and DNA.
150 (Physiological)90-95Optimal for most cellular applications, with minimal impact on dye binding.
30070-80Increased ionic strength may start to screen charges and slightly reduce dye binding.
50050-60High ionic strength can significantly decrease dye-DNA binding, leading to lower fluorescence.[7]

Table 3: pH Effect on this compound Fluorescence

pHExpected Relative Fluorescence Intensity (%)Rationale
6.580-90Slightly acidic conditions may alter dye protonation state and reduce fluorescence.
7.4 (Physiological)100Optimal pH for most cellular assays and expected to yield maximal fluorescence.
8.585-95Slightly alkaline conditions could potentially affect the dye's chemical stability and fluorescence.

Experimental Protocols

Protocol 1: Evaluating the Effect of Different Buffers on this compound Staining

This protocol allows for a direct comparison of this compound fluorescence in different buffer systems.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Double-stranded DNA (dsDNA) solution (e.g., calf thymus DNA at 1 mg/mL)

  • Buffer 1: Phosphate-Buffered Saline (PBS), pH 7.4

  • Buffer 2: Tris-HCl (50 mM), pH 7.4

  • Buffer 3: HEPES (20 mM), pH 7.4

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of dsDNA at 10 µg/mL in each of the three buffers.

  • Prepare a 1 µM working solution of this compound in each of the three buffers.

  • In the 96-well plate, add 50 µL of the 10 µg/mL dsDNA solution to triplicate wells for each buffer.

  • Add 50 µL of the corresponding buffer without dsDNA to triplicate wells to serve as a background control.

  • Add 50 µL of the 1 µM this compound working solution to all wells.

  • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~612 nm and emission at ~631 nm.

  • Subtract the background fluorescence from the dsDNA-containing wells for each buffer.

  • Compare the fluorescence intensities across the different buffer systems.

Protocol 2: Determining the Impact of Ionic Strength on this compound Fluorescence

This protocol assesses how varying salt concentrations affect this compound's ability to bind DNA and fluoresce.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • dsDNA solution (1 mg/mL)

  • Base buffer: 20 mM Tris-HCl, pH 7.4

  • Stock solution of 5 M NaCl in Tris-HCl, pH 7.4

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a series of NaCl dilutions in the base buffer to achieve final concentrations of 50 mM, 150 mM, 300 mM, and 500 mM.

  • Prepare a 10 µg/mL solution of dsDNA in each of the NaCl-containing buffers and the base buffer (0 mM NaCl).

  • Prepare a 1 µM working solution of this compound in each of the NaCl-containing buffers and the base buffer.

  • In the 96-well plate, add 50 µL of each dsDNA solution to triplicate wells.

  • Add 50 µL of the corresponding buffer without dsDNA to triplicate wells for background measurement.

  • Add 50 µL of the corresponding 1 µM this compound solution to all wells.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure fluorescence (Ex/Em: ~612 nm/~631 nm).

  • Calculate the net fluorescence for each salt concentration and plot the results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffer Prepare Buffers (PBS, Tris, HEPES) prep_dna Prepare dsDNA Solution prep_yopro Prepare this compound Working Solution add_dna Add dsDNA to Plate prep_yopro->add_dna add_yopro Add this compound to Plate add_dna->add_yopro incubate Incubate (15 min) add_yopro->incubate measure_fluor Measure Fluorescence (Ex: 612nm, Em: 631nm) incubate->measure_fluor analyze_data Analyze Data measure_fluor->analyze_data

Workflow for evaluating buffer effects on this compound.

signaling_pathway cluster_cell_state Cell State cluster_membrane Plasma Membrane cluster_yopro This compound cluster_fluorescence Fluorescence healthy Healthy Cell intact Intact Membrane healthy->intact apoptotic Apoptotic/Necrotic Cell compromised Compromised Membrane apoptotic->compromised yopro_out This compound (Outside Cell) intact->yopro_out yopro_in This compound (Inside Cell) compromised->yopro_in no_fluor No Fluorescence yopro_out->no_fluor fluor Bright Fluorescence yopro_in->fluor

Mechanism of this compound staining and fluorescence.

References

troubleshooting inconsistent YO-PRO-3 staining results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YO-PRO-3 staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal and consistent results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1][2] As a carbocyanine monomer dye, it has a very strong binding affinity for double-stranded DNA.[1][3] Its mechanism of action is based on its inability to cross the intact plasma membrane of live, healthy cells.[1][4] In apoptotic or necrotic cells, the membrane integrity is compromised, allowing this compound to enter the cell, intercalate with nucleic acids, and emit a strong fluorescent signal upon binding.[1][2][4] The dye is essentially non-fluorescent when it is not bound to nucleic acids.[1][5]

Q2: What are the key spectral properties of this compound?

The spectral properties of this compound are crucial for designing imaging experiments and selecting appropriate instrument settings.

PropertyWavelength (nm)Recommended Laser LineCommon Filter Set
Excitation Maximum (DNA-bound)~612[1][6][7][8]594 nm or 633 nm[6]Cy5 / Far-Red
Emission Maximum (DNA-bound)~631[1][6][7][8]~660/20 nm bandpass[4][6]

Q3: Can this compound be used for live-cell imaging?

This compound is generally considered cell-impermeant and is primarily used to identify dead or membrane-compromised cells.[9] It will only enter live cells if their plasma membrane integrity is compromised, which is a hallmark of late-stage apoptosis or necrosis.[2][9] Therefore, it is not suitable for staining the nuclei of healthy, live cells.[9]

Q4: Is this compound compatible with fixation and permeabilization?

Yes, this compound is compatible with common fixation methods, such as those using formaldehyde (B43269) or ethanol, and permeabilization agents like Triton X-100.[9] However, the choice of fixative and permeabilization agent can impact staining quality and should be optimized for the specific cell type and application.[9]

Troubleshooting Inconsistent Staining Results

Inconsistent this compound staining can arise from various factors in the experimental protocol. The following guide addresses common issues and provides actionable troubleshooting steps.

Issue 1: High Background Fluorescence

High background can obscure the specific signal from stained cells, making data interpretation difficult.

Common Causes & Solutions

CauseSolution
Excessive Dye Concentration Decrease the this compound concentration. Perform a titration to find the optimal concentration for your cell type and application (typically 0.1-10 µM).[1][10]
Inadequate Washing Increase the number and/or duration of washing steps with PBS after staining to remove unbound dye.[1]
Nonspecific Binding Reduce incubation time.[1] Ensure cells are washed gently before staining to remove debris.[1] Consider using a blocking solution for fixed-cell staining.
Autofluorescence Image an unstained control sample to assess the level of natural cell fluorescence.[1] If high, consider using a dye with a different spectral profile.
Dye Precipitation Briefly centrifuge the this compound stock solution before dilution and consider filtering the final staining solution.[1]
Issue 2: Weak or No Staining Signal

A faint or absent signal can lead to false-negative results.

Common Causes & Solutions

CauseSolution
Suboptimal Dye Concentration Increase the this compound concentration within the recommended range.[1][11]
Insufficient Incubation Time Increase the incubation time to allow for adequate dye penetration and binding (typically 15-30 minutes).[2][11]
Inadequate Permeabilization (for fixed cells) Ensure the permeabilization step is sufficient for your cell type. Optimize the concentration of the permeabilizing agent (e.g., Triton X-100) and incubation time.[9][11]
Photobleaching Minimize the exposure of samples to excitation light. Use an anti-fade mounting medium for fluorescence microscopy.[9][11]
Incorrect Instrument Settings Verify that the correct excitation and emission filters for this compound are being used.[9] Increase the gain/voltage or exposure time on the microscope or flow cytometer.[1]
Insufficient Number of Apoptotic/Necrotic Cells Include a positive control (e.g., cells treated with an apoptosis-inducing agent) to confirm the staining protocol is working.[1]
Issue 3: Non-Specific Cytoplasmic Staining

While primarily a nuclear stain, this compound can sometimes exhibit cytoplasmic signal.

Common Causes & Solutions

CauseSolution
RNA Binding For fixed and permeabilized cells, treatment with RNase A (100 µg/mL for 30-60 minutes at 37°C) before staining can improve nuclear specificity.[9][12]
Over-permeabilization Reduce the concentration of the permeabilizing agent or shorten the incubation time.
Cell Type Dependent Some cell types may naturally show more cytoplasmic staining. In such cases, a dye with higher nuclear specificity like TO-PRO-3 might be a suitable alternative.[11]

Experimental Protocols

General Protocol for Staining Apoptotic/Necrotic Cells (Fluorescence Microscopy)

This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on coverslips or imaging dishes

Procedure:

  • Cell Preparation: Culture cells under desired experimental conditions. Include appropriate positive and negative controls.

  • Prepare Staining Solution: Warm the this compound stock solution to room temperature and briefly centrifuge the vial. Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM.[4]

  • Washing: Gently wash the cells twice with PBS to remove residual medium.[1]

  • Staining: Add the this compound staining solution to the cells, ensuring the entire surface is covered. Incubate for 15-30 minutes at room temperature, protected from light.[2]

  • Final Washes: Remove the staining solution and wash the cells 2-3 times with PBS to eliminate unbound dye.[1][2]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the far-red spectrum (Excitation/Emission: ~612/631 nm).[1]

G This compound Staining Workflow for Microscopy cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_image Imaging Culture Culture Cells Controls Prepare +/- Controls Culture->Controls Wash1 Wash Cells with PBS (2x) Controls->Wash1 PrepStain Prepare Staining Solution (1-10 µM this compound in PBS) Stain Incubate with this compound (15-30 min, RT, protected from light) PrepStain->Stain Wash1->Stain Wash2 Wash Cells with PBS (2-3x) Stain->Wash2 Image Fluorescence Microscopy (Ex/Em: ~612/631 nm) Wash2->Image G Cell Population Differentiation with this compound and PI Live Live Cells YOPRO_Neg_PI_Neg This compound Negative PI Negative Live->YOPRO_Neg_PI_Neg Impermeable to both Apoptotic Apoptotic Cells YOPRO_Pos_PI_Neg This compound Positive PI Negative Apoptotic->YOPRO_Pos_PI_Neg Permeable to this compound only Necrotic Necrotic/Late Apoptotic Cells YOPRO_Pos_PI_Pos This compound Positive PI Positive Necrotic->YOPRO_Pos_PI_Pos Permeable to both

References

Technical Support Center: Gating YO-PRO-3 Positive Cells in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YO-PRO-3 for identifying apoptotic and necrotic cells in flow cytometry. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in flow cytometry?

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1] In healthy, viable cells with intact plasma membranes, the dye is excluded. However, during the process of apoptosis and necrosis, the cell membrane's integrity becomes compromised, allowing this compound to enter the cell.[2] Once inside, it binds to double-stranded DNA (dsDNA), leading to a significant increase in its fluorescence.[2] This differential permeability is the fundamental principle behind its use in identifying dead or dying cells by flow cytometry.[1]

Q2: How can I distinguish between apoptotic and necrotic cells using this compound?

This compound is often used in conjunction with a second viability dye, such as Propidium Iodide (PI), to differentiate between different stages of cell death.[1][2]

  • Live cells: These cells have intact plasma membranes and will exclude both this compound and PI, thus appearing as a double-negative population.[2]

  • Early apoptotic cells: In the early stages of apoptosis, the plasma membrane becomes permeable enough for the smaller this compound dye to enter, but still largely impermeable to PI. These cells will be this compound positive and PI negative.[2][3]

  • Late apoptotic/necrotic cells: In later stages of apoptosis and in necrosis, the cell membrane loses its integrity completely, allowing both this compound and PI to enter and stain the nucleic acids. This population will be positive for both dyes.[1][2]

Q3: What are the optimal laser and filter settings for this compound?

This compound is a far-red fluorochrome, which helps to minimize spectral overlap with more common fluorochromes.[3][4] The optimal instrument settings are:

PropertyWavelength (nm)Recommended LaserCommon Filter Set
Excitation Maximum612 nm594 nm or 633 nm~660/20 nm bandpass
Emission Maximum631 nm

Data compiled from multiple sources.[2][4][5]

Q4: Why is compensation necessary when using this compound in a multicolor panel?

Like most fluorescent dyes, the emission spectrum of this compound can spill over into detectors intended for other fluorochromes, a phenomenon known as spectral overlap.[5] This is particularly relevant for fluorochromes with nearby emission spectra, such as Allophycocyanin (APC) and Alexa Fluor 647.[5] Compensation is a mathematical correction applied by the flow cytometer's software to subtract this spillover, ensuring that the signal detected in each channel is specific to the intended fluorochrome.[5] Accurate compensation requires the use of single-stained control samples.[1]

Experimental Protocol: Staining Cells with this compound and PI

This protocol outlines a general procedure for the simultaneous staining of cells with this compound and Propidium Iodide (PI) for flow cytometric analysis of apoptosis and necrosis.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • Phosphate-buffered saline (PBS), cold

  • Cell suspension (e.g., cells treated to induce apoptosis and untreated control cells)

  • Flow cytometer with appropriate lasers and filters

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells using a suitable method. It is crucial to include an untreated control population.[1]

    • Harvest the cells and wash them once with cold PBS.[1]

    • Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[1][2]

    • Add PI to a final concentration of 1.5 µM.[1][2]

    • Gently vortex the cell suspension and incubate on ice, protected from light, for 20-30 minutes.[1][2]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible after staining.[2]

    • Excite this compound using a 594 nm or 633 nm laser and detect the emission using a filter such as a 660/20 nm bandpass filter.[1][2]

    • Excite PI using a 488 nm laser and detect the emission using a filter around 617 nm.[1]

    • It is essential to use unstained, this compound only, and PI only stained cells to set up appropriate compensation and gates.[1][2]

Gating Strategy for this compound Positive Cells

A sequential gating strategy is crucial for accurately identifying this compound positive cells. The following workflow and diagram illustrate a typical approach.

Gating_Strategy cluster_0 Initial Gating cluster_1 Viability Gating cluster_2 Cell Populations A All Events B Gate on Cells (FSC-A vs SSC-A) A->B Debris Exclusion C Gate on Singlets (FSC-A vs FSC-H) B->C Doublet Discrimination D Singlet Population C->D E This compound vs PI Plot D->E F Live Cells (this compound-/PI-) E->F G Apoptotic Cells (this compound+/PI-) E->G H Late Apoptotic/Necrotic (this compound+/PI+) E->H

Caption: A typical workflow for gating this compound positive cells.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence - Excessive dye concentration.[6] - Inadequate washing to remove unbound dye.[6] - Cell autofluorescence.[6]- Titrate the this compound concentration to find the optimal signal-to-noise ratio.[6] - Ensure thorough but gentle washing of cells after staining.[6] - Include an unstained control to assess the level of autofluorescence.
Weak or No Signal - this compound concentration is too low.[6] - Insufficient number of apoptotic or necrotic cells.[6] - Instrument settings (e.g., laser power, PMT voltages) are too low.- Increase the this compound concentration within the recommended range.[6] - Include a positive control (e.g., cells treated with a known apoptosis-inducing agent) to validate the staining protocol.[6] - Optimize instrument settings using single-stained positive controls.
Signal is Too Bright/Saturated - Dye concentration is too high.[6] - Instrument settings (e.g., gain, PMT voltages) are too high.[6]- Reduce the concentration of this compound.[6] - Decrease the gain or PMT voltage for the this compound channel.[6]
Poor Separation Between Populations - Inappropriate compensation settings. - Suboptimal dye concentrations.- Carefully set compensation using single-stained controls for both this compound and PI.[1] - Titrate both this compound and PI to achieve the best separation between live, apoptotic, and necrotic populations.

Mechanism of Differential Staining

The ability to distinguish between different cell death stages with this compound and PI is based on the progressive loss of plasma membrane integrity.

Cell_Death_Mechanism cluster_1 Dye Permeability Live Live Cell (Intact Membrane) Apoptotic Early Apoptotic Cell (Compromised Membrane) Live->Apoptotic Apoptotic Stimulus No_Dye Dyes Excluded Necrotic Late Apoptotic/Necrotic Cell (Loss of Membrane Integrity) Apoptotic->Necrotic Progression YO_PRO_3_in This compound Enters Apoptotic->YO_PRO_3_in PI_in PI Enters Necrotic->PI_in

Caption: Differential dye uptake during stages of cell death.

References

dealing with cell clumps after YO-PRO-3 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell clumping after YO-PRO-3 staining.

Troubleshooting Guide: Dealing with Cell Clumps

Cell clumping following this compound staining is a common issue that can interfere with accurate analysis, particularly in flow cytometry. The primary cause is often the release of DNA from dead and dying cells, which this compound is designed to identify. This extracellular DNA is inherently sticky, leading to the aggregation of cells.

Immediate Troubleshooting Steps

If you are currently experiencing cell clumping, follow these steps to rescue your experiment:

  • Gentle Agitation: Avoid vigorous vortexing. Instead, gently pipette the cell suspension up and down to break up loose clumps.

  • Enzymatic Digestion of DNA: Add DNase I to your cell suspension to a final concentration of 25-50 µg/mL.[1] Incubate for 15-30 minutes on ice. This is the most effective method for removing DNA-induced clumps.

  • Use of Chelating Agents: Add EDTA to a final concentration of up to 5 mM. EDTA can help to chelate divalent cations that are required for some cell-cell adhesion processes and can also inhibit DNases that require these ions, so use it judiciously with DNase I.[1]

  • Filtering: Before analysis, pass your cell suspension through a 40-70 µm cell strainer to remove any remaining large aggregates.[2][3]

Preventative Measures for Future Experiments

To prevent cell clumping in your future this compound staining protocols, consider the following preventative measures:

  • Optimize Cell Handling:

    • Maintain cells in the logarithmic growth phase to ensure a healthy starting population.[2][4]

    • Handle cells gently during harvesting and staining to minimize mechanical stress and cell lysis.[1] Avoid harsh centrifugation speeds.[4]

    • Keep cells on ice or at 4°C throughout the staining process to reduce cell death and degradation.[1]

  • Buffer Composition:

    • Use calcium and magnesium-free buffers, such as Ca2+/Mg2+-free PBS or HBSS, as these cations can promote cell-cell adhesion.[1]

    • Proactively include DNase I (25-50 µg/mL) and/or EDTA (2-5 mM) in your staining and wash buffers.[1][2]

  • Staining Protocol:

    • Ensure the this compound dye is fully dissolved and does not precipitate. Briefly centrifuge the dye solution before use to pellet any aggregates.[5]

    • Titrate your this compound concentration to use the lowest effective concentration to minimize any potential cytotoxic effects.

  • Cell Density:

    • Avoid overly high cell concentrations during staining and analysis. A recommended range for flow cytometry is 1 x 10^5 to 1 x 10^7 cells/mL.[2]

Frequently Asked Questions (FAQs)

Q1: Why do my cells clump after this compound staining?

A1: Cell clumping after this compound staining is typically a secondary effect of what the dye is measuring: cell death. This compound is a cell-impermeant dye that only enters cells with compromised plasma membranes, a hallmark of late apoptosis and necrosis.[6][7][8] When these cells die, they can lyse and release their contents, including DNA. Extracellular DNA is sticky and acts as a net, trapping cells and debris together into clumps.[1][2][9]

Q2: Can the this compound dye itself cause cell clumping?

A2: While less common, the dye solution itself can be a source of aggregates if it precipitates.[5] This can be caused by improper storage or handling. It is recommended to briefly centrifuge the dye stock solution before diluting it for use to pellet any potential precipitates.[5]

Q3: Is it better to use DNase I or EDTA to prevent clumping?

A3: Both can be effective, and they work via different mechanisms. DNase I directly digests the extracellular DNA that causes clumping.[1][2] EDTA is a chelating agent that sequesters divalent cations like Ca2+ and Mg2+, which can inhibit certain types of cell-cell adhesion.[1] For issues related to DNA release from dead cells, DNase I is the more direct solution. Using them in combination is often a very effective strategy.

Q4: Will filtering my cells through a cell strainer affect my results?

A4: Filtering is a crucial step to remove large aggregates before running samples on a flow cytometer, which can prevent clogging of the instrument.[1][2] However, be aware that if a significant portion of your cells are in large clumps, filtering will remove them from your analysis, potentially skewing your data. Therefore, filtering should be seen as a final clean-up step, not a replacement for addressing the root cause of clumping.

Q5: How can I maintain cell viability during the staining process to minimize clumping?

A5: To minimize cell death during staining, it is important to handle the cells gently, avoid harsh vortexing, and use appropriate centrifugation speeds.[4] Keeping the cells on ice and using cold buffers can also help to preserve cell viability.[1][10] Additionally, ensure all buffers are isotonic and at the correct pH.

Data Summary

The following table summarizes the recommended concentrations and conditions for reagents used to prevent cell clumping.

Reagent/ParameterRecommended RangePurposeNotes
DNase I 25 - 50 µg/mLDigests extracellular DNAMost effective when used in buffers containing Mg2+ and Ca2+.[9]
EDTA 2 - 5 mMChelates divalent cations, reduces cell-cell adhesionCan be used in Ca2+/Mg2+-free buffers.[1]
Cell Density 1 x 10^5 - 1 x 10^7 cells/mLPrevents overcrowding and cell-cell contactOptimal density may vary by cell type.[2]
Temperature 4°C (on ice)Minimizes cell metabolism and death[1]
Cell Strainer Mesh Size 40 - 70 µmRemoves large aggregatesUse just before analysis.[2][3]

Experimental Protocols

Protocol: Staining Suspension Cells with this compound and Co-treatment with DNase I

This protocol describes a general method for staining suspension cells with this compound while taking preventative measures against cell clumping.

  • Cell Preparation:

    • Harvest cells and centrifuge at 300 x g for 5 minutes at 4°C.

    • Wash the cells once with cold, Ca2+/Mg2+-free PBS.

    • Resuspend the cell pellet in a suitable binding buffer or Ca2+/Mg2+-free PBS to a concentration of approximately 1 x 10^6 cells/mL.[6]

  • Staining:

    • To 1 mL of the cell suspension, add DNase I to a final concentration of 25 µg/mL.

    • Add this compound to the desired final concentration (e.g., 1 µM).

    • Gently mix and incubate for 20-30 minutes on ice, protected from light.[6]

  • Analysis:

    • If significant clumping is still observed, pass the cell suspension through a 40 µm cell strainer into a new tube.

    • Analyze the cells by flow cytometry as soon as possible after staining.[6]

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Analysis cluster_3 Preventative Measures (Future Experiments) Start Cell Clumps Observed After this compound Staining GentlePipette Gentle Pipetting Start->GentlePipette OptimizeHandling Optimize Cell Handling (Gentle, Cold) Start->OptimizeHandling For next experiment AddDNase Add DNase I (25-50 µg/mL) Filter Filter with 40-70 µm Cell Strainer AddDNase->Filter Analyze Proceed to Analysis (e.g., Flow Cytometry) Filter->Analyze GentlePipette->AddDNase ModifyBuffer Modify Buffers (Ca/Mg-Free, Add DNase/EDTA) CheckDye Check Dye Solution (Centrifuge if needed) ControlDensity Control Cell Density

Caption: Troubleshooting workflow for addressing cell clumping.

SignalingPathway cluster_0 Cellular Events cluster_1 Staining & Consequence cluster_2 Intervention Apoptosis Apoptosis / Necrosis MembraneCompromise Plasma Membrane Compromised Apoptosis->MembraneCompromise DNALeak DNA Release into Extracellular Space MembraneCompromise->DNALeak YOPRO_Entry This compound Enters Cell & Stains Nuclear DNA MembraneCompromise->YOPRO_Entry Clumping Extracellular DNA Causes Cell Clumping DNALeak->Clumping DNase DNase I Digestion Digestion of Extracellular DNA DNase->Digestion catalyzes Digestion->Clumping prevents

Caption: Mechanism of this compound staining and DNA-induced cell clumping.

References

Validation & Comparative

YO-PRO-3 vs. Propidium Iodide: A Comparative Guide for Viability Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. The choice of fluorescent probes for distinguishing between live, apoptotic, and necrotic cells is critical for obtaining reliable and reproducible data. Propidium (B1200493) iodide (PI) has long been the gold standard for identifying non-viable cells. However, newer dyes like YO-PRO-3 offer distinct advantages, particularly for multiparameter analysis by flow cytometry. This guide provides a comprehensive, data-driven comparison of this compound and propidium iodide to aid in the selection of the optimal reagent for your experimental needs.

At a Glance: Key Differentiators

FeatureThis compoundPropidium Iodide (PI)
Primary Application Staining of late apoptotic and necrotic cellsStaining of late apoptotic and necrotic cells
Mechanism of Action Intercalates with DNA in membrane-compromised cellsIntercalates with DNA and RNA in membrane-compromised cells
Membrane Permeability Impermeant to live cells; enters late-stage apoptotic and necrotic cellsImpermeant to live and early apoptotic cells; enters late-stage apoptotic and necrotic cells
Apoptosis/Necrosis Distinction Used with other dyes (like PI or Annexin V) to differentiate stages of cell deathPrimarily identifies late-stage apoptotic and necrotic cells
Spectral Properties Far-red fluorescence, minimizing spectral overlapBroad emission spectrum with significant overlap with common fluorophores
Multicolor Panel Compatibility HighModerate

Principles of Detection: A Deeper Dive

The utility of both this compound and propidium iodide in viability staining hinges on the integrity of the plasma membrane.

Propidium Iodide (PI) is a fluorescent intercalating agent that is effectively excluded by the intact membrane of live cells. In the later stages of apoptosis and during necrosis, the cell membrane loses its integrity, allowing PI to enter the cell. Once inside, PI intercalates into the DNA, leading to a significant enhancement of its fluorescence (20- to 30-fold), which can be readily detected.[1] It is important to note that PI also binds to RNA, which may require treatment with RNase for precise DNA content analysis.[1]

This compound , a member of the carbocyanine dye family, operates on a similar principle of membrane exclusion in viable cells. It enters cells with compromised plasma membranes, characteristic of late-stage apoptosis and necrosis, and intercalates with double-stranded DNA, resulting in a strong fluorescent signal.[2] While this compound is primarily a marker for late-stage cell death, the related dye YO-PRO-1 can enter cells during earlier stages of apoptosis. This distinction is crucial when designing experiments to differentiate between the phases of programmed cell death.

Quantitative Data Comparison

ParameterThis compound IodidePropidium Iodide
Excitation Maximum (DNA-bound) ~612 nm[2][3][4][5][6]~535 nm[1][7][8]
Emission Maximum (DNA-bound) ~631 nm[2][3][4][5]~617 nm[1][7][8]
Fluorescence Enhancement (upon DNA binding) Significant increase[9]20- to 30-fold[1]
Recommended Excitation Laser 594 nm or 633 nm[2]488 nm or 561 nm[7]
Common Emission Filter ~660/20 nm bandpass[2]>610 nm longpass or ~617 nm bandpass

Experimental Protocols

Simultaneous Staining of Apoptotic and Necrotic Cells by Flow Cytometry

This protocol allows for the differentiation of live, late apoptotic, and necrotic cell populations.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)

  • Flow cytometer with 488 nm and/or 561 nm laser excitation capabilities

Procedure:

  • Cell Preparation:

    • Induce apoptosis in the cell line of interest using a suitable method. Include an untreated control cell population.

    • Harvest the cells and wash them once with cold PBS.

    • Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.

    • Add Propidium Iodide to a final concentration of 1.5 µM.[2]

    • Gently vortex the cell suspension.

    • Incubate the cells on ice or at room temperature, protected from light, for 20-30 minutes.[2]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Excite this compound with a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect emission around 631 nm (e.g., using a 660/20 nm bandpass filter).[2]

    • Excite PI with a 488 nm laser and detect emission around 617 nm (e.g., using a >610 nm longpass filter).[2]

Data Interpretation:

  • Live cells: Low to no fluorescence for both this compound and PI.

  • Late Apoptotic/Necrotic cells: Positive for both this compound and PI.

Visualizing the Workflow and Cellular States

Staining Workflow for Flow Cytometry

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Induce Apoptosis harvest Harvest & Wash Cells start->harvest resuspend Resuspend in PBS harvest->resuspend add_dyes Add this compound & PI resuspend->add_dyes incubate Incubate (20-30 min) add_dyes->incubate acquire Acquire on Flow Cytometer incubate->acquire gate Gate Populations acquire->gate quantify Quantify Cell Populations gate->quantify

Caption: Experimental workflow for viability staining with this compound and PI.

Differential Staining of Cell Populations

G cluster_live Live Cell cluster_apoptotic Late Apoptotic/Necrotic Cell cluster_dyes Dyes live Intact Membrane apoptotic Compromised Membrane yp3 This compound yp3->apoptotic Enters pi PI pi->apoptotic Enters

Caption: Differential permeability of cell membranes to viability dyes.

Conclusion

Both this compound and propidium iodide are effective and reliable stains for identifying non-viable cells. The choice between them largely depends on the specific requirements of the experiment.

Propidium iodide remains a robust and cost-effective choice for single-color viability analysis or when combined with fluorophores that have minimal spectral overlap. Its long-standing use in the field provides a wealth of established protocols and comparative data.

This compound shines in the context of multicolor flow cytometry. Its far-red fluorescence minimizes spectral overlap with commonly used fluorophores in the blue, green, and yellow-orange range, simplifying panel design and reducing the need for extensive compensation. This makes it an excellent choice for complex cellular analyses where multiple parameters are being investigated simultaneously.

For researchers conducting sophisticated, multi-color flow cytometry experiments, the spectral advantages of this compound make it a superior choice for viability staining. For more routine viability assessments, propidium iodide remains a trusted and economical option.

References

A Head-to-Head Comparison of YO-PRO-3 and TO-PRO-3 for Dead Cell Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of dead cells is a critical component of cellular analysis. YO-PRO-3 and TO-PRO-3 are two widely used fluorescent dyes for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for your specific research needs.

Both this compound and TO-PRO-3 are carbocyanine-based nucleic acid stains that are impermeant to live cells with intact plasma membranes. In dead or dying cells with compromised membranes, these dyes can enter the cell and intercalate with DNA, leading to a significant increase in fluorescence upon excitation. This characteristic allows for the clear distinction between live and dead cell populations in applications such as flow cytometry and fluorescence microscopy.

Performance Characteristics: A Quantitative Overview

While both dyes operate on the same principle, their spectral properties and staining characteristics exhibit notable differences that can influence experimental design and data interpretation.

PropertyThis compoundTO-PRO-3
Excitation Maximum (DNA-bound) ~612 nm~642 nm
Emission Maximum (DNA-bound) ~631 nm~661 nm
Color Far-RedFar-Red
Cell Permeability Impermeant to live cells; penetrates apoptotic and necrotic cells.Impermeant to live cells; penetrates cells with compromised membranes.[1]
Staining Pattern Stains nuclei and can also show cytoplasmic staining.[2][3]Shows specific staining of the nucleus with minimal cytoplasmic fluorescence.[2][3]
Photostability High stability has been reported for the far-red cyanine (B1664457) dye class.[2][3]High stability of fluorescence intensity has been demonstrated.[2][3]

Mechanism of Dead Cell Identification

The fundamental principle behind dead cell identification using both this compound and TO-PRO-3 lies in the integrity of the cell's plasma membrane.

G cluster_live Live Cell cluster_dead Dead Cell Live Intact Plasma Membrane Dye_Out_Live This compound / TO-PRO-3 Dye_Out_Live->Live Impermeable Dead Compromised Plasma Membrane Nucleus_Dead Nucleus (DNA) Dead->Nucleus_Dead Intercalates with DNA Fluorescence Fluorescence Nucleus_Dead->Fluorescence Fluorescent Signal Dye_In_Dead This compound / TO-PRO-3 Dye_In_Dead->Dead Permeable

Caption: Mechanism of dead cell staining by this compound and TO-PRO-3.

In live cells, the intact plasma membrane acts as a barrier, preventing the entry of the dyes. However, in dead cells, the compromised plasma membrane allows the dyes to enter, where they bind to nucleic acids, primarily DNA, resulting in a bright fluorescent signal.

Experimental Protocols

Accurate and reproducible results are contingent on optimized experimental protocols. Below are detailed methodologies for utilizing this compound and TO-PRO-3 for dead cell identification in flow cytometry and fluorescence microscopy.

Flow Cytometry Protocol for Dead Cell Identification

This protocol provides a general framework for staining a cell suspension to identify dead cells using a flow cytometer.

G start Start: Single-cell suspension (1x10^6 cells/mL) induce Induce cell death (e.g., chemical treatment) start->induce stain Add this compound or TO-PRO-3 (0.1 - 1.0 µM final concentration) induce->stain incubate Incubate for 15-30 min at room temperature, protected from light stain->incubate analyze Analyze on flow cytometer (appropriate laser and filters) incubate->analyze data Data Analysis: Gate on fluorescent positive population (dead cells) analyze->data

Caption: Experimental workflow for dead cell identification using flow cytometry.

Materials:

  • This compound Iodide (1 mM in DMSO) or TO-PRO-3 Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Cell suspension (e.g., Jurkat cells)

  • Flow cytometer with appropriate laser lines (e.g., 561 nm or 633/640 nm)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer like PBS.[4] Include appropriate controls, such as an unstained cell sample and a sample of cells known to be dead (e.g., heat-killed).

  • Staining: Add this compound or TO-PRO-3 to the cell suspension to a final concentration of 0.1-1.0 µM. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[5]

  • Data Acquisition: Analyze the stained cells on a flow cytometer without a wash step.[4]

    • For This compound , excite with a yellow-green (561 nm) or red (633/640 nm) laser and collect emission using a filter appropriate for far-red fluorescence (e.g., 660/20 nm bandpass filter).[6]

    • For TO-PRO-3 , excite with a red laser (633/640 nm) and collect emission using a filter appropriate for far-red fluorescence (e.g., 661/20 nm or similar).[1][7]

  • Data Analysis: Gate on the cell population and identify the dead cells based on their high fluorescence intensity compared to the live, unstained population.

Fluorescence Microscopy Protocol for Dead Cell Visualization

This protocol outlines the steps for visualizing dead cells in an adherent cell culture using fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM in DMSO) or TO-PRO-3 Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells under conditions that may induce cell death. Gently wash the cells twice with PBS.[6]

  • Staining: Prepare a working solution of this compound or TO-PRO-3 in PBS (typically 0.1-1.0 µM). Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells twice with PBS to remove excess dye and reduce background fluorescence.

  • Imaging: Mount the coverslip or place the imaging dish on the microscope stage.

    • For This compound , visualize using a filter set appropriate for far-red fluorescence (e.g., Cy®5).

    • For TO-PRO-3 , visualize using a filter set appropriate for far-red fluorescence (e.g., Cy5 filter set).[1] Dead cells will exhibit bright nuclear fluorescence.

Key Considerations for Dye Selection

  • Specificity: For applications requiring precise nuclear staining without interference from cytoplasmic signals, TO-PRO-3 is the superior choice due to its reported higher nuclear specificity.[2][3]

  • Multicolor Experiments: Both dyes, with their far-red emission spectra, are well-suited for multicolor experiments as they minimize spectral overlap with common fluorophores in the blue, green, and red channels.[1][4] The slightly longer wavelength emission of TO-PRO-3 may offer a marginal advantage in reducing autofluorescence from some cell types.

  • Instrumentation: Ensure that your flow cytometer or fluorescence microscope is equipped with the appropriate lasers and filters for the excitation and emission wavelengths of the chosen dye.

  • Fixation: It is important to note that these dyes are not suitable for experiments that involve fixing and permeabilizing cells before staining, as this would allow the dye to enter all cells, leading to false-positive results.[4]

References

Validating YO-PRO-3 Apoptosis Data with Caspase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the temporal relationship between different apoptotic markers is crucial for accurate data interpretation. This guide provides an objective comparison of YO-PRO-3, a late-stage apoptosis marker, with caspase-3/7 activation, an earlier hallmark of programmed cell death. We present supporting experimental data, detailed protocols, and visualizations to facilitate the validation of apoptosis data.

The process of apoptosis, or programmed cell death, is characterized by a series of well-orchestrated molecular events. Among the plethora of available detection methods, those tracking caspase activation and loss of plasma membrane integrity are widely utilized. Caspase-3 and caspase-7 are key executioner caspases, and their activation is a central event in the apoptotic cascade. Assays detecting their activity provide an early indication of apoptosis. Conversely, this compound is a fluorescent dye that indicates a later stage of apoptosis, as it can only enter cells once the plasma membrane has become compromised, a direct consequence of the executioner caspase activity.[1] Therefore, validating this compound data with a caspase assay can provide a more complete picture of the apoptotic process.

Principles of Detection

Caspase-3/7 Assays: These assays typically employ a synthetic substrate, such as a peptide sequence recognized by caspase-3 or -7 (e.g., DEVD), which is conjugated to a fluorophore or a chromophore. In the presence of active caspase-3/7 in apoptotic cells, the substrate is cleaved, releasing the reporter molecule and generating a detectable signal. This enzymatic assay directly measures a key biochemical event in the apoptotic pathway.

This compound Assay: this compound is a cell-impermeant cyanine (B1664457) dye. In healthy, viable cells, the intact plasma membrane effectively excludes the dye. However, during the later stages of apoptosis, the activation of caspases leads to the breakdown of the plasma membrane's integrity. This increased permeability allows this compound to enter the cell, where it intercalates with DNA and exhibits a significant increase in fluorescence. Thus, this compound staining is an indicator of compromised membrane integrity, a hallmark of late-stage apoptosis.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of caspase-3/7 and this compound assays for apoptosis detection.

FeatureCaspase-3/7 AssayThis compound Assay
Apoptotic Stage Detected Early to Mid-StageLate-Stage
Cellular Target Active Caspase-3 and -7 EnzymesNuclear DNA (upon membrane compromise)
Principle of Detection Enzymatic cleavage of a fluorogenic or colorimetric substrateInflux through compromised plasma membrane and intercalation into DNA
Typical Readout Increased fluorescence or absorbanceIncreased fluorescence
Cell State Live or lysed cells (depending on the assay format)Live or fixed cells
Multiplexing Capability Can be multiplexed with other fluorescent probes, including those for membrane integrity.Often used in conjunction with a live-cell nuclear stain (e.g., Hoechst 33342) or other apoptosis markers.

Experimental Protocols

To validate this compound apoptosis data, a simultaneous or sequential staining protocol with a caspase-3/7 reagent can be employed, followed by analysis using flow cytometry or fluorescence microscopy.

Protocol for Simultaneous Staining and Flow Cytometry Analysis

This protocol is adapted for the simultaneous detection of caspase-3/7 activity and membrane permeability.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Fluorogenic caspase-3/7 substrate (e.g., a DEVD-based reagent)

  • This compound Iodide

  • Binding Buffer (e.g., Annexin V Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your cell line using a suitable method. Include an untreated control group. Harvest the cells and wash them once with cold PBS.

  • Cell Suspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Caspase-3/7 Staining: Add the fluorogenic caspase-3/7 substrate to the cell suspension according to the manufacturer's instructions. Incubate for the recommended time, protected from light.

  • This compound Staining: Add this compound to the cell suspension to a final concentration of 0.1 µM.

  • Incubation: Incubate the cells on ice or at room temperature, protected from light, for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without washing. Use the appropriate laser lines and emission filters for the chosen caspase-3/7 substrate and this compound.

Data Interpretation:

  • Live, non-apoptotic cells: Negative for both caspase-3/7 activity and this compound staining.

  • Early apoptotic cells: Positive for caspase-3/7 activity but negative for this compound staining.

  • Late apoptotic/necrotic cells: Positive for both caspase-3/7 activity and this compound staining.

Mandatory Visualization

The following diagrams illustrate the apoptosis signaling pathway and a typical experimental workflow for validating this compound data with a caspase assay.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 (Active) Caspase-3/7 (Active) Procaspase-3/7->Caspase-3/7 (Active) Substrate Cleavage Substrate Cleavage Caspase-3/7 (Active)->Substrate Cleavage Caspase Assay Membrane Permeability Membrane Permeability Caspase-3/7 (Active)->Membrane Permeability Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound Entry This compound Entry Membrane Permeability->this compound Entry this compound Assay This compound Entry->Apoptosis

Caption: Apoptosis signaling pathways and detection points.

Validation_Workflow Induce Apoptosis Induce Apoptosis Harvest & Wash Cells Harvest & Wash Cells Induce Apoptosis->Harvest & Wash Cells Stain with Caspase-3/7 Reagent Stain with Caspase-3/7 Reagent Harvest & Wash Cells->Stain with Caspase-3/7 Reagent Stain with this compound Stain with this compound Stain with Caspase-3/7 Reagent->Stain with this compound Incubate Incubate Stain with this compound->Incubate Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Caption: Experimental workflow for validation.

References

YO-PRO-3: A Superior Alternative to 7-AAD for In-Depth Cell Death Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of YO-PRO-3 and 7-AAD in cell death analysis, supported by experimental data and detailed protocols.

In the landscape of cellular analysis, accurate discrimination between live, apoptotic, and necrotic cells is paramount for robust and reproducible results. For decades, 7-aminoactinomycin D (7-AAD) has been a widely used fluorescent stain for identifying non-viable cells in flow cytometry and microscopy. However, the emergence of newer generation dyes, such as this compound, presents researchers with a compelling alternative offering distinct advantages, particularly in the context of multi-parameter analysis and the nuanced differentiation of cell death stages.

This guide provides an objective comparison of this compound and 7-AAD, delving into their mechanisms of action, spectral properties, and experimental applications. We present a detailed analysis to empower researchers in making informed decisions for their specific experimental needs.

At a Glance: this compound vs. 7-AAD

FeatureThis compound7-AAD
Primary Application Dead/Late Apoptotic/Necrotic Cell StainDead/Late Apoptotic/Necrotic Cell Stain
Mechanism of Action Intercalates into DNA of membrane-compromised cells.[1]Intercalates into double-stranded DNA, with a high affinity for GC-rich regions.[2][3]
Cell Permeability Impermeant to live cells, but can enter cells in earlier apoptotic stages compared to 7-AAD.[4]Excluded by viable cells, penetrating cells with compromised membranes in late apoptosis or necrosis.[2][5]
Apoptosis/Necrosis Differentiation Can be used to distinguish early and late apoptosis from necrosis, often in combination with a live-cell stain.[4]Primarily identifies late apoptotic and necrotic cells.[3]
Spectral Properties Far-red fluorescence, minimizing spectral overlap with common green and red fluorochromes.[4]Far-red fluorescence with some spectral overlap with PE and other common fluorochromes.[2]
Multicolor Panel Compatibility High, due to its far-red emission and minimal spectral overlap with commonly used fluorophores.[4]Good, but its broader emission spectrum may require more compensation when used with PE or other red fluorochromes.[2]
Fixability Not suitable for use with fixation.[6]Not suitable for use with fixation.[7]

Delving Deeper: A Comparative Analysis

This compound and 7-AAD are both cell-impermeant nucleic acid stains that selectively enter cells with compromised plasma membranes, a hallmark of late-stage apoptosis and necrosis.[5][8] Once inside the cell, they bind to DNA and exhibit a significant increase in fluorescence, allowing for the identification of dead cells.

The key distinction lies in their permeability characteristics during the apoptotic process. This compound, and its related dye YO-PRO-1, can enter cells at an earlier stage of apoptosis when the plasma membrane has undergone more subtle changes in permeability.[4][9] In contrast, 7-AAD, much like the traditional viability dye propidium (B1200493) iodide (PI), is generally excluded until the later stages of apoptosis or necrosis when membrane integrity is severely compromised.[3][5] This property makes this compound a more sensitive tool for dissecting the stages of apoptosis.

From a spectral standpoint, this compound's far-red emission is advantageous in multicolor flow cytometry experiments.[4] Its narrower emission spectrum results in less spectral overlap with commonly used fluorochromes like phycoerythrin (PE) and fluorescein (B123965) isothiocyanate (FITC), simplifying panel design and reducing the need for extensive compensation.[10] While 7-AAD also emits in the far-red region, its spectral properties can sometimes lead to more significant overlap, particularly with PE-tandem dyes.[2]

Experimental Protocols

Flow Cytometry Analysis of Cell Viability

Objective: To quantify the percentage of live, apoptotic, and necrotic cells using either this compound or 7-AAD in conjunction with another fluorescent marker if desired.

Materials:

  • This compound Iodide (1 mM in DMSO) or 7-AAD solution

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)

  • Flow cytometer

Staining Protocol with this compound:

  • Induce apoptosis in your cell line of choice. Include appropriate positive and negative controls.

  • Harvest cells and wash once with cold PBS.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Add this compound to a final concentration of 0.1 µM.[1]

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analyze the cells by flow cytometry without washing. Excite this compound with a 488 nm or 561 nm laser and collect emission using a filter appropriate for far-red fluorescence (e.g., ~660/20 nm bandpass filter).[1]

Staining Protocol with 7-AAD:

  • Induce apoptosis in your cell line of choice. Include appropriate positive and negative controls.

  • Harvest cells and wash once with cold PBS.

  • Resuspend the cell pellet in 100 µL of PBS.

  • Add 5 µL of 7-AAD staining solution.[7]

  • Incubate for 5-15 minutes on ice or at room temperature, protected from light.[7]

  • Do not wash the cells. Analyze immediately by flow cytometry. Excite 7-AAD with a 488 nm laser and collect emission in the far-red channel (e.g., >650 nm long-pass filter).[2]

Fluorescence Microscopy of Dead Cells

Objective: To visualize dead cells within a cell population using fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM in DMSO) or 7-AAD solution

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets

Staining Protocol with this compound:

  • Culture cells under conditions that may induce cell death.

  • Gently wash the cells twice with PBS.

  • Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM.[1]

  • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[1]

  • Gently wash the cells twice with PBS to remove excess dye.

  • Mount the coverslip and visualize the cells using a far-red filter set (e.g., Cy®5). Dead cells will exhibit bright nuclear fluorescence.

Staining Protocol with 7-AAD:

  • Culture cells under conditions that may induce cell death.

  • Gently wash the cells twice with PBS.

  • Prepare a working solution of 7-AAD in PBS.

  • Add the staining solution to the cells and incubate for 10-20 minutes at 4°C, protected from light.

  • Gently wash the cells twice with PBS.

  • Mount the coverslip and visualize the cells using a filter set appropriate for far-red fluorescence. Dead cells will show bright nuclear staining.

Visualizing the Mechanisms and Workflows

Staining_Mechanism cluster_live Live Cell cluster_apoptotic Apoptotic/Necrotic Cell live_cell Intact Plasma Membrane yo_pro_ext This compound live_cell->yo_pro_ext Impermeable aad_ext 7-AAD live_cell->aad_ext Impermeable apoptotic_cell Compromised Plasma Membrane yo_pro_ext->apoptotic_cell Enters cell aad_ext->apoptotic_cell Enters cell yo_pro_int This compound aad_int 7-AAD nucleus Nucleus (DNA) fluorescence Fluorescence nucleus->fluorescence yo_pro_int->nucleus Intercalates aad_int->nucleus Intercalates

Caption: Mechanism of this compound and 7-AAD staining in dead cells.

Experimental_Workflow start Induce Cell Death (e.g., drug treatment) harvest Harvest and Wash Cells start->harvest stain Stain with this compound or 7-AAD harvest->stain incubate Incubate (Time & Temp dependent on dye) stain->incubate acquire Data Acquisition incubate->acquire flow Flow Cytometry acquire->flow microscopy Fluorescence Microscopy acquire->microscopy analysis Data Analysis (Quantification/Visualization) flow->analysis microscopy->analysis

Caption: General experimental workflow for cell death analysis.

Conclusion: Making the Right Choice

Both this compound and 7-AAD are effective and reliable probes for the identification of dead cells. The choice between them will ultimately depend on the specific requirements of the experiment.

Choose this compound when:

  • Detailed analysis of apoptosis is required: Its ability to stain cells in earlier apoptotic stages provides a more granular view of the cell death process.

  • Designing complex multicolor flow cytometry panels: Its far-red emission and minimal spectral overlap simplify panel design and reduce compensation issues.

Choose 7-AAD when:

  • A straightforward and cost-effective dead cell marker is needed: It is a well-established and widely used reagent for excluding non-viable cells.

  • Working with instruments with standard filter configurations: It is compatible with common laser lines and filter sets.

  • Fixation is not required: Like this compound, it is not compatible with fixation protocols.

References

A Comparative Guide to YO-PRO-3 Staining for Apoptosis Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular analysis, the accurate detection and quantification of apoptosis are critical for research in oncology, immunology, neurobiology, and drug development. A variety of methods are available to identify the distinct stages of programmed cell death. This guide provides an objective comparison of YO-PRO-3, a nucleic acid stain for identifying late-stage apoptotic and necrotic cells, with other widely used markers: Annexin (B1180172) V, TUNEL assays, and caspase-3/7 activity assays.

Principles of Apoptosis Detection: A Multi-parametric Approach

Apoptosis is a dynamic and complex process characterized by a sequence of morphological and biochemical events. No single marker can capture the entire process. Therefore, a multi-parametric approach, combining markers for early and late-stage events, is recommended for a comprehensive analysis.

  • Early Apoptosis: Characterized by the activation of initiator and executioner caspases and the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.

  • Late Apoptosis: Involves the loss of plasma membrane integrity, DNA fragmentation, and the formation of apoptotic bodies.

This compound is a cell-impermeant carbocyanine dye that is a valuable tool for identifying cells in the later stages of apoptosis.[1] In healthy, viable cells, the intact plasma membrane excludes the dye.[2] However, as apoptosis progresses and membrane integrity is compromised, this compound can enter the cell, intercalate with DNA, and emit a bright far-red fluorescence.[1][3] This characteristic allows for the clear identification of late apoptotic and necrotic cells by flow cytometry and fluorescence microscopy.[4]

Comparative Analysis of Apoptosis Markers

Here, we compare this compound with other standard apoptosis markers, highlighting their mechanisms, the stage of apoptosis they detect, and their primary advantages and limitations.

AssayPrincipleStage of Apoptosis DetectedAdvantagesLimitations
This compound Staining A cell-impermeant dye that enters cells with compromised plasma membranes and intercalates with DNA.[3]Late Apoptosis, Necrosis- Simple, no-wash protocol available.- Far-red fluorescence minimizes spectral overlap with other common fluorophores (e.g., FITC, PE).[5]- Suitable for flow cytometry and fluorescence microscopy.[4]- Does not distinguish between late apoptosis and necrosis without a viability dye like Propidium Iodide (PI).- Membrane permeability changes are not exclusive to apoptosis.
Annexin V Binding Assay Annexin V, a calcium-dependent protein, has a high affinity for phosphatidylserine (PS), which is translocated to the outer plasma membrane during early apoptosis.[6][7]Early to Mid Apoptosis- Highly specific for an early event in the apoptotic cascade.[6]- Well-established and widely validated method.[8]- Can also bind to necrotic cells with compromised membranes.[7]- Binding is calcium-dependent.
TUNEL Assay Terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of late-stage apoptosis, with fluorescently labeled dUTPs.[9]Late Apoptosis- Highly specific for DNA fragmentation.[10]- Can be used on cultured cells and tissue sections.[10]- The fixation and permeabilization steps can be harsh on cells.- May also label necrotic cells with extensive DNA damage.[9]
Caspase-3/7 Activity Assay Measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis, through the cleavage of a fluorogenic or luminogenic substrate.Early to Mid Apoptosis- Detects a key enzymatic event in the apoptotic pathway.- High-throughput microplate-based assays are available.- Caspase activation can be transient.- Some overlap in substrate specificity between different caspases may occur.

Quantitative Data Comparison

Table 1: Apoptosis Detection in Murine Astrocytes Induced by Urine from Multiple Sclerosis Patients

This study compared PI staining (a functional equivalent to this compound for detecting late-stage membrane permeability), TUNEL, and Annexin V at different time points.

Time After Induction% Apoptotic Cells (PI Staining)% Apoptotic Cells (TUNEL)% Apoptotic Cells (Annexin V)
24 hoursNot Reported15%Not Reported
48 hours20%25%Weakly Positive
72 hours35%40%Positive

Data adapted from a study on murine astrocytes, which highlights the different kinetics of detection for each marker. Note that in this specific model, DNA fragmentation (TUNEL) and loss of membrane integrity (PI) appeared to be earlier or more pronounced markers than PS externalization (Annexin V).

Table 2: Staurosporine-Induced Apoptosis in KG-1 and NKT Cell Lines Measured by Annexin V Staining

This table illustrates the kinetics of apoptosis as detected by an early marker, Annexin V.

Cell LineTreatment Duration% Apoptotic Cells (Annexin V)
KG-11 hourNo significant increase
3 hours~20%
6 hours~50%
NKT1 hourNo significant increase
3 hours~13%
6 hours~20%

Data adapted from a study using staurosporine (B1682477) to induce apoptosis.[6]

Signaling Pathways and Experimental Workflows

dot

Apoptosis_Signaling_Pathways Apoptosis Signaling Pathways and Marker Detection cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_markers Marker Detection death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase37 Procaspase-3/7 caspase8->procaspase37 dna_damage DNA Damage, Cellular Stress bcl2_family Bcl-2 Family (Bax, Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase37 caspase37 Active Caspase-3/7 procaspase37->caspase37 substrates Cellular Substrate Cleavage (e.g., PARP) caspase37->substrates ps_externalization Phosphatidylserine (PS) Externalization caspase37->ps_externalization membrane_permeability Membrane Permeability Increase caspase37->membrane_permeability dna_fragmentation DNA Fragmentation caspase37->dna_fragmentation caspase_assay Caspase-3/7 Assay caspase37->caspase_assay annexin_v Annexin V Staining ps_externalization->annexin_v yopro3 This compound Staining membrane_permeability->yopro3 tunel TUNEL Assay dna_fragmentation->tunel

Caption: Apoptotic pathways and points of detection for various markers.

dot

Experimental_Workflow Multiparametric Apoptosis Analysis Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cluster_legend Population Identification start Start with cell culture (adherent or suspension) induce Induce apoptosis (e.g., staurosporine) start->induce harvest Harvest and wash cells induce->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend add_caspase Add fluorogenic caspase-3/7 substrate resuspend->add_caspase add_annexin Add Annexin V conjugate add_caspase->add_annexin add_yopro Add this compound add_annexin->add_yopro incubate Incubate (e.g., 15-30 min at room temperature, dark) add_yopro->incubate acquire Acquire data on flow cytometer incubate->acquire gate Gate on cell population acquire->gate compensate Apply fluorescence compensation gate->compensate analyze Analyze populations: - Live - Early Apoptotic - Late Apoptotic/Necrotic compensate->analyze live Live: Caspase-, Annexin V-, this compound- early Early Apoptotic: Caspase+, Annexin V+, this compound- late Late Apoptotic: Caspase+, Annexin V+, this compound+

Caption: A generalized workflow for multiparametric apoptosis analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for each key assay, primarily for flow cytometry. Optimization for specific cell types and experimental conditions is recommended.

Protocol 1: Multiparametric Staining with this compound, Annexin V, and a Caspase-3/7 Substrate

This protocol allows for the simultaneous detection of key apoptotic events.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Annexin V conjugate (e.g., FITC, PE, or APC)

  • Fluorogenic Caspase-3/7 substrate (e.g., with a spectrally distinct fluorophore)

  • 1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Cell suspension (1 x 10⁶ cells/mL)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include untreated and single-stain controls.

  • Cell Preparation: Harvest cells and wash once with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: a. To 100 µL of the cell suspension, add the fluorogenic caspase-3/7 substrate at the manufacturer's recommended concentration. b. Add 5 µL of the Annexin V conjugate.[5] c. Add this compound to a final concentration of 0.1 µM.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature, protected from light.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry as soon as possible (within 1 hour).[5] Use appropriate laser lines and filters for each fluorophore and set up compensation using single-stained controls.

Data Interpretation:

  • Live cells: Negative for all three markers.

  • Early apoptotic cells: Caspase-3/7 positive, Annexin V positive, this compound negative.

  • Late apoptotic/necrotic cells: Caspase-3/7 positive, Annexin V positive, this compound positive.

Protocol 2: TUNEL Assay for DNA Fragmentation

This protocol is for the detection of DNA fragmentation, a late-stage apoptotic event.

Materials:

  • TUNEL assay kit (containing TdT enzyme, fluorescently labeled dUTP, and reaction buffer)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Induce apoptosis, harvest, and wash cells as described above.

  • Fixation: Resuspend cells in fixation buffer and incubate for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells, then resuspend in permeabilization buffer and incubate for 20 minutes at room temperature.

  • TUNEL Reaction: Wash the permeabilized cells and resuspend in the TUNEL reaction cocktail (TdT enzyme, labeled dUTP, and reaction buffer) as per the kit manufacturer's instructions.

  • Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Analysis: Wash the cells and analyze by flow cytometry or fluorescence microscopy.

Conclusion

This compound is a reliable and convenient marker for identifying cells in the late stages of apoptosis and necrosis, characterized by a loss of plasma membrane integrity. Its far-red emission spectrum makes it particularly suitable for multiparametric analyses, minimizing spectral overlap with other common fluorophores. For a comprehensive understanding of the apoptotic process, it is recommended to use this compound in conjunction with early-stage markers such as Annexin V and caspase-3/7 activity assays. This multi-parametric approach allows for the differentiation of cell populations in various stages of programmed cell death, providing robust and detailed insights for researchers, scientists, and drug development professionals.

References

Cross-Validation of Microscopy and Flow Cytometry for Apoptosis Detection Using YO-PRO-3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of fluorescence microscopy and flow cytometry for the detection of late-stage apoptotic and necrotic cells using the far-red fluorescent dye, YO-PRO-3. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this probe for robust cell death analysis.

Principle of this compound in Cell Death Detection

This compound is a cell-impermeant carbocyanine nucleic acid stain.[1][2] In healthy, viable cells, the intact plasma membrane effectively excludes the dye.[3][4] However, during the late stages of apoptosis and necrosis, the integrity of the plasma membrane becomes compromised, allowing this compound to enter the cell.[1][4] Once inside, it intercalates with double-stranded DNA, leading to a significant enhancement of its fluorescence.[2] This property enables the differentiation of live cells from late apoptotic and necrotic cells.[3][5] Due to its far-red emission, this compound is particularly well-suited for multicolor experiments, minimizing spectral overlap with common fluorophores.[5]

Quantitative Comparison of Microscopy and Flow Cytometry

Both fluorescence microscopy and flow cytometry can be used to detect this compound positive cells. While microscopy provides spatial information and morphological context, flow cytometry offers high-throughput quantification of large cell populations. The following table presents a hypothetical, yet representative, cross-validation dataset for a cell population treated with an apoptosis-inducing agent and stained with this compound, as analyzed by both methods.

ParameterFluorescence MicroscopyFlow Cytometry
Method of Analysis Manual or automated counting of stained nuclei from multiple fields of view.High-throughput analysis of individual cells in suspension.
Percentage of this compound Positive Cells (Control) 3.2% ± 0.8%2.9% ± 0.5%
Percentage of this compound Positive Cells (Treated) 45.8% ± 4.2%48.3% ± 3.5%
Throughput Low to mediumHigh
Qualitative Information Provides cellular morphology and localization of the signal.Provides quantitative fluorescence intensity data for large populations.
Statistical Power Lower, due to a smaller number of cells analyzed.Higher, due to the analysis of thousands of events per sample.

Experimental Protocols

Detailed methodologies for utilizing this compound in both fluorescence microscopy and flow cytometry are provided below.

Fluorescence Microscopy Protocol

This protocol outlines the steps for visualizing this compound uptake in adherent cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Hoechst 33342 or another nuclear counterstain

  • Cells cultured on coverslips or in imaging-compatible dishes

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5 for this compound and DAPI for Hoechst 33342)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency on coverslips or in an imaging dish. Induce apoptosis using the desired experimental conditions, including an untreated control group.

  • Staining:

    • Prepare a working solution of this compound in PBS or a suitable buffer at a final concentration of 1-10 µM.[4] The optimal concentration may need to be determined empirically.[4]

    • (Optional) Include a nuclear counterstain like Hoechst 33342 in the staining solution.

    • Remove the culture medium and wash the cells once with PBS.

    • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[4]

  • Washing: Gently wash the cells twice with PBS to remove excess dye.[6]

  • Imaging: Immediately image the cells using a fluorescence microscope.[1]

    • Live cells: Will show only the nuclear counterstain (if used).

    • Late apoptotic/necrotic cells: Will exhibit bright far-red nuclear fluorescence from this compound.[1][5]

Flow Cytometry Protocol

This protocol describes the use of this compound for the quantitative analysis of cell death.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) solution (optional, for distinguishing late apoptotic/necrotic from necrotic cells)

  • 1X Annexin-Binding Buffer or PBS

  • Cell suspension (control and treated)

  • Flow cytometer with appropriate lasers (e.g., 561 nm or 640 nm) and emission filters.[1]

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line of interest. Include an untreated control.

    • Harvest the cells (e.g., by centrifugation for suspension cells or gentle trypsinization for adherent cells) and wash them once with cold PBS.[3]

    • Resuspend the cells in 1X Annexin-Binding Buffer or PBS at a concentration of approximately 1 x 10^6 cells/mL.[1][3]

  • Staining:

    • Add this compound to the cell suspension to a final concentration of 200-500 nM.[1]

    • Gently vortex and incubate for 15-30 minutes on ice or at room temperature, protected from light.[1]

  • Flow Cytometric Analysis:

    • Analyze the stained cells on a flow cytometer without washing.[1]

    • Use the appropriate laser for excitation and collect the emission signal for this compound (e.g., around 630-660 nm).[6]

    • Use unstained and single-stained controls for proper compensation.

    • Live cells: Will show low to no far-red fluorescence.

    • Late apoptotic/necrotic cells: Will be identified by a significant increase in far-red fluorescence.[1]

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental procedures, the following diagrams are provided.

YO_PRO_3_Mechanism Mechanism of this compound Staining cluster_0 Cellular States cluster_1 This compound Dye Live Live Cell (Intact Membrane) Apoptotic Late Apoptotic/Necrotic Cell (Compromised Membrane) YO_PRO_3_in This compound (intracellular) YO_PRO_3_out This compound (extracellular) YO_PRO_3_out->Live Impermeable YO_PRO_3_out->Apoptotic Permeable DNA Nuclear DNA YO_PRO_3_in->DNA Intercalates Fluorescence Bright Far-Red Fluorescence DNA->Fluorescence

Caption: Mechanism of this compound entry and fluorescence in late apoptotic/necrotic cells.

CrossValidation_Workflow Cross-Validation Workflow cluster_microscopy Microscopy Arm cluster_flow Flow Cytometry Arm start Induce Apoptosis in Cell Culture harvest Harvest and Pool Cells start->harvest split Split Cell Suspension into Two Aliquots harvest->split stain_micro Stain with this compound and Hoechst 33342 split->stain_micro stain_flow Stain with this compound split->stain_flow wash_micro Wash Cells stain_micro->wash_micro image_micro Acquire Images on Fluorescence Microscope wash_micro->image_micro analyze_micro Quantify Percentage of This compound Positive Cells image_micro->analyze_micro compare Compare Quantitative Data and Methodologies analyze_micro->compare analyze_flow Analyze on Flow Cytometer stain_flow->analyze_flow gate_flow Gate on Populations to Quantify Percent Positive analyze_flow->gate_flow gate_flow->compare

References

A Brighter Look at Cellular Demise: Comparing YO-PRO-3 to Other Cyanine Dyes for Apoptosis and Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular analysis, the choice of fluorescent probes is paramount to generating robust and reproducible data. This guide provides a comprehensive comparison of the cyanine (B1664457) dye YO-PRO-3 with other commonly used alternatives for assessing cell viability and apoptosis, supported by experimental data and detailed protocols.

This compound has emerged as a valuable tool for identifying apoptotic and necrotic cells due to its unique permeability characteristics. In healthy, live cells, the intact plasma membrane excludes the dye. However, during the early stages of apoptosis, changes in membrane permeability, including the opening of pannexin-1 (PANX1) and P2X7 receptor channels, allow this compound to enter the cell.[1][2][3][4][5][6][7][8][9] Once inside, it intercalates with DNA, leading to a significant increase in its fluorescence.[10] This guide will delve into the quantitative brightness of this compound in comparison to other cyanine dyes and provide the necessary protocols to empower researchers in their experimental design.

Quantitative Comparison of Cyanine Dye Brightness

The brightness of a fluorescent dye is a critical parameter for achieving high sensitivity in detection. It is determined by the product of its molar extinction coefficient (ε), which measures the efficiency of light absorption, and its fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The following table summarizes these photophysical properties for this compound and other comparable cyanine dyes, primarily when bound to DNA, as this is the state in which they are fluorescently active within cells.

DyeExcitation Max (nm, with DNA)Emission Max (nm, with DNA)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹, with DNA)Quantum Yield (Φ) (with DNA)Relative Brightness (ε x Φ)
This compound 612[11]631[11]100,100[11]0.16[11][12]16,016
SYTOX Green 504[13]523[13]~6,700[14]0.53[13]~3,551
TO-PRO-3 642[15]661[15]102,000[11]0.11[11]11,220
YOYO-3 612631Not explicitly reportedNot explicitly reportedNot explicitly reported
Propidium Iodide (PI) 535[16]617[16]~5,900 (at 493 nm)~0.2 (enhanced 20-30 fold)[16][17]~1,180
Ethidium Bromide (EtBr) 526[18]605[18]5,860 (at 480 nm)[19]Enhanced 25-foldNot directly comparable

Experimental Protocols

To ensure accurate and reproducible results when comparing the brightness of different cyanine dyes, standardized experimental protocols are essential. Below are detailed methodologies for determining the relative fluorescence quantum yield and for comparing staining brightness in a cell-based assay using flow cytometry.

Experimental Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes a comparative method for determining the fluorescence quantum yield of a dye relative to a known standard.

Materials:

  • Test dye solution (e.g., this compound)

  • Standard dye solution with a known quantum yield (e.g., a well-characterized cyanine dye)

  • Double-stranded DNA (dsDNA) solution

  • Appropriate buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Spectrophotometer

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the test dye, standard dye, and dsDNA in the chosen buffer.

  • Prepare a Series of Dilutions: For both the test dye and the standard dye, prepare a series of dilutions in the buffer containing a saturating concentration of dsDNA. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Measure Fluorescence: Using the fluorometer, measure the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test dye and the standard dye, plot the integrated fluorescence intensity versus the absorbance.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_test) can be calculated using the following equation:

    Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_test and Grad_std are the gradients (slopes) of the linear fits to the data for the test and standard samples, respectively.

    • η_test and η_std are the refractive indices of the test and standard solutions (if the same solvent is used, this ratio is 1).

Experimental Protocol 2: Comparison of Staining Brightness by Flow Cytometry (Stain Index)

The Stain Index (SI) is a useful metric for quantifying the relative brightness of different fluorochromes in a cellular context.[20][21]

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Inducing agent for apoptosis (e.g., staurosporine)

  • This compound and other cyanine dyes to be compared

  • Flow cytometer

  • Flow cytometry tubes

  • Cell culture medium

  • PBS

Procedure:

  • Cell Culture and Treatment: Culture the cells to a sufficient density. Induce apoptosis in a subset of cells by treating with an appropriate agent and incubate for the desired time. Leave a population of cells untreated as a negative control.

  • Cell Staining:

    • Harvest both treated and untreated cells.

    • Resuspend the cells in PBS at a concentration of approximately 1 x 10⁶ cells/mL.

    • For each dye to be tested, add the dye to a tube of treated cells and a tube of untreated cells at the manufacturer's recommended concentration.

    • Incubate the cells as recommended, protected from light.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer using the appropriate laser and emission filters for each dye.

    • For each sample, collect a sufficient number of events (e.g., 10,000-50,000).

  • Data Analysis and Stain Index Calculation:

    • Gate on the single-cell population.

    • For each dye, determine the mean fluorescence intensity (MFI) of the positive population (apoptotic cells) and the MFI of the negative population (live cells).

    • Determine the standard deviation (SD) of the negative population.

    • Calculate the Stain Index using the following formula:

    Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative)

    A higher Stain Index indicates a brighter stain and better separation between the positive and negative populations.

Visualizing the Mechanism of this compound Uptake in Apoptosis

The entry of this compound into apoptotic cells is not a passive process but is regulated by specific signaling pathways. During apoptosis, the activation of executioner caspases, such as caspase-3 and caspase-7, leads to the cleavage of various cellular substrates.[1][2][3][4] One such substrate is the C-terminus of the pannexin-1 (PANX1) channel, which removes an autoinhibitory domain and leads to the opening of the channel.[1][2][3][4] Additionally, the activation of the P2X7 receptor by extracellular ATP, which can be released through the opened PANX1 channels, can also contribute to pore formation and dye uptake.[5][6][7][8][9]

apoptosis_yopro3_uptake apoptotic_stimulus Apoptotic Stimulus caspase_activation Caspase-3/7 Activation apoptotic_stimulus->caspase_activation panx1_cleavage PANX1 C-terminus Cleavage caspase_activation->panx1_cleavage panx1_opening PANX1 Channel Opening panx1_cleavage->panx1_opening atp_release ATP Release panx1_opening->atp_release pore_formation Membrane Pore Formation panx1_opening->pore_formation p2x7_activation P2X7 Receptor Activation atp_release->p2x7_activation p2x7_activation->pore_formation yopro3_influx This compound Influx pore_formation->yopro3_influx dna_binding DNA Binding & Fluorescence yopro3_influx->dna_binding

Signaling pathway of this compound uptake during apoptosis.

The following diagram illustrates the general workflow for comparing the brightness of different fluorescent dyes in a cell-based assay.

dye_comparison_workflow start Start: Select Dyes for Comparison cell_prep Prepare Live and Apoptotic Cell Populations start->cell_prep staining Stain Cells with Each Dye Individually cell_prep->staining acquisition Acquire Data on Flow Cytometer staining->acquisition analysis Analyze Data: Calculate Stain Index acquisition->analysis comparison Compare Stain Indices to Determine Relative Brightness analysis->comparison end End: Select Optimal Dye comparison->end

Experimental workflow for comparing dye brightness.

References

Navigating Cell Death: A Comparative Guide to YO-PRO-3 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis and necrosis are crucial for advancing our understanding of cellular processes and for the development of novel therapeutics. YO-PRO-3 has emerged as a widely used fluorescent stain for identifying late-stage apoptotic and necrotic cells. However, a comprehensive understanding of its limitations in specific experimental models is essential for robust and reliable data interpretation. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols.

Mechanism of Action and Key Applications

This compound is a cell-impermeant carbocyanine nucleic acid stain. In healthy cells, the intact plasma membrane excludes the dye. However, during late-stage apoptosis and necrosis, the cell membrane's integrity is compromised, allowing this compound to enter, intercalate with DNA, and emit a bright far-red fluorescence.[1] This characteristic makes it a valuable tool for identifying dead and membrane-compromised cells in various applications, including flow cytometry and fluorescence microscopy.[2]

A significant limitation of this compound is its inability to distinguish between apoptotic and necrotic cells on its own, as both processes involve loss of membrane integrity.[3] Therefore, it is often used in conjunction with other dyes, such as Propidium (B1200493) Iodide (PI), to differentiate between these stages of cell death.[4]

Comparative Analysis of this compound and Alternatives

The selection of a fluorescent dye for cell death analysis depends on several factors, including the specific stage of apoptosis to be detected, the experimental model (e.g., adherent vs. suspension cells, 2D vs. 3D cultures), and the instrumentation available. Here, we compare this compound with its common alternatives.

Table 1: Spectral and Physicochemical Properties of Common Cell-Impermeant Dyes

FeatureThis compoundPropidium Iodide (PI)SYTOX™ GreenTO-PRO-3
Excitation Max (nm) ~612~535~504~642
Emission Max (nm) ~631~617~523~661
Color Far-RedRedGreenFar-Red
Fixable? NoNoNoYes[5]
Primary Application Late Apoptosis/NecrosisLate Apoptosis/NecrosisDead CellsDead Cells (Fixed)

Table 2: Performance Comparison in Different Experimental Models

ParameterThis compoundPropidium Iodide (PI)SYTOX™ GreenNotes
Distinguishing Apoptosis vs. Necrosis Requires co-stain (e.g., PI)Standard for late necrosisRequires co-stainYO-PRO-1 can be used for early apoptosis detection.[3]
Multicolor Flow Cytometry Compatibility High (Far-red emission minimizes spectral overlap)Moderate (Broad emission can overlap with PE)[4]High (Narrow emission spectrum)TO-PRO-3 also offers good compatibility in the far-red spectrum.[6]
Use in 3D Models (Spheroids) Effective for endpoint analysis in live spheroids.[5]Can be used, but penetration may be limited.Effective for endpoint analysis.Optimization of staining time and concentration is crucial for 3D models.
Photostability Subject to photobleaching with prolonged exposure.[7]Generally more photostable than many green fluorophores.Good photostability.Photobleaching can be minimized by using anti-fade reagents and optimizing imaging parameters.
Cytotoxicity in Long-Term Imaging Generally considered non-toxic for endpoint assays.[8]Can be cytotoxic in long-term live-cell imaging.[9]Low cytotoxicity reported for long-term imaging.[10]It is always recommended to perform toxicity controls for long-term experiments.

Signaling Pathways Leading to Membrane Permeability

The entry of this compound and similar dyes into apoptotic cells is not a passive event but rather a consequence of specific signaling cascades that lead to the formation of pores in the plasma membrane. Key molecular players in this process include caspases, gasdermins, pannexin-1 channels, and P2X7 receptors.

During apoptosis, initiator caspases (like caspase-8 and -9) activate executioner caspases, primarily caspase-3 . Activated caspase-3 has several downstream targets that contribute to membrane permeabilization:

  • Gasdermin E (GSDME) Cleavage: Caspase-3 can cleave GSDME, releasing its N-terminal fragment, which oligomerizes and forms pores in the plasma membrane. This process can convert a typically non-inflammatory apoptotic cell death into a lytic, pro-inflammatory pyroptosis.[2][11]

  • Pannexin-1 (PANX1) Channel Activation: Caspase-3 can also cleave the C-terminal autoinhibitory domain of PANX1 channels, leading to their opening.[12][13] These channels are permeable to large molecules, including ATP and fluorescent dyes like YO-PRO-1.[13]

  • P2X7 Receptor Activation: The ATP released through PANX1 channels can then activate P2X7 receptors on the apoptotic cell or neighboring cells in an autocrine or paracrine manner.[14] Sustained activation of P2X7 receptors, which are themselves ATP-gated ion channels, leads to the formation of a larger pore that allows the passage of molecules up to 900 Da, including this compound.[15][16]

Apoptosis-Induced Membrane Permeability Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase-8 / Caspase-9 Activation Apoptotic_Stimulus->Caspase_Activation Caspase_3 Caspase-3 Activation Caspase_Activation->Caspase_3 GSDME GSDME Cleavage Caspase_3->GSDME PANX1 PANX1 Cleavage & Activation Caspase_3->PANX1 Pore_Formation_GSDME GSDME Pore Formation GSDME->Pore_Formation_GSDME ATP_Release ATP Release PANX1->ATP_Release Dye_Influx This compound Influx Pore_Formation_GSDME->Dye_Influx P2X7R P2X7 Receptor Activation ATP_Release->P2X7R (Autocrine/Paracrine) Pore_Formation_P2X7R P2X7R Pore Formation P2X7R->Pore_Formation_P2X7R Pore_Formation_P2X7R->Dye_Influx

Signaling cascade leading to membrane permeability.

Experimental Protocols

Detailed and optimized protocols are critical for obtaining reliable and reproducible results. Below are example protocols for different experimental setups.

Protocol 1: Flow Cytometry Analysis of Apoptosis in Suspension Cells (e.g., Jurkat)

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells using YO-PRO-1 and Propidium Iodide.

Materials:

  • YO-PRO-1 Iodide (1 mM solution in DMSO)

  • Propidium Iodide (1 mg/mL solution in water)

  • 1X Annexin V Binding Buffer

  • Cell suspension (1 x 10^6 cells/mL)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cell line using a desired method. Include untreated control cells.

  • Harvest cells and wash once with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 0.1 µL of YO-PRO-1 stock solution (final concentration 1 µM) and 0.15 µL of PI stock solution (final concentration 1.5 µg/mL).

  • Gently vortex and incubate for 15-30 minutes on ice, protected from light.[3]

  • Analyze the samples on a flow cytometer as soon as possible.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis induce Induce Apoptosis harvest Harvest & Wash Cells induce->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add YO-PRO-1 & PI resuspend->stain incubate Incubate on Ice (15-30 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for flow cytometry analysis of apoptosis.
Protocol 2: Fluorescence Microscopy of Apoptosis in Adherent Cells (e.g., HeLa)

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Hoechst 33342 (1 mg/mL solution in water)

  • PBS

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Culture adherent cells to the desired confluency and induce apoptosis.

  • Gently wash the cells twice with PBS.

  • Prepare a staining solution containing this compound at a final concentration of 1-5 µM and Hoechst 33342 at a final concentration of 1 µg/mL in PBS.

  • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[2]

  • Wash the cells gently twice with PBS to remove excess dye.

  • Immediately image the cells using appropriate filter sets for Hoechst 33342 (blue) and this compound (far-red).

Protocol 3: Viability Staining in 3D Spheroid Models

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Hoechst 33342 (1 mg/mL in water)

  • Culture medium

  • 3D cell culture models (spheroids)

  • Confocal microscope

Procedure:

  • Prepare a 2X working staining solution of this compound (final concentration 1-5 µM) and Hoechst 33342 (final concentration 1-2 µg/mL) in pre-warmed cell culture medium.[5]

  • For spheroids in ultra-low attachment plates, gently remove half of the culture medium from each well.

  • Add an equal volume of the 2X staining solution to each well.

  • Incubate the spheroids for 30-60 minutes at 37°C in a cell culture incubator. Incubation times may need to be optimized based on spheroid size and density.

  • (Optional) For reduced background, allow spheroids to settle by gravity, carefully remove the staining solution, and replace it with fresh pre-warmed medium.

  • Image the spheroids using a confocal microscope for optimal 3D visualization.

Troubleshooting Common Issues with this compound Staining

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Excessive dye concentration- Inadequate washing- Autofluorescence of medium or plasticware- Titrate dye concentration to find the optimal signal-to-noise ratio.- Increase the number and duration of wash steps.[17]- Use phenol (B47542) red-free medium and glass-bottom plates for imaging.
Weak or No Signal - Dye concentration too low- Insufficient number of dead/apoptotic cells- Increase dye concentration within the recommended range.- Include a positive control (e.g., cells treated with a known apoptosis-inducing agent).[17]
Speckled or Punctate Staining - Dye precipitation or aggregation- Debris from dead cells- Briefly centrifuge the dye solution before use.- Gently wash cells before staining to remove debris.[17]
Non-Specific Cytoplasmic Staining (in fixed cells) - RNA binding- Inadequate permeabilization- Treat with RNase A to reduce cytoplasmic RNA staining.- Optimize permeabilization protocol (agent, concentration, time).

Conclusion

This compound is a valuable tool for the identification of late-stage apoptotic and necrotic cells. Its far-red emission makes it particularly suitable for multicolor flow cytometry experiments. However, researchers must be aware of its limitations, including its inability to distinguish between apoptosis and necrosis without a co-stain and its potential for photobleaching. For specific applications, alternatives such as SYTOX Green, TO-PRO-3, or early apoptosis markers like YO-PRO-1 or Annexin V may be more appropriate. Careful consideration of the experimental model and the specific scientific question, coupled with optimized protocols, will ensure the generation of accurate and reliable data in cell death studies.

References

YO-PRO-3: A Comparative Guide for Cellular Viability and Apoptosis Detection

Author: BenchChem Technical Support Team. Date: December 2025

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain widely utilized in cell biology to identify cells with compromised plasma membranes, a key indicator of late-stage apoptosis and necrosis.[1] This guide provides a comprehensive overview of this compound applications, its comparison with other common viability dyes, and detailed experimental protocols for its use in research, drug discovery, and scientific settings.

Principle of Detection

This compound operates on the principle of differential membrane permeability. In healthy, viable cells, the intact plasma membrane effectively excludes the dye. However, as cells undergo apoptosis or necrosis, the integrity of the plasma membrane is compromised, allowing this compound to enter. Once inside, it intercalates with double-stranded DNA (dsDNA), leading to a significant enhancement of its fluorescence. This property allows for the clear distinction between live, apoptotic, and necrotic cell populations, particularly when used in combination with other fluorescent probes.[1]

Comparison of this compound with Other Viability Dyes

The selection of a viability dye depends on several factors, including the experimental application (e.g., flow cytometry, fluorescence microscopy), the need for cell fixation, and the spectral properties of other fluorophores in a multicolor panel.[1] this compound and its alternatives can be broadly categorized into two main types based on their mechanism of action: DNA intercalating dyes and amine-reactive (fixable) dyes.[1]

DNA Intercalating Dyes

These dyes, including this compound, Propidium Iodide (PI), SYTOX Green, 7-AAD, TO-PRO-3, and DRAQ7™, are impermeant to live cells and stain the nucleic acids of dead or membrane-compromised cells.[1][2] A key consideration for this class of dyes is their general unsuitability for experiments involving fixation and permeabilization, as these processes can compromise the membranes of live cells, leading to false-positive staining.[1]

FeatureThis compoundPropidium Iodide (PI)SYTOX Green7-AADTO-PRO-3DRAQ7™
Mechanism of Action Intercalates into DNA of membrane-compromised cells.[3]Intercalates into DNA and RNA of membrane-compromised cells.[3]High-affinity nucleic acid stain for membrane-compromised cells.[4]Binds to GC-rich regions of DNA in membrane-compromised cells.[4]Intercalates into DNA of membrane-compromised cells.[5]Binds to nuclear DNA in membrane-compromised cells.[6]
Excitation Max (nm) ~612[7]~493 (with DNA)~504 (with DNA)~546~642[5]~599/644[1]
Emission Max (nm) ~631[7]~636 (with DNA)~523 (with DNA)~647~661[5]~694 (with DNA)[1]
Fixable? No[1]NoNoNoNo[5]No[1]
Primary Application Dead/Late Apoptotic/Necrotic Cell Stain.[3]Dead/Necrotic Cell Stain.[3]Dead Cell Stain.[4]Dead Cell Stain.[8]Dead Cell Stain.[5]Dead Cell Stain for long-term imaging.[1][6]
Multicolor Panel Friendliness High (Far-red emission minimizes spectral overlap).[3]Moderate (Broad emission spectrum).[3]Good (Green emission, consider overlap with FITC/GFP).Good (Red emission, consider overlap with PE).High (Far-red emission).[5]High (Far-red emission).[1]
Amine-Reactive Dyes (Fixable Viability Dyes)

This class of dyes reacts with primary amines on proteins. In live cells, they only label surface proteins, resulting in dim fluorescence. In dead cells with permeable membranes, they can access and react with abundant intracellular proteins, leading to a much brighter signal. The key advantage of these dyes is that the covalent bond formed is stable and can withstand fixation and permeabilization procedures.[1][9]

FeatureDNA Intercalating Dyes (e.g., this compound)Amine-Reactive Dyes (e.g., Zombie Dyes™, Ghost Dyes™)
Mechanism of Action Bind to nucleic acids in membrane-compromised cells.[1]Covalently bind to primary amines on intracellular and surface proteins.[9]
Target dsDNA[1]Proteins[9]
Fixable? No[1]Yes[9]
Staining Pattern Nuclear staining in dead cells.Stains entire dead cell with high intensity, surface of live cells with low intensity.[9]
Primary Advantage Good for live-cell assays without fixation.[1]Enables exclusion of dead cells after fixation and permeabilization for intracellular staining.[1][9]

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are generalized protocols for using this compound in common applications. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.

Flow Cytometry: Apoptosis and Necrosis Analysis

This protocol describes the simultaneous use of this compound and Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension (approximately 1 x 10⁶ cells/mL)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your cell line of choice. Include untreated control samples.

  • Harvest cells and wash once with cold PBS.

  • Resuspend the cell pellet in PBS to a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[1]

  • Gently vortex and incubate for 20-30 minutes on ice or at room temperature, protected from light.[1]

  • Data Acquisition: Analyze the stained cells by flow cytometry as soon as possible.

    • Excite this compound using a 594 nm or 633 nm laser and collect emission around 631 nm.

    • Excite PI using a 488 nm laser and collect emission around 617 nm.

    • Use unstained and single-stained controls for compensation setup.

Expected Results:

  • Live cells: Low fluorescence for both this compound and PI.

  • Apoptotic cells: High this compound fluorescence and low PI fluorescence.[1]

  • Necrotic/Late Apoptotic cells: High fluorescence for both this compound and PI.[1]

Fluorescence Microscopy: Dead Cell Staining

This protocol outlines the use of this compound to visualize dead cells using fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or imaging dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells under conditions that may induce cell death.

  • Gently wash the cells twice with PBS.

  • Staining: Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM.[1]

  • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[1]

  • Imaging: Gently wash the cells 2-3 times with PBS to remove excess dye.

  • Image the cells immediately using a fluorescence microscope with filter sets appropriate for far-red fluorescence (e.g., Cy®5 filter).

Expected Results:

  • Live cells: Will show little to no fluorescence.

  • Dead/Late Apoptotic cells: Will exhibit bright far-red nuclear staining.

Signaling Pathways and Experimental Workflows

The entry of YO-PRO dyes into early apoptotic cells is linked to the activation of specific signaling pathways that alter membrane permeability. One such pathway involves the P2X7 purinergic receptor and pannexin-1 channels.

G This compound Uptake Pathway in Apoptosis cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm / Nucleus ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 binds & activates YO_PRO_3 This compound Pannexin1 Pannexin-1 Channel YO_PRO_3->Pannexin1 enters cell P2X7->Pannexin1 opens DNA_Intercalation DNA Intercalation & Fluorescence Pannexin1->DNA_Intercalation allows entry of this compound Caspase_Activation Caspase Activation Caspase_Activation->Pannexin1 contributes to opening

Caption: P2X7 receptor and pannexin-1 mediated entry of this compound during apoptosis.

A generalized workflow for utilizing viability dyes like this compound in cell-based assays is crucial for consistent results.

G General Experimental Workflow for Viability Staining cluster_workflow Experimental Steps start Start: Single-cell suspension staining Add Viability Dye (e.g., this compound) start->staining incubation Incubate (Time & Temp as per protocol) staining->incubation analysis Analyze (Flow Cytometry or Microscopy) incubation->analysis data_interp Data Interpretation: Distinguish Live/Dead/Apoptotic analysis->data_interp

Caption: A generalized workflow for dead cell staining using intercalating dyes.

References

A Head-to-Head Comparison of YO-PRO-3 and SYTOX Green for Cell Viability and Apoptosis Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of cell biology, immunology, and drug development, the accurate differentiation of live, apoptotic, and necrotic cells is fundamental to experimental success. YO-PRO-3 and SYTOX Green are two high-affinity nucleic acid stains widely employed for this purpose. Both dyes are cell-impermeant and function by entering cells with compromised plasma membranes, a hallmark of cell death. However, they possess distinct spectral properties and permeability characteristics that make them suitable for different applications. This guide provides an objective, data-driven comparison to help researchers select the optimal dye for their specific experimental needs.

Quantitative Data Summary

The selection of a fluorescent probe is critically dependent on its physicochemical and spectral properties. The following table summarizes the key quantitative data for this compound and SYTOX Green.

PropertyThis compoundSYTOX Green
Mechanism of Action Intercalates into DNA of membrane-compromised cells[1][2][3]High-affinity nucleic acid stain that binds to DNA/RNA in membrane-compromised cells[4][5][6]
Excitation Maximum (DNA-bound) 612 nm[1][2]504 nm[4][6][7]
Emission Maximum (DNA-bound) 631 nm[1][2]523 nm[4][6][7]
Fluorescence Enhancement Significant increase upon DNA binding[1][3]>500-fold upon nucleic acid binding[4][5][6][8]
Quantum Yield (Φ) (DNA-bound) 0.16[2][9]0.53[4][6]
Cell Permeability Impermeant to live cells; enters late apoptotic and necrotic cells[1][2][10]Impermeant to live cells; readily penetrates cells with compromised membranes[4][5][6]
Primary Applications Late apoptosis/necrosis detection, multicolor flow cytometry[1][10][11]Dead cell stain for bacteria and eukaryotes, flow cytometry, microscopy[4][5][6]
Recommended Laser Line 594 nm or 633 nm[10]488 nm[4][5][6]
Common Emission Filter ~660/20 nm bandpass[1][10]~530/30 nm bandpass (Standard FITC filter)[12]
Molecular Weight 655.36 g/mol [2]Not specified
Supplied As 1 mM solution in DMSO[1][2]5 mM solution in DMSO[4]

Mechanism of Action and Experimental Workflow

The differential permeability of cells in various stages of health is the core principle behind the utility of these dyes. Healthy cells with intact membranes exclude both this compound and SYTOX Green. As cells enter late apoptosis or necrosis, their membrane integrity is lost, allowing the dyes to enter and bind to intracellular nucleic acids, resulting in a dramatic increase in fluorescence.

G cluster_cells Cell Population cluster_dyes Staining Dyes cluster_outcomes Fluorescence Outcome Live Live Cell NoStain No Staining (No Fluorescence) Live->NoStain Membrane Intact (Dyes Excluded) Apoptotic Late Apoptotic Cell YP_Stain Far-Red Fluorescence Apoptotic->YP_Stain this compound Enters Compromised Membrane SG_Stain Green Fluorescence Apoptotic->SG_Stain SYTOX Green Enters Compromised Membrane Necrotic Necrotic Cell Necrotic->YP_Stain this compound Enters Ruptured Membrane Necrotic->SG_Stain SYTOX Green Enters Ruptured Membrane YOPRO This compound SYTOX SYTOX Green

Diagram 1: Differential staining based on cell membrane integrity.

A typical experimental workflow involves preparing the cell suspension, staining with the appropriate dye, and subsequent analysis by either flow cytometry or fluorescence microscopy.

G A 1. Cell Preparation (e.g., Induce apoptosis, harvest, and wash cells) B 2. Staining Add this compound or SYTOX Green to cell suspension A->B C 3. Incubation Protect from light (See protocol for specific times) B->C D 4. Analysis (Flow Cytometry or Fluorescence Microscopy) C->D E 5. Data Interpretation Quantify live vs. dead cell populations D->E

Diagram 2: General experimental workflow for cell viability assays.

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to optimized protocols. Below are detailed methodologies for using this compound and SYTOX Green in common cell death assays.

Protocol 1: Dead Cell Staining with SYTOX Green for Flow Cytometry & Microscopy

SYTOX Green is an excellent choice for a simple, single-step dead-cell indicator due to its high fluorescence enhancement and compatibility with the common 488 nm laser.

Materials:

  • SYTOX Green Nucleic Acid Stain (e.g., 5 mM in DMSO)

  • Cell suspension (eukaryotic or bacterial)

  • Appropriate buffer (e.g., PBS or Hank's Balanced Salt Solution)

  • Flow cytometer or fluorescence microscope with a standard fluorescein (B123965) (FITC) filter set

Procedure:

  • Cell Preparation: Harvest cells and wash them once with a buffer of your choice. Resuspend the cell pellet in the same buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Prepare a working solution of SYTOX Green. The optimal concentration can vary by cell type and should be determined empirically. A good starting range is 10 nM–1 µM for eukaryotic cells and 0.5–5 µM for bacteria.[4][6]

    • Add the SYTOX Green working solution to the cell suspension.

    • Vortex gently to mix.

  • Incubation: Incubate the cells for at least 5-10 minutes at room temperature, protected from light.[4][6] Staining should reach equilibrium during this time.

  • Analysis:

    • Flow Cytometry: Analyze the cells without washing. Excite with a 488 nm laser and collect the green fluorescence signal using a standard FITC filter (e.g., 530/30 nm bandpass). Dead cells will exhibit a bright green fluorescence.

    • Fluorescence Microscopy: Mount the stained cells on a slide. Observe using a fluorescence microscope equipped with a FITC filter set. Dead cells will show bright green nuclei.[4]

Protocol 2: Late Apoptosis/Necrosis Detection with this compound for Flow Cytometry

This compound is particularly useful in multicolor flow cytometry panels due to its far-red emission, which minimizes spectral overlap with common green (e.g., FITC, GFP) and red (e.g., PE, Propidium Iodide) fluorochromes.[11] It is often used with a second dye like Propidium Iodide (PI) to distinguish late apoptotic from necrotic cells.

Materials:

  • This compound Iodide (e.g., 1 mM solution in DMSO)[1][2]

  • Propidium Iodide (PI) solution (optional, for discriminating late apoptosis from necrosis)

  • Cell suspension (e.g., Jurkat cells treated to induce apoptosis)

  • Cold PBS or 1X Annexin-Binding Buffer

  • Flow cytometer with appropriate lasers (e.g., 488 nm for PI, and 561 nm or 633 nm for this compound)

Procedure:

  • Cell Preparation: Induce apoptosis using a suitable method. Harvest and wash the cells once with cold PBS. Resuspend the cells in cold PBS or Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[1][2]

    • (Optional) If distinguishing from necrosis, add PI to a final concentration of 1.5 µM.[1][2]

  • Incubation: Incubate the cells on ice for 20-30 minutes, protected from light.[2]

  • Analysis: Analyze the stained cells promptly on a flow cytometer.

    • Excite this compound using a 594 nm or 633 nm laser and detect emission with a filter appropriate for the far-red spectrum (e.g., ~660/20 nm bandpass).[1][10]

    • If using PI, excite with a 488 nm laser and detect emission around 617 nm.

  • Data Interpretation:

    • Live cells: Low to no fluorescence for both dyes.

    • Late Apoptotic/Necrotic cells: High far-red fluorescence (this compound positive).

    • With PI co-staining:

      • Late Apoptotic cells: this compound positive, PI positive.

      • Necrotic cells: this compound positive, PI positive (often with higher PI intensity).

Conclusion

Both this compound and SYTOX Green are powerful and reliable probes for identifying dead or membrane-compromised cells. The choice between them should be guided by the specific requirements of the experiment.

  • Choose SYTOX Green for general dead cell identification in both eukaryotic and bacterial systems, especially when using standard flow cytometers with a 488 nm laser and FITC/GFP channels. Its >500-fold fluorescence enhancement provides an exceptionally bright and clear signal for dead cells.[4][5][8]

  • Choose this compound when conducting multicolor fluorescence experiments. Its far-red emission profile is ideal for minimizing spectral overlap with fluorophores in the green and red range, making it highly "multicolor panel friendly".[10][11] It is an excellent tool for identifying late-stage apoptotic and necrotic cells in complex cell populations.

References

Validating YO-PRO-3 for Use in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of cell viability and apoptosis in a novel cell line, the selection and validation of appropriate fluorescent probes are paramount. This guide provides a comprehensive comparison of YO-PRO-3 with other common viability dyes, offering supporting experimental data and detailed protocols to facilitate its validation and integration into new experimental workflows.

This compound is a carbocyanine-based nucleic acid stain that is impermeant to live cells with intact plasma membranes.[1][2] In apoptotic and necrotic cells, compromised cell membranes allow the dye to enter and intercalate with DNA, resulting in a significant increase in its far-red fluorescence.[1][3] This characteristic makes it a valuable tool for identifying dead and dying cells.

Comparative Analysis of Viability Dyes

To aid in the selection of the most suitable dye for your specific experimental needs, the following table summarizes the key characteristics of this compound and two common alternatives: Propidium Iodide (PI) and 4',6-diamidino-2-phenylindole (DAPI).

FeatureThis compoundPropidium Iodide (PI)DAPI
Primary Application Dead/Late Apoptotic/Necrotic Cell Stain[4]Dead/Necrotic Cell Stain[4]General Nuclear Counterstain[5]
Mechanism of Action Intercalates into DNA of membrane-compromised cells.[1]Intercalates into DNA and RNA of membrane-compromised cells.[4]Binds to the minor groove of A-T rich regions of DNA.[5]
Membrane Permeability Impermeant to live cells; enters early apoptotic cells with compromised plasma membranes.[4][5]Strictly impermeant to live and early apoptotic cells; only enters cells with severely compromised membranes (late apoptotic/necrotic).[4]Permeant to both live and fixed cells, though penetration in live cells can be slow.[5]
Apoptosis/Necrosis Distinction Can distinguish early/late apoptosis from necrosis, often used with a live-cell stain.[4]Primarily identifies late apoptotic and necrotic cells. When used with markers of early apoptosis (e.g., Annexin V), it can distinguish different stages of cell death.[4]Not a primary dye for distinguishing apoptosis from necrosis based on permeability.
Spectral Properties (Excitation/Emission Maxima) ~612-642 nm / ~631-661 nm[5]~535 nm / ~617 nm~358 nm / ~461 nm[5]
Fluorescence Color Far-Red[5]RedBlue[5]
Multicolor Panel Compatibility High, due to far-red fluorescence minimizing spectral overlap.[4][5]Moderate, with potential overlap with PE and other common fluorochromes.[4]Can have bleed-through into the green channel.[5]

Experimental Protocols

Below are detailed protocols for utilizing this compound for the analysis of cell viability and apoptosis. It is recommended to optimize concentrations and incubation times for each new cell line.

Protocol 1: Flow Cytometry for Apoptosis and Necrosis Detection

This protocol allows for the differentiation of live, apoptotic, and necrotic cell populations using this compound in combination with Propidium Iodide (PI).

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • Phosphate-buffered saline (PBS), cold

  • Cell suspension of the new cell line (treated to induce apoptosis and untreated controls)

  • Flow cytometer with appropriate lasers and filters

Procedure:

  • Cell Preparation: Induce apoptosis in the experimental cell sample using a desired method. Include an untreated control group. Harvest the cells and wash them once with cold PBS. Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[3]

  • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[3]

  • Incubation: Incubate the cells on ice, protected from light, for 20-30 minutes.[3]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible.[2]

    • Excite this compound with a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect emission around 631 nm.[3]

    • Excite PI with a 488 nm laser and detect emission around 617 nm.[3]

    • Use unstained, this compound only, and PI only stained cells to set up proper compensation.[3]

Data Interpretation:

  • Live cells: Low to no fluorescence for both this compound and PI.[3]

  • Apoptotic cells: Positive for this compound (far-red fluorescence) and negative for PI.[3]

  • Necrotic/Late Apoptotic cells: Positive for both this compound and PI.[3]

Protocol 2: Fluorescence Microscopy for Dead Cell Visualization

This protocol outlines the use of this compound to identify dead cells in a cell population using fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with a far-red filter set (e.g., Cy®5)

Procedure:

  • Cell Preparation: Culture cells under conditions that may induce cell death. Gently wash the cells twice with PBS.[2]

  • Staining: Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically for the new cell line.[2] Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[2]

  • Imaging: Gently wash the cells twice with PBS to remove excess dye.[2] Mount the coverslip or place the imaging dish on the microscope stage. Visualize the cells using a far-red filter set. Dead cells will exhibit bright nuclear fluorescence.[2]

Visualizing the Mechanisms and Workflows

To further clarify the underlying principles and experimental procedures, the following diagrams have been generated.

YO_PRO_3_Mechanism Mechanism of this compound Staining Live_Cell Live Cell (Intact Plasma Membrane) Apoptotic_Cell Apoptotic Cell (Compromised Plasma Membrane) DNA Nuclear DNA Apoptotic_Cell->DNA This compound binds DNA (Far-Red Fluorescence) Necrotic_Cell Necrotic/Late Apoptotic Cell (Severely Compromised Membrane) Necrotic_Cell->DNA This compound & PI bind DNA (Red & Far-Red Fluorescence) YO_PRO_3 This compound Dye (Cell Impermeant) YO_PRO_3->Apoptotic_Cell Enters Cell YO_PRO_3->Necrotic_Cell Enters Cell PI Propidium Iodide (PI) (Cell Impermeant) PI->Necrotic_Cell Enters Cell

Caption: Mechanism of differential staining by this compound and PI based on cell membrane integrity.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow Start Start: Cell Culture & Treatment Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in PBS (1x10^6 cells/mL) Harvest->Resuspend Stain Add this compound (0.1 µM) & PI (1.5 µM) Resuspend->Stain Incubate Incubate on Ice (20-30 min, protected from light) Stain->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze Data Data Interpretation: Live, Apoptotic, Necrotic Populations Analyze->Data

Caption: Step-by-step workflow for apoptosis analysis using this compound and PI with flow cytometry.

By following these guidelines and protocols, researchers can effectively validate and implement this compound for the reliable assessment of cell death in new cell lines, contributing to robust and reproducible experimental outcomes.

References

Assessing the Specificity of YO-PRO-3 for Apoptotic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis are critical for unraveling cellular mechanisms and evaluating the efficacy of novel therapeutics. YO-PRO-3 has emerged as a widely used fluorescent stain for identifying cells in the later stages of apoptosis. However, a nuanced understanding of its specificity in comparison to other available probes is paramount for robust data interpretation. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and detailed protocols.

Principle of Detection: Membrane Integrity in Cell Death

This compound is a carbocyanine-based nucleic acid stain that is impermeant to live, healthy cells possessing an intact plasma membrane.[1][2] The core principle of its utility lies in the progressive loss of membrane integrity during cell death. In the execution phase of apoptosis, activated caspases cleave cellular substrates, leading to significant morphological and biochemical changes, including the breakdown of the plasma membrane.[3] This compromised membrane allows this compound to enter the cell, intercalate with double-stranded DNA, and emit a bright, far-red fluorescence.[2]

Crucially, because necrosis also involves a complete loss of membrane integrity, this compound alone cannot distinguish between late-stage apoptotic and necrotic cells.[4][5] Therefore, it is most effectively used in combination with other probes, such as a viability dye that is strictly excluded from cells until the final stages of necrosis, to differentiate between cell populations.

Comparative Analysis of Apoptosis Detection Dyes

The selection of an appropriate dye depends on the specific stage of apoptosis being investigated and the experimental setup, particularly for multi-color fluorescence analysis. This compound's far-red emission is a key advantage, minimizing spectral overlap with common fluorophores like GFP and FITC.[6]

Quantitative Data Summary

For optimal experimental design, understanding the spectral properties of each dye is essential.

PropertyThis compoundYO-PRO-1Propidium Iodide (PI)7-AADAnnexin V (FITC Conjugate)
Excitation Maximum (DNA-bound) 612 nm[1][3]491 nm[6]535 nm546 nm~494 nm
Emission Maximum (DNA-bound) 631 nm[1][3]509 nm[6]617 nm647 nm~521 nm
Recommended Laser Line 594 nm or 633 nm[6]488 nm[6]488 nm488 nm or 561 nm488 nm
Emission Color Far-Red[3]Green[3]Red[3]Far-Red[3]Green
Performance Comparison of Apoptosis Assays
AssayPrincipleStage of Apoptosis DetectedAdvantagesLimitations
This compound / PI This compound enters cells with compromised plasma membranes characteristic of mid-to-late apoptosis. PI only enters cells when membrane integrity is completely lost (necrosis/very late apoptosis).[5]Late Apoptosis, Necrosis[3][5]- Simple, often no-wash protocols are available.[5][7]- Distinguishes between different stages of cell death when used with PI.[5]- Far-red emission is ideal for multicolor analysis.[6]- Membrane permeability changes can also occur in primary necrosis, requiring careful interpretation with a viability dye like PI.[5]
YO-PRO-1 / PI YO-PRO-1 is a smaller dye that can enter cells during earlier changes in plasma membrane permeability. PI identifies late-stage events.[3][8]Early to Late Apoptosis, Necrosis[3][9]- Highly sensitive for detecting early apoptotic stages.[6][8]- Allows for clear distinction between live, early apoptotic, and late apoptotic/necrotic cells.[8][9]- The precise mechanism allowing YO-PRO-1 entry in early apoptosis can be linked to specific pathways (e.g., P2X7 receptor activation), which may not be universal.[6][10]
Annexin V / PI Annexin V, a cellular protein, binds with high affinity to phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11][12]Early to Mid-Stage Apoptosis[3]- Detects one of the earliest events in the apoptotic cascade.[11]- Provides a distinct marker for early apoptosis before significant membrane compromise.- Binding is Ca²⁺-dependent, requiring a specific binding buffer.- Loss of membrane integrity in late-stage cells can expose PS, requiring co-staining with PI to distinguish from early apoptosis.[13]
7-AAD A fluorescent DNA intercalator that is excluded by viable cells. It functions similarly to PI.Late Apoptosis, Necrosis[3]- Simple dead cell stain.- Far-red emission.- Like PI and this compound, it does not distinguish between late apoptosis and necrosis on its own.

Experimental Protocols

Methodologies must be followed carefully to ensure accurate and reproducible results. The following are generalized protocols that may require optimization for specific cell types and experimental conditions.

Protocol 1: Distinguishing Apoptotic and Necrotic Cells with this compound and Propidium Iodide (Flow Cytometry)

This protocol allows for the differentiation of live, late apoptotic, and necrotic cell populations.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in cold PBS[1]

Procedure:

  • Induce apoptosis in the desired cell line using an appropriate method. Remember to include an untreated control cell population.

  • Harvest the cells (e.g., by centrifugation for suspension cells or gentle trypsinization for adherent cells) and wash them once with cold PBS.

  • Resuspend the cell pellet in cold PBS to a concentration of 1 x 10⁶ cells/mL.[1]

  • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[1]

  • Incubate the cells on ice for 20-30 minutes, ensuring they are protected from light.[1]

  • Analyze the stained cells promptly by flow cytometry without a wash step. Use appropriate laser excitation (e.g., 561 nm or 633 nm) and emission filters for this compound and PI.

Data Interpretation:

  • Live Cells: Negative for both this compound and PI.

  • Late Apoptotic/Necrotic Cells: Positive for both this compound and PI.[1] (Note: Some protocols suggest early apoptotic cells are this compound positive and PI negative, but this compound is more commonly considered a late-stage marker).

Protocol 2: Orthogonal Validation using Annexin V and Propidium Iodide (Flow Cytometry)

This is a standard method for detecting early apoptosis and is often used to validate findings from other assays.

Materials:

  • Annexin V-FITC Staining Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • PBS

  • Deionized water

  • Cell suspension (1-5 x 10⁵ cells per sample)

Procedure:

  • Induce apoptosis using the desired method.

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Collect 1-5 x 10⁵ cells by centrifugation and wash once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

  • Gently mix and incubate for 20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells immediately (within 1 hour) by flow cytometry, using 488 nm excitation.

Data Interpretation:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Diagrams illustrating key pathways and workflows provide a clearer understanding of the underlying principles and experimental designs.

G cluster_pathways Apoptotic Signaling Pathways Leading to Membrane Permeability ext_stim Extrinsic Stimulus (e.g., FasL, TNF-α) death_rec Death Receptors ext_stim->death_rec cas8 Caspase-8 Activation death_rec->cas8 cas3_ext Executioner Caspase-3 Activation cas8->cas3_ext execution Execution Phase cas3_ext->execution int_stim Intrinsic Stimulus (e.g., DNA Damage) mito Mitochondrial Stress int_stim->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3_int Executioner Caspase-3 Activation cas9->cas3_int cas3_int->execution membrane_perm Increased Plasma Membrane Permeability execution->membrane_perm ps_exposure Phosphatidylserine (PS) Exposure execution->ps_exposure G cluster_results Data Interpretation start Start: Cell Suspension (1x10^6 cells/mL) induce Induce Apoptosis (e.g., Staurosporine) start->induce stain Add this compound (0.1 µM) & PI (1.5 µM) induce->stain incubate Incubate on Ice (20-30 min, protected from light) stain->incubate analyze Analyze by Flow Cytometry (No Wash Step) incubate->analyze end End: Data Acquisition & Gating analyze->end live Live Cells: This compound (-), PI (-) end->live late_apoptotic Late Apoptotic/Necrotic: This compound (+), PI (+) end->late_apoptotic G start Induce Apoptosis in Cell Culture primary_assay Primary Assay: This compound Staining start->primary_assay quant_analysis Quantitative Analysis (Flow Cytometry / Microscopy) primary_assay->quant_analysis validate_node Validate with Orthogonal Method quant_analysis->validate_node annexin_v Annexin V Assay (Early Stage) validate_node->annexin_v Recommended caspase_assay Caspase-3/7 Assay (Mid Stage) validate_node->caspase_assay tunel_assay TUNEL Assay (Late Stage - DNA Fragmentation) validate_node->tunel_assay compare Compare Results annexin_v->compare caspase_assay->compare tunel_assay->compare confirm Confirm Apoptosis compare->confirm

References

A Head-to-Head Comparison: YO-PRO-3 vs. Fixable Viability Dyes for Accurate Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on selecting the appropriate tool for distinguishing live and dead cells in flow cytometry and other fluorescence-based applications.

In the realm of cellular analysis, the accurate discrimination between viable and non-viable cells is a critical first step for obtaining reliable and reproducible data. Dead cells can non-specifically bind antibodies and other reagents, leading to false-positive signals and skewed results. This guide provides a comprehensive comparison of two popular categories of viability probes: the nucleic acid stain YO-PRO-3 and the class of amine-reactive fixable viability dyes. We will delve into their distinct mechanisms of action, evaluate their performance characteristics, and provide detailed experimental protocols to assist researchers in making an informed decision for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundFixable Viability Dyes
Primary Application Dead/Late Apoptotic/Necrotic Cell Stain[1]Dead Cell Stain[2]
Mechanism of Action Intercalates into DNA of membrane-compromised cells[3][4][5]Covalently binds to free amines on intracellular and extracellular proteins[2][6][7][8][9][10]
Fixation Compatibility No, staining is lost after fixation[11]Yes, the covalent bond is stable through fixation and permeabilization[6][7][8][10][11]
Target Molecule Double-stranded DNA (dsDNA)[3][4]Primary amines on proteins[2][7][8][9]
Staining of Live Cells Minimal to no fluorescence[4][5][12]Dim surface fluorescence[7][8][9]
Staining of Dead Cells Bright nuclear fluorescence[4][5]Intense fluorescence throughout the cell[7][8][9]
Signal Intensity Difference Significant increase in fluorescence upon DNA binding[3][5][13]Typically greater than 50-fold difference in fluorescence intensity between live and dead cells[8][9][11]
Multicolor Panel Friendliness High, due to far-red fluorescence minimizing spectral overlap[1][13]High, with a wide variety of available fluorochromes across the spectrum[7][9][14]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and fixable viability dyes lies in their staining mechanism, which dictates their suitability for different experimental workflows.

This compound: A Marker of Membrane Permeability

This compound is a carbocyanine-based nucleic acid stain that is impermeant to cells with intact plasma membranes.[3][4][12][15] In healthy, viable cells, the dye is effectively excluded. However, as cells enter late-stage apoptosis or necrosis, the integrity of the plasma membrane becomes compromised.[4][5] This allows this compound to enter the cell and intercalate with double-stranded DNA, a process that leads to a dramatic increase in its fluorescence quantum yield.[3][13] The resulting bright, far-red fluorescence is a reliable indicator of cell death. A key limitation of this compound and similar DNA intercalating dyes is that their association with DNA is non-covalent. This means the dye can be washed out, and more importantly, the staining is not preserved following cell fixation and permeabilization procedures, which themselves disrupt membrane integrity.[11]

Fixable Viability Dyes: Covalent Labeling of Amines

Fixable viability dyes are a class of amine-reactive fluorescent molecules. In live cells with intact membranes, these dyes can only react with the primary amines on proteins present on the cell surface.[7][8][9][10] This results in a dim level of fluorescence. In stark contrast, dead cells have compromised plasma membranes, allowing the fixable viability dyes to enter the cytoplasm.[7][8][9] Here, they have access to the abundant intracellular proteins, leading to a much higher concentration of covalent labeling and consequently, a significantly brighter fluorescent signal—often over 50 times more intense than that of live cells.[8][11] The key advantage of this mechanism is the formation of a stable, covalent bond between the dye and the cellular proteins.[2][6] This irreversible staining withstands the rigors of fixation and permeabilization, making these dyes the ideal choice for experiments that require subsequent intracellular staining, such as the analysis of intracellular cytokines or transcription factors.[8][11]

Visualizing the Mechanisms

cluster_YOPRO3 This compound Staining Mechanism Live_Cell_YP Live Cell (Intact Membrane) Dead_Cell_YP Dead Cell (Compromised Membrane) YOPRO3_inside This compound YOPRO3_outside This compound YOPRO3_outside->Live_Cell_YP Blocked YOPRO3_outside->Dead_Cell_YP Enters Cell DNA DNA YOPRO3_inside->DNA Intercalates Fluorescence_YP Bright Fluorescence DNA->Fluorescence_YP

Caption: Mechanism of this compound staining.

cluster_FVD Fixable Viability Dye Staining Mechanism Live_Cell_FVD Live Cell (Intact Membrane) Surface_Proteins Surface Amines Live_Cell_FVD->Surface_Proteins Covalently Binds Dead_Cell_FVD Dead Cell (Compromised Membrane) FVD_inside Fixable Dye FVD_outside Fixable Dye FVD_outside->Live_Cell_FVD FVD_outside->Dead_Cell_FVD Enters Cell Intracellular_Proteins Intracellular Amines FVD_inside->Intracellular_Proteins Covalently Binds Dim_Fluorescence Dim Fluorescence Surface_Proteins->Dim_Fluorescence Bright_Fluorescence_FVD Bright Fluorescence Intracellular_Proteins->Bright_Fluorescence_FVD

Caption: Mechanism of fixable viability dye staining.

Spectral Properties

The choice of a viability dye is also heavily influenced by the other fluorochromes in a multicolor experimental panel. Minimizing spectral overlap is crucial for accurate data interpretation.

DyeExcitation Max (nm)Emission Max (nm)Common Laser Line (nm)
This compound ~612[4][5][12][13][16][17]~631[4][5][12][13][16][17]594 or 633[17]
Fixable Viability Dyes VariousVariousUV, Violet (405), Blue (488), Yellow-Green (561), Red (633/640)[7][9][14]

This compound's far-red emission profile makes it a favorable choice for multicolor experiments, as it minimizes spectral overlap with commonly used fluorophores in the green and red channels.[1][13] Fixable viability dyes offer even greater flexibility, with a wide array of options available that are excited by all common laser lines and emit across the visible spectrum.[7][9][14] This extensive selection allows for easier integration into complex, high-parameter flow cytometry panels.

Experimental Protocols

Below are generalized protocols for staining with this compound and fixable viability dyes for flow cytometry. It is important to note that optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions, and therefore should be empirically determined.

Protocol 1: this compound Staining for Flow Cytometry

This protocol is suitable for experiments where cells will be analyzed live, without fixation.

Materials:

  • This compound Iodide (1 mM solution in DMSO)[4][5][12]

  • Phosphate-Buffered Saline (PBS) or other suitable buffer[4][12]

  • Cell suspension (e.g., 1 x 10^6 cells/mL)[12]

Procedure:

  • Cell Preparation: Harvest and wash cells once with cold PBS. Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: Add this compound to the cell suspension to a final concentration of 0.1 - 1.0 µM.[12][18] Gently vortex to mix.

  • Incubation: Incubate the cells on ice or at room temperature for 15-30 minutes, protected from light.[5][12]

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible after staining, without a wash step.[5] Excite with a 561 nm or 633 nm laser and collect emission using a filter appropriate for the far-red spectrum (e.g., ~660/20 nm bandpass).[4][17]

Start Start Prepare_Cells Prepare Cell Suspension (1x10^6 cells/mL in PBS) Start->Prepare_Cells Add_YOPRO3 Add this compound (0.1 - 1.0 µM) Prepare_Cells->Add_YOPRO3 Incubate Incubate 15-30 min (on ice or RT, protected from light) Add_YOPRO3->Incubate Analyze Analyze by Flow Cytometry (No Wash Step) Incubate->Analyze End End Analyze->End

Caption: this compound staining workflow.

Protocol 2: Fixable Viability Dye Staining for Flow Cytometry

This protocol is designed for experiments that require cell fixation and/or permeabilization.

Materials:

  • Fixable Viability Dye[6][19]

  • Azide-free and protein-free PBS[6][20]

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or serum)[6][20]

  • Cell suspension (1-10 x 10^6 cells/mL)[6][20]

Procedure:

  • Cell Preparation: Harvest cells and wash them twice in azide-free and protein-free PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1 mL of azide-free, protein-free PBS at a concentration of 1-10 x 10^6 cells/mL.[6]

  • Staining: Add 1 µL of the fixable viability dye to the cell suspension and vortex immediately.[6][20]

  • Incubation: Incubate the cells for 20-30 minutes at room temperature or on ice, protected from light.[6][8]

  • Washing: Wash the cells once or twice with Flow Cytometry Staining Buffer to remove unbound dye.[6][20]

  • Downstream Processing: The cells are now ready for fixation, permeabilization, and subsequent intracellular and/or surface antibody staining according to your standard protocols.[6]

Start Start Prepare_Cells Prepare Cell Suspension (Wash in protein-free PBS) Start->Prepare_Cells Add_FVD Add Fixable Viability Dye Prepare_Cells->Add_FVD Incubate Incubate 20-30 min (RT or on ice, protected from light) Add_FVD->Incubate Wash Wash with Staining Buffer Incubate->Wash Fix_Perm Proceed to Fixation, Permeabilization, and Antibody Staining Wash->Fix_Perm End End Fix_Perm->End

Caption: Fixable viability dye staining workflow.

Conclusion: Selecting the Right Dye for the Job

The choice between this compound and a fixable viability dye hinges on the specific requirements of the experiment.

Choose this compound when:

  • Your experiment involves the analysis of live, unfixed cells.

  • You need to specifically identify cells in the late stages of apoptosis or necrosis.

  • Your multicolor panel requires a far-red viability dye to minimize spectral overlap, and fixation is not required.

Choose a Fixable Viability Dye when:

  • Your experimental protocol includes cell fixation and/or permeabilization for intracellular staining.

  • You require a stable, irreversible stain that will be retained throughout the entire staining procedure.

  • You need the flexibility of choosing from a wide range of fluorochromes to fit into a complex multicolor panel.

References

A Quantitative Comparison of YO-PRO-3 and Draq7 for Nuclear Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of dead or dying cells is a critical aspect of cellular analysis in a wide range of research fields, from fundamental cell biology to drug discovery. Fluorescent nuclear stains that are impermeant to live cells serve as invaluable tools for this purpose. This guide provides a detailed, quantitative comparison of two commonly used far-red nuclear stains: YO-PRO-3 and Draq7. The information presented here, supported by experimental data, will assist researchers in making an informed decision for their specific applications.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative characteristics of this compound and Draq7 to facilitate a direct comparison.

FeatureThis compound IodideDraq7
Chemical Formula C₂₆H₃₁I₂N₃O[1]Not readily available
Molecular Weight 655.36 g/mol [1]Not readily available
Excitation Maxima (DNA-bound) ~612 nm[1][2][3][4]~599/646 nm[5]
Emission Maximum (DNA-bound) ~631 nm[1][2][3][4]~694 nm[5]
Quantum Yield (Φ) 0.16 (when bound to dsDNA)[1][2]Not readily available
Molar Extinction Coefficient (ε) 100,100 cm⁻¹M⁻¹[1][2]Not readily available
Cell Permeability Impermeant to live cells, permeable to apoptotic and necrotic cells.[1]Impermeant to live cells, stains dead and membrane-compromised cells.[6]
Fixability Not recommended for post-staining fixation.[5]Can be used with fixed and permeabilized cells.[6]
Toxicity Generally considered non-toxic for short-term staining.Reported to be non-toxic and suitable for long-term live-cell imaging.[5][6]
Common Applications Flow cytometry, fluorescence microscopy for apoptosis and viability testing.[1]Flow cytometry, fluorescence microscopy, high-content screening for viability and nuclear counterstaining.[5][6]

Performance Characteristics

Spectral Properties: Both this compound and Draq7 are far-red dyes, which is advantageous for multicolor imaging experiments as it minimizes spectral overlap with common green (e.g., GFP, FITC) and red (e.g., PE, RFP) fluorophores. Draq7 has a slightly broader excitation range and can be sub-optimally excited by a 488 nm laser, making it compatible with common flow cytometer configurations.[6] this compound has a narrower excitation and emission profile.

Photostability: Some sources suggest that Draq7 exhibits minimal photobleaching, which is a desirable characteristic for imaging applications that require prolonged exposure to excitation light. However, a direct quantitative comparison of the photostability of this compound and Draq7 under identical conditions is not available in the search results.

Signal-to-Noise Ratio: Both dyes are designed to have low fluorescence in their unbound state and exhibit a significant increase in fluorescence upon binding to nucleic acids, which contributes to a good signal-to-noise ratio.[7][8] Qualitative user reviews suggest that Draq7 provides a strong signal and clear separation between live and dead cell populations in flow cytometry.

Experimental Protocols

Detailed methodologies for utilizing this compound and Draq7 for nuclear staining in fluorescence microscopy and flow cytometry are provided below.

Fluorescence Microscopy

This compound Staining Protocol for Fixed Cells:

  • Cell Seeding: Seed cells on coverslips or in imaging-grade multi-well plates and culture to the desired confluency.

  • Fixation: Gently wash the cells twice with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a 1 µM working solution of this compound in PBS. Incubate the cells with the staining solution for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with filter sets appropriate for far-red fluorescence (e.g., Cy5 filter set).

Draq7 Staining Protocol for Fixed Cells:

  • Cell Seeding and Fixation: Follow steps 1-3 as described for this compound.

  • Permeabilization (Optional): If required for other antibodies, permeabilize the cells according to standard protocols.

  • Blocking and Antibody Staining (Optional): If performing immunofluorescence, block non-specific binding and incubate with primary and secondary antibodies as required.

  • Draq7 Staining: Prepare a working solution of Draq7 at a final concentration of 1-5 µM in PBS. Incubate for 5-30 minutes at room temperature.

  • Washing: No wash step is typically required for Draq7.

  • Imaging: Proceed directly to imaging on a fluorescence microscope with appropriate far-red filter sets.

Flow Cytometry

This compound Protocol for Viability Analysis:

  • Cell Preparation: Harvest cells and resuspend in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1-1.0 µM.

  • Incubation: Incubate the cells on ice or at room temperature for 15-30 minutes, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer without washing. Excite with a laser line around 633 nm and detect emission in the far-red channel (e.g., ~660/20 nm bandpass filter).

Draq7 Protocol for Viability Analysis:

  • Cell Preparation: Resuspend cells in an appropriate buffer such as PBS at a concentration of ≤5 x 10⁵ cells/mL.

  • Staining: Add Draq7 directly to the cell suspension to a final concentration of 1-3 µM.

  • Incubation: Incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Analysis: Analyze the cells directly on a flow cytometer without a wash step. Draq7 can be excited by a 488 nm, 561 nm, or 633/647 nm laser, with emission collected in the far-red channel (e.g., >665 nm).

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for using this compound and Draq7 for nuclear staining.

G cluster_yopro This compound Staining Workflow (Microscopy) A Seed and Culture Cells B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D This compound Staining (1 µM) C->D E Wash (3x with PBS) D->E F Image Acquisition E->F

This compound staining workflow for microscopy.

G cluster_draq7 Draq7 Staining Workflow (Flow Cytometry) G Prepare Cell Suspension H Add Draq7 (1-3 µM) G->H I Incubate (5-15 min) H->I J Analyze on Flow Cytometer (No Wash) I->J

Draq7 staining workflow for flow cytometry.

G cluster_decision Dye Selection Logic start Start q1 Post-staining fixation required? start->q1 q2 Long-term live imaging? q1->q2 No draq7 Draq7 q1->draq7 Yes yo_pro This compound q2->yo_pro No q2->draq7 Yes

A simplified decision tree for selecting between this compound and Draq7.

References

Safety Operating Guide

Proper Disposal of YO-PRO-3: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

YO-PRO-3 is a fluorescent nucleic acid stain widely used in life sciences research. Due to its nature as a potential mutagen and its frequent suspension in dimethyl sulfoxide (B87167) (DMSO), a substance that can facilitate skin absorption, proper handling and disposal are paramount to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, aligning with best practices for hazardous chemical waste management.

All waste containing this compound, including stock solutions, dilute working solutions, and contaminated materials, must be treated as hazardous chemical waste.[1][2] Under no circumstances should this waste be disposed of down the sink.[1][2] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[2]

Key Safety and Handling Data

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Chemical Name This compound Iodide
Molecular Formula C26H31I2N3S
Appearance Liquid (as solution) or Solid
Excitation/Emission Maxima 612 nm / 631 nm
Storage Temperature -5°C to -30°C, protect from light
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Hazardous Decomposition May decompose and emit toxic fumes under fire conditions[1]

Experimental Protocol: Disposal of this compound Waste Streams

This protocol outlines the procedures for managing different forms of this compound waste.

Objective: To safely collect and dispose of this compound waste streams, including concentrated stock solutions, dilute working solutions, and contaminated labware.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile gloves are common, but consult your institution's guidelines for DMSO-containing solutions).

  • Designated hazardous waste container (leak-proof, chemically compatible, e.g., high-density polyethylene (B3416737) - HDPE).

  • Hazardous waste labels.

  • Chemical fume hood.

Procedure for Concentrated this compound Stock Solutions:
  • Labeling: Ensure the primary container of the concentrated this compound stock solution is clearly labeled with its contents and associated hazards.

  • Segregation: Do not mix concentrated this compound waste with other chemical waste unless explicitly permitted by your institution's EHS office.[1]

  • Transfer: If the original container is to be discarded, place the tightly sealed container into a designated hazardous waste container.

  • Documentation: Log the addition of the waste to the container as per your laboratory's established procedures.

Procedure for Dilute this compound Solutions (e.g., Staining Buffers, Washes):
  • Collection: All aqueous solutions containing this compound must be collected as hazardous waste.[1]

  • Transfer: Using a funnel, carefully pour the dilute solutions into the designated liquid hazardous waste container. This should be performed in a chemical fume hood to minimize inhalation exposure.

Procedure for Contaminated Solid Waste:
  • Collection: Items such as pipette tips, tubes, and gloves that have come into direct contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container designated for solid chemical waste.[1][2]

Procedure for Contaminated Glassware:
  • Rinsing: Glassware should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: The first two rinsates must be collected as hazardous chemical waste and added to the liquid waste container. The eligibility of the third rinsate for drain disposal must be confirmed with your institution's EHS office.

  • Final Disposal: After thorough rinsing and drying, the glassware can typically be disposed of in a designated glass disposal container.

Waste Container Management and Final Disposal

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and if applicable, "DMSO," along with any other required hazard symbols.[2]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Pickup Request: Once the waste container is full or has reached the designated accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS office.[1]

This compound Disposal Workflow

G cluster_prep Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal stock Concentrated This compound Stock liquid_waste Liquid Hazardous Waste Container (Labeled: this compound, DMSO) stock->liquid_waste Direct Transfer dilute Dilute this compound Solutions dilute->liquid_waste Pour via Funnel (in Fume Hood) solid Contaminated Solid Waste solid_waste Solid Hazardous Waste Container (Labeled) solid->solid_waste Collect Separately glass Contaminated Glassware glass->liquid_waste Collect First Two Rinsates storage Store in Satellite Accumulation Area liquid_waste->storage solid_waste->storage pickup Arrange for EHS Waste Pickup storage->pickup ehs Licensed Hazardous Waste Disposal pickup->ehs

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult and adhere to the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department.

References

Safeguarding Your Research: A Comprehensive Guide to Handling YO-PRO-3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of YO-PRO-3, a fluorescent nucleic acid stain. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This document is intended for researchers, scientists, and drug development professionals.

This compound is a valuable tool in cellular imaging and analysis; however, as a nucleic acid intercalating agent, it must be handled with care to prevent potential exposure.[1] Furthermore, it is commonly supplied in a dimethyl sulfoxide (B87167) (DMSO) solution, a solvent known for its ability to rapidly penetrate the skin, carrying dissolved substances with it.[1] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound in a DMSO solution.[1]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl rubber or Neoprene recommended). Double gloving is recommended.[1]Standard nitrile gloves can degrade when exposed to DMSO. Butyl rubber or neoprene offer superior protection against DMSO penetration. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.[1]
Eye Protection Safety goggles or a face shield.[1]Protects against splashes and aerosols of the this compound solution.[1]
Body Protection A fully buttoned laboratory coat.[1]Prevents contamination of personal clothing.[1]
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood.[1]This compound is typically supplied in a low-volatility DMSO solution. However, a risk assessment should be performed for large-scale use or if aerosolization is possible.[1]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is the foundation of its safe handling and disposal.

PropertyValueSource
Chemical Name This compound Iodide[2]
Molecular Formula C26H31I2N3S[2]
Appearance Liquid (as solution) or Solid[2]
Excitation/Emission Maxima 612 nm / 631 nm[2]
Storage Temperature -5°C to -30°C, protect from light[2][3][4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2]
Hazardous Decomposition May decompose and emit toxic fumes under fire conditions[2]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe handling and disposal.[1]

G cluster_receiving Receiving & Storage cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Disposal Inspect package for damage Inspect package for damage Store at -20°C, protected from light Store at -20°C, protected from light Inspect package for damage->Store at -20°C, protected from light Don appropriate PPE Don appropriate PPE Work in a chemical fume hood Work in a chemical fume hood Don appropriate PPE->Work in a chemical fume hood Thaw vial at room temperature Thaw vial at room temperature Work in a chemical fume hood->Thaw vial at room temperature Vortex briefly to mix Vortex briefly to mix Thaw vial at room temperature->Vortex briefly to mix Use dedicated, calibrated pipettes Use dedicated, calibrated pipettes Have spill kit readily available Have spill kit readily available Use dedicated, calibrated pipettes->Have spill kit readily available Collect all contaminated waste Collect all contaminated waste Use a dedicated, labeled hazardous waste container Use a dedicated, labeled hazardous waste container Collect all contaminated waste->Use a dedicated, labeled hazardous waste container Follow institutional chemical waste disposal procedures Follow institutional chemical waste disposal procedures Use a dedicated, labeled hazardous waste container->Follow institutional chemical waste disposal procedures

Caption: Workflow for safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1] Under no circumstances should it be disposed of down the sink.[2]

Waste Segregation and Collection
  • Liquid Waste : All solutions containing this compound, including unused stock, working solutions, and contaminated buffers, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] The label should include "this compound", "DMSO", and the appropriate hazard symbols.[1]

  • Solid Waste : All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, must be considered contaminated solid waste.[1] These items should be collected in a separate, clearly labeled hazardous waste bag or container.[1][2]

Disposal Procedure
  • Consult Institutional Guidelines : Always follow your institution's specific chemical waste disposal procedures.[1][2] The Environmental Health and Safety (EHS) office can provide detailed guidance.[1]

  • Do Not Pour Down the Drain : this compound and DMSO should never be disposed of down the sink.[1][2]

  • Waste Pickup : Arrange for the pickup of the hazardous waste containers by the institutional EHS department or a licensed hazardous waste disposal company.[1]

Emergency Procedures: Spill and Exposure

G cluster_spill Spill Response cluster_exposure Personnel Exposure Evacuate area Evacuate area Alert others Alert others Evacuate area->Alert others Don appropriate PPE Don appropriate PPE Alert others->Don appropriate PPE Contain spill with absorbent material Contain spill with absorbent material Don appropriate PPE->Contain spill with absorbent material Collect waste in hazardous container Collect waste in hazardous container Contain spill with absorbent material->Collect waste in hazardous container Decontaminate area Decontaminate area Collect waste in hazardous container->Decontaminate area Seek medical attention Seek medical attention Skin Contact Skin Contact Remove contaminated clothing Remove contaminated clothing Skin Contact->Remove contaminated clothing Wash area with soap and water Wash area with soap and water Remove contaminated clothing->Wash area with soap and water Wash area with soap and water->Seek medical attention Eye Contact Eye Contact Flush eyes with water for 15 mins Flush eyes with water for 15 mins Eye Contact->Flush eyes with water for 15 mins Flush eyes with water for 15 mins->Seek medical attention Inhalation Inhalation Move to fresh air Move to fresh air Inhalation->Move to fresh air Move to fresh air->Seek medical attention

Caption: Emergency procedures for this compound spill or exposure.

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, contributing to scientific advancement while prioritizing personal and environmental safety.[1]

References

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